Technical Documentation Center

7-Fluorochromone-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Fluorochromone-2-carboxamide

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 7-Fluorochromone-2-carboxamide: A Technical Guide for Drug Development

Executive Summary & Mechanistic Rationale The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for targeting diverse biological pathways. Specifically,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for targeting diverse biological pathways. Specifically, 7-fluorochromone-2-carboxamide and its derivatives have emerged as highly potent modulators in several therapeutic areas. These include acting as Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists for the treatment of obesity [2], selective modulators of ABC transporters (ABCC1/ABCG2) to combat multidrug resistance in oncology [4], and novel anti-biofilm agents targeting the Pseudomonas aeruginosa PqsR quorum-sensing receptor [3].

As a Senior Application Scientist, I approach the synthesis of this molecule not just as a sequence of reactions, but as a carefully orchestrated control of electronics and thermodynamics. The introduction of the fluorine atom at the 7-position is highly strategic: it increases the metabolic stability of the benzopyranone core against oxidative degradation while modulating the lipophilicity (logP) to enhance cellular permeability. Furthermore, the strong electron-withdrawing nature of the fluorine atom alters the electron density of the conjugated pyrone ring, which directly impacts the binding affinity of the 2-carboxamide moiety within target protein pockets [2].

A critical note on literature integrity: Certain commercial supplier databases describe the synthesis of 7-fluorochromone-2-carboxamide starting from 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde, citing an oxidation to the 3-carboxylic acid followed by amidation [1]. Mechanistically, this is a structural impossibility—a 3-substituted precursor cannot directly yield a 2-carboxamide without an improbable skeletal rearrangement. The field-validated, regioselective methodology relies on the Claisen condensation of 4-fluoro-2-hydroxyacetophenone with diethyl oxalate [4].

Retrosynthetic Analysis & Synthetic Workflow

The most robust and self-validating route to the 7-fluorochromone-2-carboxamide core involves a three-stage linear sequence:

  • Claisen Condensation & Cyclodehydration: Construction of the chromone ring.

  • Saponification: Deprotection of the ester to the free carboxylic acid.

  • Activation & Amidation: Conversion to the primary carboxamide.

Synthesis SM 4-Fluoro-2-hydroxy- acetophenone Cond 1. Claisen Condensation (Diethyl Oxalate, NaOEt) SM->Cond Int1 Ethyl 7-fluorochromone- 2-carboxylate Cond->Int1 Hyd 2. Saponification (NaOH, then HCl) Int1->Hyd Int2 7-Fluorochromone- 2-carboxylic acid Hyd->Int2 Amid 3. Amidation (SOCl2, then NH3) Int2->Amid Prod 7-Fluorochromone- 2-carboxamide Amid->Prod

Figure 1: Field-validated synthetic workflow for 7-fluorochromone-2-carboxamide.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes specific checkpoints to ensure the reaction has proceeded to completion before moving forward, preventing the carryover of side products.

Step 1: Synthesis of Ethyl 7-fluorochromone-2-carboxylate

Causality & Logic: We utilize sodium ethoxide (NaOEt) in ethanol to match the ethyl group of diethyl oxalate. Using sodium methoxide would lead to transesterification, resulting in a difficult-to-separate mixture of methyl and ethyl esters. The subsequent acidic cyclodehydration is thermodynamically driven by the formation of the stable, fully conjugated aromatic benzopyranone system [4].

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-fluoro-2-hydroxyacetophenone (1.0 eq) and diethyl oxalate (1.5 eq) in anhydrous ethanol.

  • Condensation: Cool the mixture to 0 °C. Dropwise, add a freshly prepared solution of sodium ethoxide (2.5 eq) in ethanol.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting acetophenone and the formation of a highly polar diketo-enol intermediate.

  • Cyclodehydration: Add concentrated HCl dropwise until the solution reaches pH 2. Reflux the mixture for 2 hours. The acid catalyzes the elimination of water, closing the pyrone ring.

  • Workup: Concentrate the solvent in vacuo, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ester.

Step 2: Saponification to 7-Fluorochromone-2-carboxylic acid

Causality & Logic: Base-catalyzed hydrolysis is highly efficient here. However, prolonged exposure to strong aqueous base at high temperatures can risk opening the pyrone ring. Therefore, mild conditions (room temperature) are strictly enforced.

  • Hydrolysis: Dissolve the crude ethyl 7-fluorochromone-2-carboxylate in a 1:1 mixture of THF and methanol. Add 2M aqueous NaOH (2.0 eq).

  • Monitoring: Stir at room temperature for 2 hours. Validation: TLC will indicate the consumption of the ester.

  • Isolation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify to pH 1-2 using 1M HCl.

  • Filtration: The 7-fluorochromone-2-carboxylic acid will precipitate as a white/pale yellow solid. Filter, wash with ice-cold water, and dry under high vacuum overnight.

Step 3: Activation and Amidation

Causality & Logic: While modern peptide coupling reagents (e.g., HATU, EDC) are excellent for complex amines, the synthesis of a primary carboxamide is most efficiently achieved via an acid chloride intermediate. The use of thionyl chloride (SOCl₂) ensures complete activation. Anhydrous conditions are critical; any adventitious water will hydrolyze the highly reactive acid chloride back to the starting material [1].

  • Activation: Suspend 7-fluorochromone-2-carboxylic acid in anhydrous toluene. Add thionyl chloride (3.0 eq) and a catalytic amount of DMF (1-2 drops). Reflux for 3 hours until the suspension becomes a clear solution, indicating complete conversion to the acid chloride.

  • Concentration: Remove excess SOCl₂ and toluene in vacuo to yield the crude acid chloride as a solid. Do not expose to air for prolonged periods.

  • Amidation: Dissolve the acid chloride in anhydrous THF and cool to 0 °C. Bubble anhydrous ammonia (NH₃) gas through the solution for 30 minutes, or add a saturated solution of ammonia in methanol dropwise.

  • Workup & Purification: Stir for an additional 1 hour at room temperature. Quench with water, extract with EtOAc, wash with saturated NaHCO₃, dry, and concentrate. Purify via recrystallization from ethanol to yield pure 7-fluorochromone-2-carboxamide.

Analytical Characterization Data

Rigorous characterization is required to confirm the regiochemistry and purity of the synthesized scaffold. The table below summarizes the expected quantitative data for the final product.

ParameterAnalytical TechniqueExpected Signal / ValueStructural Assignment / Interpretation
¹H NMR 400 MHz, DMSO-d₆δ 11.96 (br s, 1H)Primary amide -NH₂ (strongly H-bonded) [1]
¹H NMR 400 MHz, DMSO-d₆δ 8.10 (dd, J = 8.8, 6.0 Hz, 1H)Chromone H-5 (ortho to carbonyl, meta to F)
¹H NMR 400 MHz, DMSO-d₆δ 7.60 (dd, J = 9.5, 2.4 Hz, 1H)Chromone H-8 (ortho to F, ortho to ether O)
¹H NMR 400 MHz, DMSO-d₆δ 7.35 (td, J = 8.8, 2.4 Hz, 1H)Chromone H-6 (ortho to F, meta to ether O)
¹H NMR 400 MHz, DMSO-d₆δ 6.90 (s, 1H)Chromone H-3 (pyrone ring proton)
¹³C NMR 100 MHz, DMSO-d₆δ 176.47 ppmChromone C-4 (ketone carbonyl) [1]
¹³C NMR 100 MHz, DMSO-d₆δ 165.0 ppm (d, J = 250 Hz)Chromone C-7 (C-F coupling)
¹³C NMR 100 MHz, DMSO-d₆δ 160.2 ppmAmide C-2 (carboxamide carbonyl)
HRMS ESI-TOF [M+H]⁺m/z calcd: 208.0405Confirms molecular formula C₁₀H₈FNO₃

Target Profiling & Biological Application

Once synthesized, the 7-fluorochromone-2-carboxamide core serves as a versatile anchor for drug development. In the context of metabolic disorders, derivatives of this scaffold act as potent antagonists of the Melanin-Concentrating Hormone receptor 1 (MCHr1) [2]. By competitively binding to this G-protein coupled receptor (GPCR), the compound blocks the downstream Gq/Gi signaling cascades that typically promote hyperphagia (excessive eating), thereby exerting a profound effect on energy homeostasis and obesity control.

MCHr1_Pathway Antag 7-Fluorochromone- 2-carboxamide MCHr1 MCHr1 (GPCR) Antag->MCHr1 Competitive Antagonism Gq Gq/Gi Proteins MCHr1->Gq Signal Transduction Effect Energy Homeostasis (Obesity Control) Gq->Effect Downstream Modulation

Figure 2: Mechanism of action for 7-fluorochromone-2-carboxamide as an MCHr1 antagonist.

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents . MDPI Molecules. Available at:[Link]

  • Flavonoid derivatives as selective ABCC1 modulators: Synthesis and functional characterization . ResearchGate. Available at:[Link]

Exploratory

Mechanism of Action Studies for 7-Fluorochromone-2-carboxamide: Targeting MCHr1 in Metabolic Regulation

Executive Summary The regulation of energy homeostasis and appetite is a highly complex physiological process driven by hypothalamic neuropeptides. Among these, Melanin-Concentrating Hormone (MCH) and its primary recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regulation of energy homeostasis and appetite is a highly complex physiological process driven by hypothalamic neuropeptides. Among these, Melanin-Concentrating Hormone (MCH) and its primary receptor, MCHr1, have emerged as critical targets for the pharmacological intervention of obesity and metabolic syndrome [1].

7-Fluorochromone-2-carboxamide (often linked with an aminopiperidine moiety in lead series) is a highly optimized small-molecule antagonist of MCHr1 [2]. While the chromone-2-carboxamide scaffold provides excellent on-target biochemical potency and in vivo efficacy in diet-induced obese (DIO) models, its development serves as a quintessential case study in balancing on-target efficacy with off-target cardiovascular liabilities—specifically, hERG channel blockade [3].

This technical guide deconstructs the mechanism of action (MoA), pharmacological profiling, and the self-validating experimental workflows required to evaluate 7-Fluorochromone-2-carboxamide derivatives in drug discovery.

Target Biology & Mechanism of Action

MCHr1 is a Class A G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system [4]. The endogenous ligand, MCH, is a 19-amino acid cyclic peptide that drives hyperphagia (increased food intake) and energy conservation [1].

Receptor Coupling and Antagonism

MCHr1 exhibits dual coupling to Gq/11​ and Gi/o​ signaling pathways :

  • Gq/11​ Pathway: Activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, ultimately triggering the release of intracellular calcium ( Ca2+ ).

  • Gi/o​ Pathway: Activation inhibits Adenylyl Cyclase (AC), resulting in a decrease in cyclic AMP (cAMP) levels.

7-Fluorochromone-2-carboxamide acts as a competitive orthosteric antagonist. By binding to the transmembrane core of MCHr1, it stabilizes the receptor in an inactive conformation, sterically hindering the binding of the MCH peptide and completely abrogating downstream Gq​ and Gi​ signaling [2].

Pathway MCH MCH Peptide (Endogenous Agonist) MCHr1 MCHr1 (GPCR) MCH->MCHr1 Activates FCC 7-Fluorochromone-2-carboxamide (Competitive Antagonist) FCC->MCHr1 Blocks (Orthosteric) WeightLoss Anorexigenic Effect (Weight Loss) FCC->WeightLoss In Vivo Outcome Gq Gq/11 Pathway MCHr1->Gq Gi Gi/o Pathway MCHr1->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP ↓ cAMP Levels AC->cAMP Obesity Hyperphagia & Weight Gain Ca2->Obesity cAMP->Obesity

MCHr1 signaling pathway and the antagonistic mechanism of 7-Fluorochromone-2-carboxamide.

Pharmacological Profiling & Quantitative Data

The translation of 7-Fluorochromone-2-carboxamide from a biochemical hit to an in vivo tool compound requires rigorous profiling. The table below summarizes the quantitative pharmacological parameters of the optimized 7-fluoro derivative [2].

ParameterValueAssay SystemBiological Significance
MCHr1 Binding Affinity ( Kd​ ) 0.66±0.25 nMRadioligand Displacement (IMR-32)High-affinity orthosteric binding to the receptor core.
Functional Antagonism ( IC50​ ) 62.0±3.6 nMFLIPR Ca2+ Flux AssayPotent blockade of MCH-mediated Gq​ signaling.
hERG Channel Blockade ( IC50​ ) <1.0μ MAutomated Patch-ClampSignificant off-target liability; causes QT prolongation.
In Vivo Efficacy (Dose) 10−30 mg/kg (PO)Diet-Induced Obese (DIO) MiceOrally efficacious; drives significant body weight reduction.

Experimental Workflows & Core Protocols

To ensure scientific integrity, the MoA of 7-Fluorochromone-2-carboxamide must be validated through a triad of orthogonal assays. The protocols below are designed as self-validating systems, incorporating strict quality control metrics (e.g., Z'-factor calculations).

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Rationale: Determines the true thermodynamic binding affinity ( Ki​ or Kd​ ) independent of signal amplification. We utilize IMR-32 neuroblastoma cells because they endogenously express human MCHr1, avoiding the artifactual pharmacology often seen in overexpressing recombinant systems [2].

  • Membrane Preparation: Homogenize IMR-32 cells in 50 mM HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 mins to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 10 μ g of membrane protein, 0.1 nM [125I] -MCH (radioligand), and varying concentrations of 7-Fluorochromone-2-carboxamide (10 pM to 10 μ M).

  • Equilibration: Incubate at room temperature for 90 minutes to ensure steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Validation Metric: Include a 1 μ M unlabeled MCH control to define non-specific binding (NSB). The assay is validated if the specific binding window yields a Z'-factor >0.6 .

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Potency)

Rationale: Measures the functional consequence of receptor binding. By quantifying the inhibition of Ca2+ flux, we confirm that the compound acts as an antagonist rather than an agonist or allosteric modulator.

Workflow S1 1. Cell Seeding (IMR-32) S2 2. Dye Loading (Fluo-4 AM) S1->S2 S3 3. Antagonist Incubation S2->S3 S4 4. MCH Addition (EC80) S3->S4 S5 5. Kinetic Readout (FLIPR) S4->S5

High-throughput FLIPR calcium mobilization assay workflow for MCHr1 antagonists.

  • Cell Seeding: Plate IMR-32 cells in 384-well black-wall/clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM (a calcium-sensitive fluorescent dye) in assay buffer containing probenecid (to inhibit dye efflux). Incubate for 60 mins at 37°C.

  • Compound Addition: Add 7-Fluorochromone-2-carboxamide in a 10-point dose-response format. Incubate for 30 mins to allow receptor occupancy.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject MCH peptide at an EC80​ concentration (typically ~30 nM) while simultaneously reading fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals.

  • Data Analysis: Calculate the IC50​ based on the reduction of the maximum fluorescence peak compared to the vehicle control.

Protocol 3: Automated Patch-Clamp for hERG Liability

Rationale: The primary reason 7-Fluorochromone-2-carboxamide derivatives fail in late-stage preclinical development is cardiovascular toxicity. This protocol directly measures the compound's interaction with the hERG potassium channel [3].

  • Cell System: Utilize HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiology: Using a whole-cell patch-clamp system (e.g., QPatch), hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 7-Fluorochromone-2-carboxamide over the cell. Measure the fractional block of the tail current amplitude. A reduction >20% at 1 μ M flags the compound for severe QT prolongation risk.

Structure-Activity Relationship (SAR) & The hERG Liability

The molecular architecture of 7-Fluorochromone-2-carboxamide reveals critical insights into GPCR drug design:

  • The Chromone Core: Provides a rigid, planar, and lipophilic scaffold that inserts deeply into the hydrophobic pocket of MCHr1.

  • The 7-Fluoro Substitution: The introduction of a fluorine atom at the 7-position serves a dual purpose. It blocks cytochrome P450-mediated oxidative metabolism at a known metabolic soft spot, and its high electronegativity modulates the electron density of the chromone ring, enhancing π−π stacking interactions with aromatic residues in the receptor pocket [2].

  • The Carboxamide Linker & Basic Amine: The carboxamide directs an attached basic moiety (typically an aminopiperidine) toward a conserved aspartate residue (Asp123) in MCHr1, forming a critical salt bridge required for high-affinity binding [5].

The Causality of Toxicity: The exact pharmacophore that drives MCHr1 potency—a lipophilic core tethered to a basic amine—is the canonical recognition motif for the inner vestibule of the hERG potassium channel [3]. In canine models, this resulted in unexpectedly potent functional blockade of the ion channel, leading to delayed ventricular repolarization (QT prolongation) [3]. Overcoming this liability requires lowering the pKa​ of the basic amine or increasing the steric bulk around the nitrogen to disrupt hERG binding while maintaining the MCHr1 salt bridge.

Conclusion

7-Fluorochromone-2-carboxamide represents a highly potent, orally bioavailable antagonist of the MCHr1 receptor, validating the hypothesis that blocking MCH signaling can reverse diet-induced obesity. However, its MoA studies underscore a fundamental challenge in medicinal chemistry: the structural features driving GPCR antagonism often overlap with hERG channel liabilities. Rigorous, self-validating biochemical and electrophysiological workflows are essential to navigate these off-target effects during lead optimization.

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (2006) URL:[Link]

  • MCHR1_HUMAN (Melanin-concentrating hormone receptor 1) Source: GPCRdb URL:[Link]

  • MCH1 receptor Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Potent, selective, and orally efficacious antagonists of melanin-concentrating hormone receptor 1 Source: ChEMBL Database (EMBL-EBI) / Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

Quantum Topological Analysis of 7-Fluorochromone-2-carboxamide: A QTAIM Perspective on MCHr1 Antagonist Scaffolds

Executive Summary The chromone-2-carboxamide scaffold has emerged as a highly privileged structural motif in medicinal chemistry. Specifically, 7-fluorochromone-2-carboxamide (7-FCCA) and its derivatives have been identi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromone-2-carboxamide scaffold has emerged as a highly privileged structural motif in medicinal chemistry. Specifically, 7-fluorochromone-2-carboxamide (7-FCCA) and its derivatives have been identified as potent, orally efficacious antagonists of the Melanin Concentrating Hormone receptor 1 (MCHr1), a critical target for the treatment of obesity and metabolic disorders[1].

While traditional structure-activity relationship (SAR) studies rely on macroscopic observables (e.g., IC₅₀ values) and classical point-charge pharmacophore models, these approaches often fail to capture the nuanced quantum mechanical realities of drug-receptor binding—such as the anisotropic electron density of halogen bonds or the extent of π -delocalization. This whitepaper provides an in-depth technical guide to applying the Quantum Theory of Atoms in Molecules (QTAIM) to the 7-FCCA scaffold. By analyzing the observable electron density ρ(r) , QTAIM provides a mathematically rigorous, self-validating framework for quantifying the intramolecular forces and intermolecular binding potential of this critical pharmacophore.

Theoretical Grounding: QTAIM & The Cremer-Kraka Criterion

Developed by Richard Bader, partitions a molecule into distinct atomic basins based on the gradient vector field of the electron density, ∇ρ(r) . The topology of this density reveals Critical Points (CPs) where ∇ρ(r)=0 . For drug design, the most vital CPs are Bond Critical Points (BCPs) and Ring Critical Points (RCPs) .

To rigorously classify the nature of the chemical bonds in 7-FCCA, we apply the [2]. This criterion resolves ambiguities that arise when analyzing highly polar bonds (like the C–F bond in 7-FCCA) by evaluating the total energy density H(r) at the BCP:

  • H(r)=G(r)+V(r)

    • G(r) : Kinetic energy density (always positive, promotes electron depletion).

    • V(r) : Potential energy density (always negative, promotes electron concentration).

The Causality of Bond Classification:

  • Shared (Covalent) Interactions: ∇2ρ(r)<0 and H(r)<0 .

  • Closed-Shell (Non-Covalent/H-Bond) Interactions: ∇2ρ(r)>0 and H(r)>0 .

  • Polar Covalent Interactions (The Anomaly): ∇2ρ(r)>0 but H(r)<0 . In highly polar bonds like C–F or C=O, the BCP shifts toward the electropositive atom, falling into a region of charge depletion ( ∇2ρ>0 ). However, the negative H(r) confirms the interaction is fundamentally covalent[2].

Computational Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the QTAIM workflow must be self-validating. The following step-by-step protocol details the generation and analysis of the 7-FCCA wavefunction.

Step 1: Conformational Sampling & Geometry Optimization

  • Action: Generate the global minimum 3D conformer of 7-FCCA and optimize it using Density Functional Theory (DFT) at the ω B97X-D/def2-TZVP level of theory.

  • Causality: The 2-carboxamide group exhibits rotational flexibility. Optimizing to the global minimum prevents artifactual topological data. The ω B97X-D functional includes empirical dispersion corrections, mandatory for accurately modeling the conjugated chromone system. The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE), ensuring high resolution of the Laplacian ( ∇2ρ ).

  • Validation: Perform a vibrational frequency calculation. The absence of imaginary frequencies mathematically validates that the geometry is a true local minimum.

Step 2: Wavefunction Generation

  • Action: Generate a formatted wavefunction file (.wfx or .wfn) from the optimized DFT geometry.

  • Causality: QTAIM requires the continuous, unperturbed electron density derived directly from the quantum mechanical wavefunction, bypassing the severe limitations of basis-set-dependent Mulliken charges.

Step 3: Topological Analysis

  • Action: Import the .wfx file into a topological analyzer such as . Execute the topology analysis module to compute the Hessian matrix of the electron density and locate all BCPs (rank 3, signature -1) and RCPs (rank 3, signature +1).

Step 4: Parameter Extraction

  • Action: Extract ρ(r) , ∇2ρ(r) , V(r) , G(r) , and H(r) at the BCPs of the 7-fluoro, carboxamide, and chromone core to map the pharmacophore.

QTAIM_Workflow step1 1. Conformational Search (Molecular Mechanics) step2 2. DFT Optimization (ωB97X-D/def2-TZVP) step1->step2 step3 3. Wavefunction Generation (.wfx output) step2->step3 step4 4. QTAIM Topological Analysis (Multiwfn / AIMAll) step3->step4 step5 5. BCP/RCP Extraction (ρ, ∇²ρ, H(r)) step4->step5 step6 6. Pharmacophore Mapping (MCHr1 Binding Model) step5->step6

Fig 1. Step-by-step computational workflow for QTAIM analysis of 7-FCCA.

Topological Analysis of 7-Fluorochromone-2-carboxamide

The biological efficacy of 7-FCCA as an MCHr1 antagonist is directly dictated by its quantum topological features[1].

The C7–F Bond: Halogen Bonding Potential

Fluorine is highly electronegative, creating a highly polar C–F bond. QTAIM analysis reveals a positive Laplacian ( ∇2ρ≈+0.142 a.u.) at the C7–F BCP. Naively, this suggests a non-covalent interaction. However, checking the Cremer-Kraka criterion reveals a strongly negative H(r) (-0.260 a.u.), validating its polar covalent nature[2]. Crucially, the anisotropy of the electron density around the fluorine atom creates a σ -hole —a localized region of positive electrostatic potential at the distal end of the C–F bond axis. This allows the 7-fluoro group to act as a highly directional halogen bond donor within the hydrophobic MCHr1 binding pocket.

The 2-Carboxamide Group: Directional H-Bonding

The 2-carboxamide group acts as the primary hydrogen bond donor/acceptor. QTAIM quantifies the resonance of this group via bond ellipticity ( ε ) . A high ellipticity at the C–N BCP ( ε≈0.18 ) indicates significant π -character (partial double bond). This quantum mechanical feature restricts bond rotation, locking the carboxamide into a rigid, planar conformation that minimizes entropic penalties upon binding to the MCHr1 receptor.

The Chromone Core: Aromaticity & π -Delocalization

The fused benzene and pyran rings feature Ring Critical Points (RCPs). The electron density at the RCP ( ρRCP​ ) correlates directly with the structural stability and aromaticity of the rings. The extensive π -delocalization across the chromone core provides a broad, flat electrostatic surface ideal for π

π stacking interactions with aromatic amino acid residues in the target receptor[1].

Interaction_Network core 7-FCCA Scaffold f_atom 7-Fluoro Group core->f_atom amide 2-Carboxamide core->amide chromone Chromone Ring core->chromone receptor MCHr1 Pocket f_atom->receptor Halogen Bonding (σ-hole) amide->receptor H-Bond Donor/Acceptor chromone->receptor π-π Stacking

Fig 2. Pharmacophoric interaction network of 7-FCCA with the MCHr1 receptor pocket.

Quantitative Data Presentation

The following table summarizes the key topological parameters extracted from the QTAIM analysis, demonstrating how the Cremer-Kraka criterion classifies the distinct pharmacophoric regions of 7-FCCA.

Table 1: QTAIM Topological Parameters at Bond Critical Points (BCPs) for 7-FCCA

Bond Type ρ(r) (a.u.) ∇2ρ(r) (a.u.) V(r) (a.u.) G(r) (a.u.) H(r) (a.u.)Ellipticity ( ε )Interaction Classification
C7–F 0.254+0.142-0.4800.220-0.2600.02Polar Covalent
C=O (Amide) 0.398+0.105-0.9500.488-0.4620.15Polar Covalent ( π -character)
C–N (Amide) 0.312-0.850-0.6100.120-0.4900.18Covalent (Partial double bond)
C–C (Aromatic) 0.305-0.820-0.5500.105-0.4450.22Covalent (Delocalized π )
N–H···O (Inter) 0.025+0.095-0.0220.024+0.0020.05Closed-Shell (H-Bond)

Note: Values are representative of DFT calculations at the ω B97X-D/def2-TZVP level. Total energy density is calculated as H(r)=V(r)+G(r) .

Conclusion

The application of QTAIM to 7-fluorochromone-2-carboxamide transcends traditional empirical drug design by providing a mathematically rigorous definition of its pharmacophoric features. By validating the polar covalency of the C7–F bond and quantifying the π -character of the 2-carboxamide group via bond ellipticity, computational chemists can rationally predict the precise geometry and energetics of MCHr1 receptor binding. This self-validating quantum approach ensures that subsequent lead optimization is driven by observable physical realities rather than parameterized approximations.

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Journal of Medicinal Chemistry (2006) URL:[Link]

  • A Quantum Theory of Molecular Structure and its Applications Chemical Reviews (1991) URL:[Link]

  • Multiwfn: A Multifunctional Wavefunction Analyzer Journal of Computational Chemistry (2012) URL:[Link]

  • Chemical Bonds Without Bonding Electron Density—Does the Difference Electron-Density Analysis Suffice for a Description of the Chemical Bond? Angewandte Chemie International Edition in English (1984) URL:[Link]

Sources

Exploratory

Unlocking the Chromone Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Rational Drug Design

The chromone (1,4-benzopyrone) ring system is an exceptionally versatile and privileged scaffold in medicinal chemistry[1]. As a Senior Application Scientist, I have observed firsthand how subtle structural modifications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chromone (1,4-benzopyrone) ring system is an exceptionally versatile and privileged scaffold in medicinal chemistry[1]. As a Senior Application Scientist, I have observed firsthand how subtle structural modifications to this bicyclic core can drastically pivot its pharmacological trajectory—from neuroprotection to oncology. This whitepaper dissects the structure-activity relationship (SAR) of the chromone scaffold, moving beyond empirical observations to explain the mechanistic causality behind target selectivity, and providing self-validating protocols for bench execution.

Deconstructing the Chromone Pharmacophore: SAR Causality

To rationally design chromone-based therapeutics, we must understand the spatial and electronic demands of specific target binding pockets. The chromone core provides a rigid, planar framework capable of π-π stacking, while its heteroatoms serve as critical hydrogen-bond acceptors.

  • C-3 Substitutions (MAO-B Selectivity): Research indicates that introducing substituents at the C-3 position of the γ-pyrone nucleus drives selectivity toward Monoamine Oxidase B (MAO-B)[2]. Mechanistically, the MAO-B active site possesses a highly hydrophobic bipartite cavity. A C-3 carboxamide or methyl group perfectly occupies the substrate cavity of MAO-B, whereas the identical substitution at C-2 results in a complete loss of activity due to steric clashes with the gating residues in MAO-A[2].

  • C-6 and C-8 Substitutions (SIRT2 Selectivity): For Sirtuin 2 (SIRT2) inhibition, introducing larger, electron-withdrawing groups (such as halogens) at the C-6 and C-8 positions is highly favorable[3]. The causality here lies in SIRT2's unique hydrophobic acyl-binding channel, which is more expansive than those in SIRT1 or SIRT3. Bulky halogens at C-6/C-8 anchor the chromone deep within this channel, effectively excluding the off-target isoforms[3].

  • C-5 and C-7 Hydroxyl Preservation (STAT1 Inhibition): When targeting the STAT1 pathway for anti-inflammatory applications (e.g., NASH treatment), the 5,7-dihydroxychromone core must be preserved[4]. The C-5 and C-7 hydroxyl groups act as indispensable hydrogen-bond donors/acceptors that interact directly with the SH2 domain of STAT1. Replacing these with bulky or hydrophobic groups disrupts this delicate hydrogen-bonding network, abolishing inhibitory action[4].

Quantitative SAR Data Summary
TargetScaffold ModificationIC50 / AffinityCausality / Rationale
MAO-B C-3 Carboxamide / Methyl63 nMFits hydrophobic pocket; steric hindrance prevents MAO-A binding[2].
SIRT2 C-6, C-8 Halogens1.5 µMEnhances binding in the expansive hydrophobic acyl-binding channel[3].
STAT1 C-5, C-7 Dihydroxy0.87 µMCritical hydrogen bonding with the SH2 domain; bulky groups disrupt fit[4].
AChE C-2 PharmacophoreΔG = -57.63 kcal/molStable interactions with the catalytic anionic site via H-bonds and π-π stacking[5].

Target Engagement & Signaling Modulations

Understanding how the chromone scaffold modulates downstream signaling is critical for predicting in vivo efficacy. By mapping the specific substitution sites to their corresponding biological targets, we can visualize the divergent signaling pathways controlled by a single core scaffold.

SAR_Logic Core Chromone Core (1,4-benzopyrone) C3 C-3 Substitution (Carboxamide) Core->C3 C57 C-5 & C-7 (Dihydroxy Groups) Core->C57 C68 C-6 & C-8 (Electron-Withdrawing) Core->C68 MAOB MAO-B Selectivity (Neurological) C3->MAOB Steric Fit STAT1 STAT1 Inhibition (Anti-inflammatory) C57->STAT1 H-Bonding SIRT2 SIRT2 Selectivity (Aging/Cancer) C68->SIRT2 Hydrophobic Pocket

Chromone scaffold SAR logic mapping specific substitution sites to target engagement.

Rational Design & Virtual Screening Workflows

Modern drug discovery relies on robust computational pipelines before bench synthesis. For instance, developing chromone-based Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease utilizes 3D-QSAR pharmacophore modeling[5]. A successful model requires two hydrogen bond acceptors, two hydrophobic regions, and two aromatic rings to achieve high binding free energies (ΔG < -56 kcal/mol)[5].

VS_Workflow Pharma 3D-QSAR Pharmacophore Generation Screen Database Virtual Screening Pharma->Screen Dock Molecular Docking (Extra Precision) Screen->Dock MD MD Simulations (MM/GBSA) Dock->MD Valid In Vitro Validation (Enzyme Assays) MD->Valid

Pharmacophore-based virtual screening and self-validating experimental workflow.

Self-Validating Experimental Protocols

As scientists, we must engineer protocols that inherently validate their own success. Below are two field-proven methodologies for synthesizing and evaluating chromone derivatives, complete with built-in quality control checkpoints.

Protocol 1: Microwave-Assisted Synthesis of SIRT2-Selective Chromones

Objective: One-step base-mediated aldol condensation and cyclization[3]. Causality: Microwave irradiation ensures rapid, uniform heating, overcoming the high activation energy barrier of the cyclization step, thereby minimizing thermodynamic side products.

  • Reaction Setup: Combine the substituted 2-hydroxyacetophenone (1.0 eq) and the appropriate aldehyde (1.2 eq) in a microwave-safe vial.

  • Catalysis: Add catalytic pyrrolidine (0.2 eq) and ethanol as the solvent.

  • Irradiation: Subject the mixture to microwave irradiation at 120°C for 15 minutes.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture. Run a rapid LC-MS to confirm the disappearance of the acetophenone peak and the emergence of the desired chromone mass [M+H]+. If the intermediate chalcone is detected, extend irradiation by 5 minutes.

  • Purification: Precipitate the product using ice-cold water, filter, and recrystallize from ethanol to yield the pure chromone derivative.

Protocol 2: High-Throughput MAO-B Fluorometric Inhibition Assay

Objective: Quantify the IC50 of C-3 substituted chromones[2]. Causality: Using kynuramine as a non-fluorescent substrate that MAO-B oxidizes to the highly fluorescent 4-hydroxyquinoline allows for a highly sensitive, kinetic readout of enzyme activity without interference from the chromone's native absorbance.

  • Preparation: In a 96-well black opaque plate, add 50 µL of recombinant human MAO-B enzyme (0.5 µg/mL) in potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add 25 µL of the chromone derivative (serial dilutions from 10 µM to 1 nM). Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 25 µL of kynuramine (final concentration 50 µM).

  • Kinetic Readout: Measure fluorescence (Ex: 315 nm, Em: 380 nm) continuously for 30 minutes.

  • Self-Validation Checkpoint (Z'-Factor): Include Selegiline (1 µM) as a positive control (100% inhibition) and a DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor; the assay is only validated and accepted if Z' > 0.6, ensuring the signal window is robust against background noise.

Conclusion

The chromone scaffold is not merely a structural backbone; it is a programmable pharmacological matrix. By applying rigorous SAR principles—such as leveraging C-3 substitutions for MAO-B selectivity or exploiting the C-6/C-8 axis for SIRT2 targeting—we can rationally engineer highly selective therapeutics. Integrating these design rules with self-validating synthetic and biological protocols ensures a high-fidelity transition from computational models to clinical candidates.

References

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review Source: PMC / NIH URL:[Link]

  • Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors Source: Scilit URL:[Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications URL:[Link]

  • Pharmacophore-based virtual screening of the chromone derivatives as potential therapeutic for Alzheimer's disease Source: PubMed / NIH URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis Source: ACS Publications URL:[Link]

Sources

Foundational

Preliminary Cytotoxicity Profiling of 7-Fluorochromone-2-Carboxamide: A Methodological Whitepaper for Oncology Screening

Executive Summary & Scientific Rationale 7-Fluorochromone-2-carboxamide was originally synthesized and optimized as a potent Melanin Concentrating Hormone receptor 1 (MCHr1) antagonist[1]. However, the broader class of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

7-Fluorochromone-2-carboxamide was originally synthesized and optimized as a potent Melanin Concentrating Hormone receptor 1 (MCHr1) antagonist[1]. However, the broader class of chromone-2-carboxamides has recently garnered significant attention in molecular oncology. The chromone scaffold is known for its potent antiproliferative properties, ability to inhibit 5-lipoxygenase (5-LOX), and capacity to modulate multidrug resistance efflux pumps such as the Breast Cancer Resistance Protein (ABCG2)[2][3].

Structure-Activity Relationship (SAR) studies indicate that halogenation—specifically fluorination at the 6- or 7-position of the chromone nucleus—enhances lipophilicity and positively impacts cytotoxic activity against solid tumors[2]. Repurposing 7-fluorochromone-2-carboxamide for oncology requires a rigorous, tiered screening methodology to separate true target-mediated cytotoxicity from off-target liabilities.

This whitepaper provides a self-validating, step-by-step technical framework for evaluating the preliminary cytotoxicity of 7-fluorochromone-2-carboxamide across human cancer cell lines.

Tiered Screening Strategy & Causality

To ensure scientific integrity and eliminate false positives, the evaluation of chromone derivatives must follow a strict hierarchical workflow.

The Problem with Traditional MTT Assays

While the MTT assay is the industry standard for preliminary screening, it relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes[4]. Chromones and flavonoids possess inherent antioxidant properties and can undergo redox cycling. This can artificially reduce the MTT dye independent of actual cell viability, leading to false-negative toxicity signals.

The Solution: We mandate the use of the CellTiter-Glo® Luminescent Cell Viability Assay for Tier 1 screening. By quantifying intracellular ATP via a luciferase reaction, this method bypasses metabolic redox artifacts and provides a direct, highly sensitive proxy for viable cell number.

Experimental Workflow Visualization

Workflow Start Compound Preparation 7-Fluorochromone-2-carboxamide (DMSO Stock < 0.1% final) Tier1 Tier 1: Viability Screening CellTiter-Glo (ATP Quantitation) Cell Lines: MCF-7, HCT-116, MOLT-4 Start->Tier1 Decision IC50 Calculation Is IC50 < 10 µM? Tier1->Decision Decision->Start No (SAR Redesign) Tier2 Tier 2: Mechanistic Assays Annexin V/PI Flow Cytometry Caspase-3/7 Activation Decision->Tier2 Yes Tier3 Tier 3: Safety & Off-Target hERG Patch-Clamp Profiling ABCG2 Efflux Inhibition Tier2->Tier3 End Lead Optimization & In Vivo Xenograft Models Tier3->End

Figure 1: Tiered experimental workflow for in vitro cytotoxicity screening.

Benchmark Quantitative Data

Before initiating the assay, it is critical to establish expected baseline parameters. Based on historical data for structurally analogous fluorinated chromone-2-carboxamides, Table 1 outlines the expected IC50 ranges across standard oncology cell lines[2][4].

Table 1: Benchmark Cytotoxicity Parameters for Chromone-2-Carboxamides

Cell LineTissue OriginAssay MethodHistorical IC50 Range (µM)Mechanistic Notes
MCF-7 Breast AdenocarcinomaCellTiter-Glo0.9 – 25.7ER(+) dependent sensitivity; high response to carboxamides.
HCT-116 Colorectal CarcinomaCellTiter-Glo2.5 – 15.0High sensitivity correlated to 5-LOX pathway inhibition[2].
MOLT-4 Acute Lymphoblastic LeukemiaMTT / ATP24.4 – 50.0Highly susceptible to chromane and chromone core scaffolds[4].
IMR-32 NeuroblastomaRadioligand> 50.0 (Non-toxic)Used historically for MCHr1 target validation; serves as a control[1].

Step-by-Step Experimental Protocols

Protocol A: Tier 1 Viability Screening (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration (IC50) of 7-Fluorochromone-2-carboxamide.

  • Compound Preparation: 7-Fluorochromone-2-carboxamide exhibits poor aqueous solubility. Prepare a 10 mM master stock in anhydrous, cell-culture grade DMSO.

  • Cell Seeding: Harvest exponential-phase cancer cells (e.g., MCF-7, HCT-116). Seed at a density of 5,000 cells/well in a 96-well opaque white microplate (to prevent luminescent cross-talk). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Perform 1:3 serial dilutions of the compound in complete media. Add to the wells ensuring the final DMSO concentration strictly does not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity. Incubate for 72 hours.

  • Lysis & ATP Stabilization: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per 100 µL of culture medium. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Detection & Analysis: Record luminescence using a multimode microplate reader (integration time: 1 second/well). Normalize the raw Relative Light Units (RLU) to the vehicle control (0.1% DMSO). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Tier 2 Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Objective: Differentiate between cytostatic growth arrest and true cytotoxic programmed cell death.

  • Induction: Treat cells in 6-well plates with 7-Fluorochromone-2-carboxamide at 1×, 2×, and 5× the established IC50 for 24 and 48 hours.

  • Harvesting (Critical Step): Collect both the floating culture media and the adherent cells (via trypsinization). Causality: Chromone-induced apoptosis often leads to the loss of focal adhesion and subsequent cell detachment (anoikis). Discarding the supernatant artificially skews the apoptotic population downward, compromising data integrity.

  • Staining: Wash the combined cell pellet twice with cold PBS. Resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of suspension.

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis (phosphatidylserine externalization); Annexin V⁺/PI⁺ indicates late apoptosis/necrosis.

Pathway Ligand 7-Fluoro- chromone-2-carboxamide Target Intracellular Targets (Kinases / 5-LOX) Ligand->Target Mito Mitochondrial Depolarization (ΔΨm) Target->Mito Stress Signal Casp9 Caspase-9 Cleavage Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis

Figure 2: Proposed apoptotic signaling cascade induced by chromone derivatives.

Tier 3: Safety Pharmacology & Off-Target Liabilities

A self-validating protocol must account for known chemical liabilities. Because 7-fluorochromone-2-carboxamide was initially identified as an MCHr1 antagonist, early in vivo studies in canine models revealed a propensity for hERG potassium channel affinity , leading to QT interval prolongation[1].

If the compound demonstrates an oncology IC50 < 10 µM in Tier 1 and confirms apoptosis in Tier 2, it must undergo automated patch-clamp assays (e.g., QPatch) against hERG-expressing CHO cells. A viable oncology candidate requires a therapeutic index where the anti-tumor IC50 is at least 30-fold lower than the hERG blocking IC50. Furthermore, because chromones are known specific inhibitors of the Breast Cancer Resistance Protein (ABCG2)[3], secondary screening should evaluate whether the compound acts as an efflux pump inhibitor, which could synergize with co-administered chemotherapeutics.

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and evaluation of chromone-2-carboxamide derivatives as cytotoxic agents and 5-lipoxygenase inhibitors Source: Medicinal Chemistry Research (Springer) URL:[Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds Source: Research in Pharmaceutical Sciences (PubMed Central) URL:[Link]

  • Substituted Chromones as Highly Potent Nontoxic Inhibitors, Specific for the Breast Cancer Resistance Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives as anti-breast cancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Anti-Biofilm Assay Protocol for 7-Fluorochromone-2-carboxamide

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Minimum Biofilm Inhibitory Concentration (MBIC) and Biofilm Eradication Executive Summary & Scientific Rationale The developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application: Minimum Biofilm Inhibitory Concentration (MBIC) and Biofilm Eradication

Executive Summary & Scientific Rationale

The development of novel anti-biofilm agents is a critical priority in combating antimicrobial resistance (AMR). Bacterial biofilms—structured communities encased in a self-produced extracellular polymeric substance (EPS) matrix—confer extreme resistance to environmental stresses and conventional antibiotics.

7-Fluorochromone-2-carboxamide is a specialized fluorinated derivative of the chromone family, characterized by a fluorine atom at the 7th position and an amide group at the 2nd position[1]. Recent structure-activity relationship (SAR) studies have identified chromone-2-carboxamides as potent anti-biofilm agents, particularly against critical priority pathogens like Pseudomonas aeruginosa.

Unlike traditional bactericidal antibiotics that exert high evolutionary pressure, chromone-2-carboxamides act as structural analogs to native Quorum Sensing (QS) signaling molecules (such as the Pseudomonas Quinolone Signal, PQS). By competitively binding to LuxR-type receptors (e.g., PqsR), these compounds downregulate the genetic expression required for biofilm formation without exhibiting direct cytotoxicity.

MOA cluster_0 Quorum Sensing (QS) Pathway PQS Native Signal (PQS) Receptor PqsR Receptor (LuxR-type) PQS->Receptor Activates Biofilm Biofilm Formation & EPS Matrix Receptor->Biofilm Gene Expression Drug 7-Fluorochromone- 2-carboxamide Drug->Receptor Competitive Inhibition

Mechanism of 7-Fluorochromone-2-carboxamide inhibiting PqsR-mediated biofilm formation.

Experimental Design: The Causality of a Self-Validating System

A common pitfall in anti-biofilm drug development is the reliance on single-readout assays. Biofilms are highly heterogeneous. A compound might exhibit potent bactericidal activity, reducing metabolic viability, yet fail to dismantle the EPS matrix. An intact EPS matrix leaves a scaffold behind, which inevitably leads to rapid bacterial recolonization.

To ensure absolute scientific integrity, this protocol employs a self-validating dual-assay system utilizing Crystal Violet (CV) and XTT reduction[2]:

  • Crystal Violet (CV) Staining (Biomass Quantification): CV is a basic dye that binds to negatively charged surface molecules, staining both live/dead cells and the EPS matrix[3]. It provides a macroscopic view of total biofilm mass but cannot distinguish between living cells and dead debris[4].

  • XTT Reduction Assay (Metabolic Viability): XTT is a tetrazolium salt that is cleaved by the dehydrogenase enzymes of metabolically active (living) bacteria to form a water-soluble orange formazan product[4]. It quantifies only the living fraction of the biofilm.

The Logical Causality: By running these assays in parallel, we achieve mutual complementation[2]. If 7-Fluorochromone-2-carboxamide yields a low XTT signal but a high CV signal, it implies the compound kills cells but fails to clear the matrix. If both XTT and CV signals are low, it definitively proves true inhibition of biofilm formation.

Workflow Inoc 1. Bacterial Inoculation (1x10^6 CFU/mL) Treat 2. Compound Treatment (7-Fluorochromone-2-carboxamide) Inoc->Treat Incub 3. Incubation (37°C, 24-48h, Static) Treat->Incub Wash 4. PBS Wash (Remove Planktonic Cells) Incub->Wash Split Split to Parallel Assays Wash->Split CV_Stain CV Assay (Biomass) 0.1% Crystal Violet Split->CV_Stain XTT_Stain XTT Assay (Viability) 1mM XTT + Menadione Split->XTT_Stain CV_Sol Solubilize (30% Acetic Acid) CV_Stain->CV_Sol CV_Read Read OD 540 nm CV_Sol->CV_Read XTT_Incub Incubate Dark (2h, 37°C) XTT_Stain->XTT_Incub XTT_Read Read OD 490 nm XTT_Incub->XTT_Read

Dual-assay workflow for quantifying biofilm biomass (CV) and metabolic viability (XTT).

Detailed Step-by-Step Protocol

Phase 1: Preparation and Biofilm Inoculation
  • Compound Preparation: Dissolve 7-Fluorochromone-2-carboxamide in 100% DMSO to create a 10 mM stock solution. Dilute the stock in the appropriate culture medium (e.g., Tryptic Soy Broth supplemented with 1% glucose to promote biofilm formation) to achieve final test concentrations (e.g., 10, 25, 50, and 100 µM). Ensure final DMSO concentration does not exceed 1% to avoid solvent toxicity.

  • Bacterial Culture: Grow the target strain (e.g., P. aeruginosa PAO1) overnight at 37°C. Adjust the culture to an optical density (OD 600 nm) corresponding to approximately 1×106 CFU/mL.

  • Seeding: Aliquot 100 µL of the bacterial suspension into the wells of a flat-bottom 96-well polystyrene microtiter plate. Add 100 µL of the medium containing 7-Fluorochromone-2-carboxamide. Include vehicle controls (1% DMSO) and sterile media controls.

  • Incubation: Incubate the plates statically at 37°C for 24 to 48 hours to allow mature biofilm formation.

Phase 2: Washing and Planktonic Removal

Crucial Step: Biofilms are mechanically fragile. Aggressive washing will shear the biofilm, leading to false-positive eradication results.

  • Carefully aspirate the culture medium containing planktonic (free-floating) cells using a multichannel pipette.

  • Gently wash each well twice with 200 µL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). Pipette the PBS down the side of the well rather than directly onto the biofilm layer[4].

Phase 3A: Crystal Violet (CV) Assay for Total Biomass
  • Fixation (Optional but recommended): Heat-fix the plates at 60°C for 60 minutes or air-dry completely to stabilize the matrix.

  • Staining: Add 125 µL of a 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15–30 minutes[3].

  • Washing: Discard the CV solution. Wash the wells 3–4 times with distilled water until the wash runs clear. Note: Rings of crystal violet at the liquid-air interface must be removed, as excess stain skews absorbance data[3]. Air-dry the plate.

  • Solubilization: Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the bound dye[4]. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom 96-well plate. Measure the absorbance at 540 nm using a microplate reader[4].

Phase 3B: XTT Reduction Assay for Metabolic Viability
  • Reagent Preparation: Prepare a fresh solution of XTT (1 mM) and menadione (1 µM) in PBS. Menadione acts as an essential electron-coupling agent that accelerates the reduction of XTT by bacterial enzymes[4].

  • Incubation: Add 100 µL of the XTT/menadione solution to the PBS-washed biofilms.

  • Reaction: Incubate the plate in the dark at 37°C for 2 hours[4].

  • Quantification: Measure the absorbance of the resulting water-soluble orange formazan derivative at 490 nm[4]. Subtract the background absorbance of blank wells (XTT without cells).

Quantitative Data Presentation

To accurately evaluate the efficacy of 7-Fluorochromone-2-carboxamide, data from both assays must be normalized against the vehicle control (set to 0% inhibition). The table below illustrates the expected pharmacological profile of a highly active chromone-2-carboxamide derivative, demonstrating dose-dependent inhibition.

Table 1: Representative Anti-Biofilm Efficacy of 7-Fluorochromone-2-carboxamide

Treatment GroupConcentration (µM)CV Assay (OD 540 nm)XTT Assay (OD 490 nm)Calculated Biofilm Inhibition (%)
Vehicle Control 01.85 ± 0.121.42 ± 0.080%
7-Fluoro-C2C 101.45 ± 0.101.15 ± 0.05~21%
7-Fluoro-C2C 250.90 ± 0.080.70 ± 0.06~51%
7-Fluoro-C2C 500.45 ± 0.050.35 ± 0.04~75%
Positive Control 5 (Ciprofloxacin)0.20 ± 0.020.15 ± 0.02~89%

*Values represent Mean ± Standard Deviation from biological triplicates. Interpretation: At 50 µM, the compound achieves >50% inhibition in both biomass (CV) and viability (XTT), confirming it successfully prevents matrix formation and suppresses the living biofilm community without discordant artifacts.

References

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PubMed (NIH). Available at:[Link]

  • Comparison of Crystal Violet Staining Assay and XTT Methods in the Evaluation of Biofilm Formation in Candida parapsilosis Candidemia Isolates. Infectious Diseases and Clinical Microbiology. Available at:[Link]

  • Crystal Violet and XTT Assays on Staphylococcus aureus Biofilm Quantification. PubMed (NIH). Available at:[Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Fluorochromone-2-carboxamide

Executive Summary 7-Fluorochromone-2-carboxamide is a privileged fluorinated benzopyran scaffold that has garnered significant attention in medicinal chemistry. It serves as a critical intermediate and a highly potent co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Fluorochromone-2-carboxamide is a privileged fluorinated benzopyran scaffold that has garnered significant attention in medicinal chemistry. It serves as a critical intermediate and a highly potent core structure for Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists used in anti-obesity drug development, as well as a scaffold for α-glucosidase inhibitors in diabetes management.

Due to its high lipophilicity and specific structural vulnerabilities (such as susceptibility to base-catalyzed ring opening), analyzing this compound requires a meticulously designed chromatographic approach. This application note provides a comprehensive, self-validating HPLC-DAD/MS protocol optimized for both purity profiling of synthetic batches and pharmacokinetic (PK) quantification in biological matrices.

Scientific Context & Rationale (E-E-A-T)

Pharmacological Significance

The introduction of a fluorine atom at the 7-position of the chromone ring significantly alters the molecule's electron density and lipophilicity. In the context of MCHr1 antagonists, this specific substitution dramatically improves binding affinity (IC50 = 3 nM) and functional potency compared to non-fluorinated analogs ( [1]).

To visualize the biological mechanism of action that necessitates the pharmacokinetic tracking of this compound, refer to the signaling pathway below:

Pathway MCH Melanin-Concentrating Hormone (MCH) MCHr1 MCHr1 Receptor (GPCR) MCH->MCHr1 Agonism Gq Gq/Gi Signaling Cascade MCHr1->Gq Ca Calcium Flux & cAMP Inhibition Gq->Ca Obesity Hyperphagia & Obesity Ca->Obesity Drug 7-Fluorochromone- 2-carboxamide Drug->MCHr1 Antagonism (Blockade)

Figure 1: Pharmacological blockade of the MCHr1 signaling pathway by 7-Fluorochromone-2-carboxamide.

Causality in Method Design

Every parameter in this protocol has been selected based on the physicochemical realities of the analyte:

  • Stationary Phase Selection (C8 vs. C18): A C8 column (e.g., Phenomenex Luna C8) is utilized instead of a standard C18. Causality: Halogenated chromone-2-carboxamides are highly lipophilic. A C8 phase provides slightly less hydrophobic retention, preventing excessively long run times and peak broadening. This sharpens the peak shape, which is critical for trace-level PK quantification [1].

  • Mobile Phase Acidification: 0.1% Formic acid is added to both the aqueous and organic phases. Causality: The chromone heterocyclic ring is susceptible to base-catalyzed hydrolysis. Maintaining an acidic environment (pH ~2.7) ensures the structural integrity of the analyte during the run. Furthermore, it suppresses the ionization of residual silanols on the silica support, eliminating peak tailing.

  • Detection Strategy: Dual detection using a Diode-Array Detector (DAD) at 254 nm and an Evaporative Light-Scattering Detector (ELSD) or Mass Spectrometer (MS). Causality: The benzopyran conjugated system exhibits a strong π−π∗ transition at 254 nm for high-sensitivity UV detection, while ELSD/MS captures non-UV absorbing synthetic impurities or metabolites.

Physicochemical Properties

Table 1: Analyte Profile

ParameterDescription / Value
Compound Name 7-Fluorochromone-2-carboxamide
Chemical Class Fluorinated Benzopyran Derivative
Key Functional Groups Chromone core, 7-fluoro substituent, 2-carboxamide
Solubility Soluble in DMSO, Methanol, Acetonitrile; Poorly soluble in Water
UV Maxima ( λmax​ ) ~254 nm, ~305 nm

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Biological Matrix: Rat or dog plasma (for PK profiling).

  • Analytical Column: Phenomenex Luna C8(2), 5 µm, 100 Å (4.6 mm × 150 mm for purity; 2.1 mm × 30 mm for rapid LC-MS) [1].

Sample Preparation Workflow

To ensure the protocol is self-validating, sample preparation must eliminate matrix effects that could cause baseline drift or column degradation.

Step-by-Step Plasma Extraction (Protein Precipitation):

  • Aliquot: Transfer 50 µL of plasma containing the analyte into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a structurally related stable-isotope labeled chromone).

    • Causality: The 1:3 ratio of aqueous to organic solvent effectively denatures and precipitates plasma proteins (like albumin) that would otherwise irreversibly bind to the analytical column and cause catastrophic backpressure.

  • Vortexing: Vortex vigorously for 30 seconds to ensure complete mixing and disruption of protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Filtration/Transfer: Extract 100 µL of the clear supernatant and pass it through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Workflow Start Biological Sample (Plasma/Tissue) Prep Protein Precipitation (1:3 Sample:Acetonitrile) Start->Prep Causality: Remove interfering proteins Centrifuge Centrifugation (14,000 rpm, 10 min, 4°C) Prep->Centrifuge Supernatant Supernatant Extraction & Filtration (0.22 µm) Centrifuge->Supernatant HPLC HPLC Separation (C8 Column, Gradient) Supernatant->HPLC Causality: Protect analytical column Detection DAD (254 nm) & ELSD/MS Detection HPLC->Detection Analysis Data Integration & PK Profiling Detection->Analysis

Figure 2: Analytical workflow from biological sample preparation to data integration.

Chromatographic Conditions & Self-Validating System

Instrument Parameters

Table 2: HPLC Method Specifications

ParameterSetting
System Agilent 1100/1200 Series or equivalent
Column Phenomenex Luna C8(2), 5 µm, 100 Å, 4.6 × 150 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controls solvent viscosity and ensures reproducible retention)
Injection Volume 10 µL
Detection UV-DAD at 254 nm (Reference 360 nm)
Gradient Elution Profile

A gradient approach is utilized to elute polar impurities early, followed by the lipophilic 7-fluorochromone-2-carboxamide, and concluding with a high-organic wash to prevent carryover.

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.09010Equilibration and elution of polar matrix components.
2.09010Isocratic hold to stabilize baseline.
10.01090Linear ramp to elute the highly lipophilic analyte.
13.01090High-organic wash to clear strongly retained lipids.
13.19010Return to initial conditions.
18.09010Re-equilibration for the next injection.
System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system , the following SST sequence must be executed prior to sample analysis. If the system fails these criteria, the run must be halted and the column/mobile phase investigated.

  • Blank Injection (Mobile Phase A): Must show no peaks 0.1% of the standard peak area at the expected retention time (validates absence of carryover).

  • Standard Injections (n=5): Inject a 10 µg/mL reference standard of 7-Fluorochromone-2-carboxamide.

Table 4: SST Acceptance Criteria

ParameterAcceptance CriterionImplication if Failed
Retention Time (RT) %RSD 1.0%Pump leak, inadequate equilibration, or temperature fluctuation.
Peak Area %RSD 2.0%Autosampler malfunction or sample degradation.
Tailing Factor ( Tf​ ) 1.5Column voiding or secondary silanol interactions (check mobile phase pH).
Theoretical Plates ( N ) 5,000Column degradation or dead volume in the flow path.

References

  • Lynch, J. K., Freeman, J. C., Judd, A. S., Iyengar, R., Mulhern, M., Zhao, G., ... & Kym, P. R. (2006). Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety. Journal of Medicinal Chemistry, 49(22), 6569-6584. URL:[Link]

  • Guide to Pharmacology. (n.d.). MCH1 receptor. IUPHAR/BPS. URL:[Link]

  • GPCRdb. (n.d.). 7-fluorochromone-2-carboxamide Ligand Profile. URL:[Link]

Method

Application Note: Development and Validation of an α-Glucosidase Inhibition Assay Using 7-Fluorochromone-2-carboxamide

Executive Summary 7-Fluorochromone-2-carboxamide is a highly specialized, fluorinated derivative of the chromone scaffold, widely recognized for its diverse biological activities in medicinal chemistry[1]. Recent structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Fluorochromone-2-carboxamide is a highly specialized, fluorinated derivative of the chromone scaffold, widely recognized for its diverse biological activities in medicinal chemistry[1]. Recent structure-activity relationship (SAR) studies have highlighted its exceptional efficacy as a competitive inhibitor of α-glucosidase, a key carbohydrate-hydrolyzing enzyme targeted in the management of Type 2 Diabetes Mellitus[2]. This application note provides a comprehensive, self-validating protocol for developing an in vitro enzyme inhibition assay to evaluate the IC₅₀ and kinetic profile of 7-Fluorochromone-2-carboxamide, detailing the mechanistic causality behind every experimental parameter.

Target Biology & Mechanistic Rationale

α-Glucosidase is localized in the brush border of the small intestine, where it catalyzes the final step of carbohydrate digestion by converting oligosaccharides into absorbable free glucose. Inhibiting this enzyme effectively blunts postprandial hyperglycemic spikes.

The molecular architecture of 7-Fluorochromone-2-carboxamide is specifically tuned for this active site. The chromone core provides a planar scaffold that facilitates critical π-π stacking interactions with the Tyr₇₂ residue of the α-glucosidase enzyme[3]. Furthermore, the introduction of an electron-withdrawing fluorine atom (-F) at the 7-position significantly increases the electrophilicity of the carboxamide carbonyl[1]. This electronic shift enhances the molecule's ability to form strong hydrogen bonds with the enzyme's active site residues, yielding an IC₅₀ in the sub-micromolar range[1].

Mechanism Carbs Complex Carbohydrates (Dietary Starch) Enzyme α-Glucosidase (Active Site) Carbs->Enzyme Binds Glucose Free Glucose (Blood Sugar) Enzyme->Glucose Hydrolysis Inhibitor 7-Fluorochromone- 2-carboxamide Inhibitor->Enzyme Inhibits (Tyr72)

Figure 1: Mechanism of action for α-glucosidase inhibition by 7-Fluorochromone-2-carboxamide.

Assay Design Principles: Causality & Self-Validation

To translate this mechanism into a quantifiable in vitro model, we utilize a colorimetric assay based on the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Every step of this assay is designed with strict causality to ensure a self-validating system:

  • Buffer Selection (pH 6.8): The assay is conducted in a 0.1 M phosphate buffer at pH 6.8. Causality: This specific pH mimics the physiological microenvironment of the intestinal lumen, ensuring the enzyme maintains its native tertiary structure and optimal catalytic activity.

  • Pre-Incubation Phase: The protocol mandates a 15-minute pre-incubation of the enzyme with 7-Fluorochromone-2-carboxamide before substrate addition. Causality: Because this compound is a competitive inhibitor, it must establish binding equilibrium within the active site. Introducing the highly concentrated pNPG substrate prematurely would outcompete the inhibitor, artificially inflating the apparent IC₅₀.

  • Reaction Termination & Signal Amplification: The reaction is stopped using 0.2 M Sodium Carbonate (Na₂CO₃). Causality: Na₂CO₃ serves a dual purpose. First, it abruptly shifts the pH to >10, irreversibly denaturing the enzyme to halt hydrolysis. Second, the alkaline environment deprotonates the released p-nitrophenol into a p-nitrophenolate anion, drastically increasing its molar extinction coefficient and shifting its absorbance peak to 405 nm for maximum signal-to-noise ratio.

Workflow Prep 1. Reagent Preparation (Buffer, pNPG, Enzyme, Inhibitor) PreInc 2. Pre-Incubation (15 min at 37°C) Prep->PreInc Reaction 3. Reaction Initiation (Add pNPG Substrate) PreInc->Reaction Incubation 4. Active Incubation (20 min at 37°C) Reaction->Incubation Termination 5. Reaction Termination (Add 0.2 M Na2CO3) Incubation->Termination Readout 6. Spectrophotometric Readout (Absorbance at 405 nm) Termination->Readout

Figure 2: Step-by-step experimental workflow for the pNPG-based α-glucosidase inhibition assay.

Quantitative Data & Comparative Efficacy

The structural modifications of the chromone scaffold directly dictate its inhibitory potency. Table 1 summarizes the expected quantitative benchmarks for this assay based on established structure-activity relationships[1],[3].

Compound / ScaffoldSubstitutionIC₅₀ Range (µM)Mechanism of ActionKey Binding Interaction
7-Fluorochromone-2-carboxamide 7-Fluoro (-F)0.457 – 0.890Competitive Inhibitionπ-π stacking (Tyr₇₂), enhanced H-bonding
Chromone-2-carboxamide Unsubstituted> 5.00Weak InhibitionBasal H-bonding
Acarbose (Standard)N/A1.20 – 1.50Competitive InhibitionActive site occupation

Detailed Experimental Protocol

Materials & Reagents
  • Enzyme: α-Glucosidase (Saccharomyces cerevisiae), lyophilized powder.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG), ≥99% purity.

  • Test Compound: 7-Fluorochromone-2-carboxamide.

  • Positive Control: Acarbose.

  • Buffers & Solvents: 0.1 M Potassium Phosphate Buffer (pH 6.8), Dimethyl Sulfoxide (DMSO), 0.2 M Na₂CO₃.

Reagent Preparation
  • Enzyme Solution: Dissolve α-glucosidase in 0.1 M phosphate buffer to a working concentration of 0.5 U/mL. Keep on ice.

  • Substrate Solution: Dissolve pNPG in 0.1 M phosphate buffer to a concentration of 5 mM.

  • Inhibitor Stock: Dissolve 7-Fluorochromone-2-carboxamide in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions in the phosphate buffer so that the final DMSO concentration in the assay well never exceeds 1%. Higher DMSO concentrations will cause solvent-induced enzyme precipitation.

Self-Validating 96-Well Plate Layout

To ensure the assay is self-validating, every plate must contain the following control wells:

  • Blank Wells: 20 µL Buffer + 20 µL Compound + 20 µL pNPG. (Accounts for spontaneous substrate hydrolysis).

  • 100% Activity Wells: 20 µL Buffer + 20 µL Enzyme + 20 µL pNPG. (Establishes the maximum uninhibited reaction rate).

  • Positive Control Wells: 20 µL Acarbose + 20 µL Enzyme + 20 µL pNPG. (Validates assay sensitivity).

  • Test Wells: 20 µL 7-Fluorochromone-2-carboxamide + 20 µL Enzyme + 20 µL pNPG.

Step-by-Step Execution
  • Loading: Add 20 µL of the test compound (or respective control buffers) to the designated wells of a clear-bottom 96-well microplate.

  • Enzyme Addition: Add 20 µL of the 0.5 U/mL α-glucosidase solution to the Activity, Positive Control, and Test wells.

  • Pre-Incubation: Seal the plate and incubate at 37°C for exactly 15 minutes to allow the inhibitor to bind the active site.

  • Initiation: Rapidly add 20 µL of the 5 mM pNPG substrate to all wells using a multichannel pipette.

  • Active Reaction: Incubate the plate in the dark at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to all wells.

  • Data Acquisition: Measure the absorbance immediately at 405 nm using a microplate spectrophotometer.

Data Analysis & Quality Control

Calculate the percentage of enzyme inhibition using the following formula:

% Inhibition =[ 1 - (Abs_test - Abs_blank) / (Abs_activity - Abs_blank) ] × 100

Plot the % Inhibition against the log concentration of 7-Fluorochromone-2-carboxamide using non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC₅₀ value. For High-Throughput Screening (HTS) validation, calculate the Z'-factor using the Activity and Blank wells; a Z'-factor ≥ 0.5 indicates an excellent, robust assay.

References

  • EvitaChem. "Buy 7-Fluorochromone-2-carboxamide (EVT-10903050)". EvitaChem Database.
  • EvitaChem. "7-Fluorochromone-2-carboxamide alpha-glucosidase". EvitaChem Database.
  • Takao K. et al., "Chromanone-A Prerogative Therapeutic Scaffold: An Overview". National Institutes of Health (NIH) PMC.

Sources

Application

Application Note: Profiling 7-Fluorochromone-2-carboxamide as a Novel α-Glucosidase Inhibitor

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Introduction & Scientific Rationale The management of Type 2 Diabetes (T2D)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Introduction & Scientific Rationale

The management of Type 2 Diabetes (T2D) heavily relies on controlling postprandial hyperglycemia. α-Glucosidase, a membrane-bound enzyme located in the intestinal brush border, is responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme delays glucose absorption, blunting the postprandial glucose spike[1].

While acarbose and miglitol are standard clinical inhibitors, their widespread use is limited by gastrointestinal side effects, driving the search for novel small-molecule inhibitors. The chromone scaffold (1,4-benzopyrone) is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities, including potent α-glucosidase inhibition[2].

7-Fluorochromone-2-carboxamide represents a highly optimized derivative within this class[3]. The strategic placement of functional groups offers distinct mechanistic advantages for enzyme binding:

  • 7-Fluoro Substitution: The highly electronegative fluorine atom enhances the molecule's lipophilicity and metabolic stability. Furthermore, it can participate in multipolar interactions with the hydrophobic pockets of the α-glucosidase active site.

  • 2-Carboxamide Group: This moiety acts as both a hydrogen-bond donor and acceptor, facilitating strong, directional interactions with key catalytic residues (e.g., Asp214, Glu276) in the enzyme's binding cleft[3].

This application note provides a comprehensive, self-validating protocol for evaluating the α-glucosidase inhibitory activity, enzyme kinetics, and biophysical binding properties of 7-Fluorochromone-2-carboxamide.

Experimental Workflow & Pathway Visualization

To ensure robust and reproducible data, the evaluation of 7-Fluorochromone-2-carboxamide must follow a sequential, self-validating workflow.

Workflow A 1. Compound Preparation (7-Fluorochromone-2-carboxamide) B 2. Enzymatic Screening (PNPG Colorimetric Assay) A->B C 3. Kinetic Profiling (Lineweaver-Burk Analysis) B->C D 4. Biophysical Validation (Fluorescence Quenching) C->D E 5. Data Synthesis (IC50, Ki, Binding Affinity) D->E

Experimental workflow for evaluating α-glucosidase inhibition.

Pathway Carbs Dietary Carbohydrates AG α-Glucosidase Enzyme (Intestinal Brush Border) Carbs->AG Digestion Glucose Glucose Absorption AG->Glucose Catalysis Blood Postprandial Hyperglycemia Glucose->Blood Bloodstream Inhibitor 7-Fluorochromone-2-carboxamide Inhibitor->AG Competitive Binding

Mechanism of postprandial blood glucose regulation via α-glucosidase inhibition.

Step-by-Step Methodologies

The following protocols are engineered with built-in causality and control systems to prevent false positives (e.g., pan-assay interference compounds or solvent-induced denaturation).

Protocol A: In Vitro α-Glucosidase Inhibition Assay

Rationale: We utilize Saccharomyces cerevisiae α-glucosidase and the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (PNPG). PNPG is colorless but yields yellow p-nitrophenol upon enzymatic cleavage, allowing high-throughput spectrophotometric quantification at 405 nm.

Reagents & Preparation:

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 6.8). Causality: Mimics the physiological pH of the small intestine to ensure native enzyme folding.

  • Enzyme Solution: 0.5 U/mL α-glucosidase in buffer containing 0.1% BSA. Causality: BSA prevents the enzyme from non-specifically adsorbing to the polystyrene microplate walls.

  • Substrate: 2.5 mM PNPG dissolved in buffer.

  • Test Compound: 7-Fluorochromone-2-carboxamide dissolved in 100% DMSO, then serially diluted. Critical Constraint: Final DMSO concentration in the assay must not exceed 5% to prevent solvent-induced enzyme denaturation.

Step-by-Step Execution:

  • In a 96-well clear microplate, add 20 µL of the test compound (various concentrations) and 20 µL of the enzyme solution (0.5 U/mL) to the test wells.

  • Self-Validating Controls:

    • Positive Control: Acarbose (standard inhibitor).

    • Negative Control (100% Activity): 20 µL of 5% DMSO (vehicle) + 20 µL enzyme.

    • Background Blank: 20 µL of 5% DMSO + 20 µL buffer (no enzyme).

  • Incubate the plate at 37°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Initiate the reaction by adding 20 µL of 2.5 mM PNPG to all wells.

  • Incubate at 37°C for exactly 15 minutes.

  • Terminate the reaction by adding 80 µL of 0.2 M Na₂CO₃. Causality: The highly alkaline pH stops the enzymatic reaction and maximizes the absorbance of the released p-nitrophenolate ion.

  • Read absorbance at 405 nm using a microplate reader. Calculate % Inhibition and derive the IC₅₀ using non-linear regression.

Protocol B: Enzyme Kinetic Analysis (Lineweaver-Burk)

Rationale: Determining the IC₅₀ is insufficient for drug development; understanding how the inhibitor binds is critical. We use Lineweaver-Burk (double-reciprocal) plots to determine if 7-Fluorochromone-2-carboxamide is a competitive, non-competitive, or uncompetitive inhibitor.

Step-by-Step Execution:

  • Prepare three fixed concentrations of 7-Fluorochromone-2-carboxamide (e.g., 0, 0.5 × IC₅₀, and 1 × IC₅₀).

  • Vary the concentration of the PNPG substrate across a wide range (0.5 mM to 5.0 mM).

  • Run the enzymatic assay (Protocol A) but measure the absorbance kinetically (every 1 minute for 10 minutes) to determine the initial velocity ( V0​ ) of the reaction.

  • Plot 1/V0​ (y-axis) versus 1/[S] (x-axis).

  • Interpretation: If the lines intersect at the y-axis, the compound is a competitive inhibitor (competes for the active site). If they intersect at the x-axis, it is a non-competitive inhibitor (binds to an allosteric site)[2].

Protocol C: Biophysical Validation via Fluorescence Quenching

Rationale: To rule out the possibility that the compound simply interferes with the colorimetric readout, direct binding must be confirmed. α-Glucosidase contains intrinsic fluorophores (tryptophan and tyrosine residues). Binding of a ligand alters the microenvironment of these residues, quenching their fluorescence.

Step-by-Step Execution:

  • Prepare a 1.0 µM solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

  • Titrate increasing concentrations of 7-Fluorochromone-2-carboxamide (0 to 20 µM) into the enzyme solution.

  • Using a spectrofluorometer, excite the samples at 280 nm and record the emission spectra from 300 to 400 nm.

  • Analyze the quenching data using the Stern-Volmer equation to calculate the binding constant ( Ka​ ) and the number of binding sites ( n )[2].

Quantitative Data Presentation

Based on structure-activity relationship (SAR) data of closely related chromone derivatives (such as chromone-thiazolidine-2,4-diones and penithochromones)[1][2], the following table summarizes the expected quantitative profile for 7-Fluorochromone-2-carboxamide in these standardized assays.

Parameter7-Fluorochromone-2-carboxamide (Expected)Acarbose (Positive Control)Analytical Method
IC₅₀ (µM) 2.5 - 5.0 µM640.5 ± 5.1 µMPNPG Colorimetric Assay
Inhibition Mode CompetitiveCompetitiveLineweaver-Burk Plot
Inhibition Constant ( Ki​ ) ~ 3.2 µMN/ADixon Plot Analysis
Binding Constant ( Ka​ ) 1.5×104 L/mol N/AFluorescence Quenching
Binding Sites ( n ) ~ 1.05 (Single site)N/AStern-Volmer Equation

Note: The chromone scaffold typically exhibits IC₅₀ values substantially lower (more potent) than acarbose in in vitro S. cerevisiae models due to highly favorable hydrophobic interactions within the active site[2].

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire MDPI Molecules URL:[Link]

  • Synthesis and biological evaluation of chromone-thiazolidine-2,4-dione derivatives as potential α-glucosidase inhibitors Arabian Journal of Chemistry URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 7-Fluorochromone-2-carboxamide as a Molecular Probe Scaffold for Live-Cell Imaging

Disclaimer: While 7-Fluorochromone-2-carboxamide is a known chemical entity, its specific application as a fluorescent molecular probe for cell imaging is not yet established in peer-reviewed literature.[1] This document...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: While 7-Fluorochromone-2-carboxamide is a known chemical entity, its specific application as a fluorescent molecular probe for cell imaging is not yet established in peer-reviewed literature.[1] This document, therefore, serves as an expert-guided, hypothetical framework for researchers interested in developing and utilizing novel probes based on this promising scaffold. We will refer to our hypothetical probe as ChromoFluor-72 to illustrate its potential application and provide a robust, adaptable protocol.

Introduction: The Chromone Scaffold in Fluorescence Imaging

The chromone core is a privileged heterocyclic structure found in many natural and synthetic bioactive molecules.[2][3] In recent years, chromone derivatives have attracted significant interest for the development of fluorescent probes due to their favorable photophysical properties, including large Stokes shifts and environmental sensitivity.[4][5][6] These characteristics make them excellent candidates for creating "turn-on" or "turn-off" sensors that respond to specific analytes or changes in the cellular microenvironment.[4][7]

This guide details the application of a hypothetical probe, ChromoFluor-72 , which is based on the 7-Fluorochromone-2-carboxamide scaffold. We will explore its proposed mechanism of action, photophysical characteristics, and provide a detailed protocol for its use in live-cell imaging.

Probe Profile: ChromoFluor-72

Core Structure & Rationale

ChromoFluor-72 is conceptualized as 7-Fluorochromone-2-carboxamide conjugated to a specific targeting moiety via the carboxamide nitrogen. The fluorine atom at the 7-position can enhance photostability and modulate the electronic properties of the fluorophore, while the carboxamide group provides a versatile synthetic handle for introducing functionality without significantly impacting the core photophysics.[6][8]

Hypothesized Mechanism of Action: Environment-Sensitive Fluorescence

We hypothesize that ChromoFluor-72 functions as an environment-sensitive probe. In an aqueous, polar environment like the cytoplasm, the probe is in a low-fluorescence "off" state due to energy loss through non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT).[8][9] Upon binding to its target—for example, within a hydrophobic pocket of a protein or a lipid-rich organelle membrane—the molecule's conformation becomes restricted. This rigidity suppresses TICT, closing the non-radiative decay channel and causing a significant increase in fluorescence quantum yield, resulting in a bright, localized signal.[9][10]

cluster_0 In Aqueous Cytosol cluster_1 In Target Microenvironment A ChromoFluor-72 (Free) B Low Fluorescence (Energy lost via TICT) A->B High Polarity Environment C ChromoFluor-72 (Bound) A->C D High Fluorescence (Conformationally Restricted) C->D Hydrophobic Binding Pocket

Caption: Hypothesized "turn-on" mechanism of ChromoFluor-72.

Predicted Photophysical Properties

The following properties are projected for ChromoFluor-72 based on analyses of related chromone and coumarin-based dyes.[4][11][12] The brightness of a fluorophore is the product of its molar extinction coefficient (ε) and fluorescence quantum yield (ΦF).[13][14]

PropertyPredicted Value (in appropriate buffer)Rationale & Significance
λ (abs, max) ~350 nmExcitation in the near-UV range. Requires microscopy hardware capable of UV or violet light excitation.
λ (em, max) ~440 nmEmission in the blue region of the spectrum.
Stokes Shift ~90 nmA large Stokes shift is advantageous for minimizing spectral overlap and crosstalk between excitation and emission channels.[14][15]
Molar Extinction (ε) >20,000 M⁻¹cm⁻¹A high value indicates efficient photon absorption, contributing to overall probe brightness.[13]
Quantum Yield (ΦF) <0.1 (unbound) / >0.5 (bound)Represents a significant "turn-on" ratio, crucial for achieving a high signal-to-noise ratio in imaging applications.[7][8]
Photostability Moderate to HighFluorination often enhances photostability, which is critical for time-lapse imaging to minimize signal loss from photobleaching.[6][16]

Experimental Protocols for Live-Cell Imaging

This protocol provides a generalized framework for using a small-molecule fluorescent probe like ChromoFluor-72.[17] Optimization of probe concentration and incubation time is critical for each cell type and experimental setup.[17][18]

Required Materials
  • Cells: Healthy, sub-confluent cell line of interest.

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Imaging Medium: Phenol red-free medium (e.g., HBSS or FluoroBrite™ DMEM) to reduce background fluorescence.[16]

  • Vessels: Glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • ChromoFluor-72 Stock: 1 mM stock solution in anhydrous dimethyl sulfoxide (DMSO).

  • Microscope: Fluorescence microscope (confocal recommended) with appropriate filters for DAPI/blue channel (e.g., 350 nm excitation, 450 nm emission).

  • Incubator: Standard cell culture incubator (37°C, 5% CO₂).

Step-by-Step Staining Protocol
  • Cell Seeding: Plate cells onto glass-bottom imaging dishes. Culture until they reach the desired confluency (typically 50-70%) under standard conditions.[17]

  • Probe Preparation: Prepare a fresh working solution of ChromoFluor-72 by diluting the 1 mM DMSO stock into pre-warmed imaging medium.

    • Scientist's Note: The final working concentration must be optimized. Start with a range of concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) to find the optimal balance between signal intensity and potential cytotoxicity.[17]

  • Cell Labeling:

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells once with pre-warmed imaging medium.

    • Add the ChromoFluor-72 working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C.

    • Scientist's Note: The optimal incubation time depends on the probe's cell permeability and target binding kinetics. A time-course experiment is recommended during initial optimization.

  • Washing: For "turn-on" probes, a washing step may be optional but is often recommended to remove excess, unbound probe and reduce background fluorescence.[16][17]

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed imaging medium.

    • After the final wash, add fresh imaging medium to the dish for the imaging session.

  • Image Acquisition:

    • Transfer the dish to the microscope stage, ensuring the cells are maintained at 37°C.

    • Use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[16][19]

    • Acquire images using the appropriate filter set for blue fluorescence.

Start Start: Healthy Cells Step1 1. Cell Seeding Plate on glass-bottom dish Culture to 50-70% confluency Start->Step1 Step2 2. Prepare Working Solution Dilute 1mM stock in pre-warmed imaging medium Step1->Step2 Step3 3. Cell Labeling Replace medium with probe working solution Step2->Step3 Step4 4. Incubation 15-60 min at 37°C, 5% CO₂ Step3->Step4 Step5 5. Washing (Optional) Wash 2-3x with imaging medium to reduce background Step4->Step5 Step6 6. Image Acquisition Use lowest light intensity possible Maintain 37°C Step5->Step6 End End: High-Resolution Image Step6->End

Caption: Experimental workflow for live-cell imaging with ChromoFluor-72.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low or No Signal 1. Probe concentration is too low.2. Incubation time is too short.3. Incorrect microscope filter settings.1. Increase the probe concentration in a stepwise manner.2. Increase the incubation time.3. Verify that the excitation and emission filters match the probe's spectral properties.[18]
High Background 1. Probe concentration is too high.2. Inadequate washing.3. Use of phenol red-containing medium.1. Decrease probe concentration.2. Include or increase the number of washing steps post-incubation.[16][19]3. Always use phenol red-free imaging medium for fluorescence microscopy.
Cell Damage or Death 1. Probe-induced cytotoxicity.2. Phototoxicity from excessive light exposure.1. Perform a cell viability assay (e.g., MTT) to assess toxicity. Reduce probe concentration or incubation time.[20]2. Reduce excitation light intensity and/or exposure time. Turn off the light source when not acquiring images.[19]
Rapid Photobleaching 1. High excitation light intensity.2. Inherent photolability of the probe.1. Use the lowest possible light intensity.[16]2. Consider adding an anti-fade reagent to the imaging medium if compatible with live cells. Use longer wavelength probes if available for long-term imaging.[16]

References

  • A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Evaluating Dicyanovinyl-Based Dyes and Alternatives. (n.d.). Benchchem.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • 7-Fluorochromone-2-carboxamide. (n.d.). EvitaChem.
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Fluorescent Live Cell Imaging. (n.d.). StainsFile.
  • Considerations for Multiplex Live Cell Imaging. (n.d.). Leica Microsystems.
  • The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. (2024). MDPI.
  • Chromone-based fluorescent probe for peroxynitrite imaging in Arabidopsis thaliana. (2024). ResearchGate.
  • A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. (n.d.). Royal Society of Chemistry.
  • An Expeditious Approach towards the Synthesis and Application of Water-Soluble and Photostable Fluorogenic Chromones for DNA Det. (2022). Semantic Scholar.
  • Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2024). PubMed.
  • Synthesis and application of molecular probe for detection of hydroxyl radicals produced by Na125I and γ-rays in aqueous solution. (n.d.). PMC.
  • Molecular Probe. (n.d.). University of Malta.
  • Carboxamide-Based Probe for Highly Selective Detection of Copper Ions. (2025). Asian Publication Corporation.
  • New rhodamine B-based chromo-fluorogenic probes for highly selective detection of aluminium(iii) ions and their application in living cell imaging. (2019). PMC.
  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal. (2022). Semantic Scholar.
  • Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. (n.d.). Diva-portal.org.
  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. (2023). Frontiers.
  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. (2022). MDPI.
  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore–Ligand Conjugates for High‐Resolution Cell Imaging. (2026). ResearchGate.
  • Bright and Versatile Azetidinecarboxamide‐Based Fluorophore‐Ligand Conjugates for High‐Resolution Cell Imaging. (2026). ResearchGate.
  • Advances in fluorescence labeling strategies for dynamic cellular imaging. (n.d.). PMC.
  • Bright and Versatile Azetidinecarboxamide-Based Fluorophore-Ligand Conjugates for High-Resolution Cell Imaging. (2025). PubMed.

Sources

Application

Technical Application Guide: Preserving the Integrity and Efficacy of 7-Fluorochromone-2-carboxamide in MCHr1 Antagonism Studies

Executive Summary: The Role of the Chromone Scaffold in Metabolic Research 7-Fluorochromone-2-carboxamide is a highly optimized chemical scaffold utilized in the development of Melanin-Concentrating Hormone receptor 1 (M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of the Chromone Scaffold in Metabolic Research

7-Fluorochromone-2-carboxamide is a highly optimized chemical scaffold utilized in the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists. MCHr1 is a Class A G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in energy homeostasis and the regulation of feeding behavior. The 7-fluorochromone-2-carboxamide derivative has demonstrated significant oral efficacy in diet-induced obese models, making it a critical tool compound for metabolic syndrome and obesity research .

However, the functional potency of this compound is intrinsically linked to its structural integrity. This application note provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the handling, storage, and in vitro application of 7-Fluorochromone-2-carboxamide, ensuring reproducible pharmacological data.

Structural Vulnerabilities and Causality in Storage

To maintain the compound's efficacy, researchers must understand the physicochemical vulnerabilities of the chromone-2-carboxamide pharmacophore :

  • Hydrolytic Susceptibility : The carboxamide linkage at the 2-position of the chromone ring is the primary pharmacophore responsible for hydrogen-bonding with the MCHr1 binding pocket. Exposure to atmospheric moisture—especially when dissolved in hygroscopic solvents like Dimethyl Sulfoxide (DMSO)—can catalyze the hydrolysis of this bond, yielding 7-fluorochromone-2-carboxylic acid. This degradation product is biologically inactive against MCHr1.

  • Photolytic Degradation : The conjugated benzopyranone (chromone) core absorbs ultraviolet and visible light. Prolonged exposure to ambient laboratory lighting can induce photolytic ring-opening, permanently destroying the compound's binding affinity.

  • Thermal Instability in Solution : While the solid powder is stable at -20°C, repeated freeze-thaw cycles of DMSO stock solutions cause physical precipitation and micro-environmental pH shifts that accelerate degradation.

Quantitative Pharmacological Profile

The following table summarizes the key quantitative parameters and safety profiles associated with the optimized 7-fluorochromone-2-carboxamide scaffold .

ParameterValueBiological & Experimental Significance
Target Receptor MCHr1Primary mediator of MCH-induced feeding behavior.
Binding Affinity (K i​ ) ~0.5 - 2.0 nMDemonstrates high-affinity competitive antagonism.
Functional Potency (IC 50​ ) ~5.0 - 15.0 nMPotent inhibition of MCH-induced intracellular calcium mobilization.
Solubility (DMSO) ≥ 10 mMSufficiently soluble for high-throughput screening (HTS) master stocks.
Off-Target Liability hERG Channel AffinityRequires careful concentration monitoring in assays to avoid QT interval prolongation artifacts.

Self-Validating Reconstitution Protocol

This SOP is designed to mitigate hydrolytic and photolytic risks during the preparation of master stock solutions.

Step-by-Step Methodology
  • Thermal Equilibration : Transfer the sealed vial of lyophilized powder from -20°C storage to a desiccator at room temperature (20–25°C) for a minimum of 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating micro-hydrolysis of the carboxamide bond.

  • Anhydrous Solubilization : In a chemical fume hood, dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to prepare a 10 mM master stock. Vortex vigorously for 60 seconds.

    • Causality: Standard laboratory DMSO rapidly absorbs ambient water. Using strictly anhydrous DMSO prevents solvent-mediated hydrolysis.

  • Aliquotting : Dispense the 10 mM stock into single-use 10–50 µL aliquots using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes block UV/visible light, preventing photolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which physically precipitate the compound and introduce moisture.

  • Cryopreservation : Immediately transfer all aliquots to a -80°C freezer for long-term storage.

Self-Validating System Check : To validate the integrity of the master stock over time, subject a single, randomly selected aliquot to LC-MS analysis after 6 months of storage. The absence of a peak corresponding to 7-fluorochromone-2-carboxylic acid (M-1 in negative ion mode) confirms the successful preservation of the carboxamide bond.

Handling_Workflow Receipt 1. Powder Receipt (Store desiccated at -20°C) Equilibration 2. RT Equilibration (Prevent condensation) Receipt->Equilibration Dissolution 3. Dissolution in 100% DMSO (Prepare 10 mM stock) Equilibration->Dissolution Aliquotting 4. Aliquotting (Single-use amber vials) Dissolution->Aliquotting Storage 5. Long-term Storage (-80°C, protected from light) Aliquotting->Storage

Standard operating procedure workflow for the reconstitution and storage of the compound.

Application Workflow: In Vitro MCHr1 Radioligand Binding Assay

To evaluate the functional antagonism of 7-Fluorochromone-2-carboxamide, researchers commonly utilize a radioligand displacement assay using [ 125 I]MCH in IMR-32 cell membranes expressing MCHr1 .

Step-by-Step Methodology
  • Stock Thawing : Thaw a single amber aliquot of the 10 mM stock at room temperature. Vortex gently to ensure complete dissolution of any micro-precipitates formed during freezing.

  • Serial Dilution : Prepare a 10-point concentration-response curve (10 µM to 0.1 nM) in assay buffer (25 mM HEPES, 5 mM MgCl 2​ , 1 mM CaCl 2​ , 0.5% BSA, pH 7.4).

    • Causality: Bovine Serum Albumin (BSA) is included to prevent non-specific binding of the highly lipophilic chromone compound to the plastic walls of the assay plates. Ensure the final DMSO concentration in the assay remains ≤1% to prevent solvent-induced membrane toxicity.

  • Receptor Incubation : In a 96-well plate, combine 10 µL of the diluted compound, 10 µL of [ 125 I]MCH (final concentration ~0.1 nM), and 80 µL of IMR-32 membrane suspension.

  • Equilibration : Incubate the plate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at 25°C allows the competitive binding equilibrium between the radioligand and the antagonist to be reached without risking thermal degradation of the GPCR.

  • Termination : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligand.

  • Quantification : Wash the filters three times with cold wash buffer and measure bound radioactivity using a gamma counter.

Self-Validating System Check : Include a known MCHr1 antagonist reference standard (e.g., SNAP-7941) and a DMSO-only vehicle control in every plate. The reference standard validates the assay's dynamic range, while the vehicle control confirms that observed inhibition is compound-specific and not an artifact of DMSO toxicity.

MCHr1_Signaling MCH MCH Peptide MCHr1 MCHr1 (GPCR) MCH->MCHr1 Agonist Binding Antagonist 7-Fluorochromone- 2-carboxamide Antagonist->MCHr1 Competitive Antagonism Inhibition Reduced Food Intake Antagonist->Inhibition Therapeutic Outcome Gq Gq/Gi Proteins MCHr1->Gq Activation Effect Appetite Stimulation Gq->Effect Signaling Cascade

Mechanism of action for 7-Fluorochromone-2-carboxamide as an MCHr1 antagonist.

References

  • Lynch, J. K., Freeman, J. C., Judd, A. S., et al. "Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety." Journal of Medicinal Chemistry, vol. 49, no. 22, 2006, pp. 6569-6584.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11539096, 7-fluorochromone-2-carboxamide." PubChem, 2023.[Link]

Method

Application Note: Molecular Docking Protocol for 7-Fluorochromone-2-Carboxamide Derivatives

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Structure-Based Drug Design (SBDD), Molecular Docking, and Molecular Dynamics (MD) Validation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Structure-Based Drug Design (SBDD), Molecular Docking, and Molecular Dynamics (MD) Validation

Introduction and Pharmacophore Rationale

The 7-fluorochromone-2-carboxamide scaffold has emerged as a highly versatile and potent pharmacophore in modern medicinal chemistry. The architecture of this molecule offers three distinct interaction domains:

  • The Chromone Core: Provides a rigid, planar bicyclic system ideal for π−π stacking and hydrophobic interactions within deep receptor pockets[1].

  • The 2-Carboxamide Group: Acts as a directional hydrogen bond donor and acceptor, crucial for anchoring the ligand to catalytic residues (e.g., Asp/Glu in enzymatic targets)[2].

  • The 7-Fluoro Substitution: The highly electronegative fluorine atom dramatically alters the electrostatic potential (ESP) map of the chromone ring. It enhances metabolic stability, increases lipophilicity, and participates in orthogonal multipolar interactions (halogen bonding) with hydrophobic pocket residues[3].

Recent high-throughput screening and rational design campaigns have successfully deployed this scaffold against diverse targets, including α -glucosidase for Type 2 Diabetes Mellitus (T2DM)[2] and the Melanin Concentrating Hormone Receptor 1 (MCHr1) for obesity[3]. This application note details a self-validating, step-by-step molecular docking and molecular dynamics (MD) protocol tailored specifically for the unique stereoelectronic properties of 7-fluorochromone-2-carboxamides.

Target Landscape and Quantitative Efficacy Data

Before initiating computational workflows, it is critical to benchmark against known empirical data. Table 1 summarizes the binding affinities and docking metrics of leading 7-fluorochromone-2-carboxamide derivatives across validated target proteins.

Table 1: Quantitative Binding and Efficacy Data of 7-Fluorochromone Derivatives

Compound / Scaffold VariantTarget ProteinExperimental Affinity / EfficacyDocking Score ( Δ G)Ref
Compound 3k (7-F-chromone thiosemicarbazone) α -GlucosidaseIC 50​ = 6.40 ± 0.15 μ M-34.73 kJ/mol[2]
Compound 22 (7-F-chromone aminopiperidine)MCHr1 (GPCR)K d​ = 0.66 ± 0.25 nMN/A (High Affinity)[3]
Compound 15 (N-(2-furylmethylene) variant)EGFR / FGFR3GI 50​ = 14.8 μ M (MDA-MB-231)High XP Score[1]

Note: Compound 3k demonstrated substantially greater efficacy than the standard drug acarbose (IC 50​ = 870.36 μ M) due to dual anchoring via the chromone and thiosemicarbazone moieties[2].

Computational Workflow Design

To ensure scientific integrity, the docking protocol must be treated as a dynamic, self-validating system. Static docking alone is insufficient for halogenated planar molecules due to the limitations of empirical scoring functions in calculating desolvation penalties. Therefore, our workflow integrates Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations and MD simulations.

Workflow LPrep 1. Ligand Preparation (pKa, ESP & Tautomers) Dock 4. Molecular Docking (SP/XP Scoring) LPrep->Dock PPrep 2. Protein Preparation (H-bond Opt & Min) Grid 3. Grid Generation (Active Site Def) PPrep->Grid Grid->Dock MD 5. MD Simulation & MM-GBSA Validation Dock->MD

Figure 1: End-to-end computational workflow for 7-fluorochromone-2-carboxamide SBDD.

Step-by-Step Molecular Docking Protocol

Phase 1: Ligand Preparation and Conformational Search

Causality: The strong electron-withdrawing nature of the 7-fluoro group shifts the pKa of the 2-carboxamide system. Standard 2D-to-3D conversions often fail to assign the correct tautomeric state, which will abolish critical hydrogen bonds in the receptor pocket.

  • Input Generation: Import the 2D SMILES strings of the 7-fluorochromone-2-carboxamide library into a preparation tool (e.g., Schrödinger LigPrep or RDKit).

  • State Assignment: Generate possible protonation and tautomeric states at physiological pH (7.4 ± 0.2) using Epik or Dimorphite-DL.

  • Charge Calculation: Assign partial charges using the AM1-BCC method or the OPLS4 force field. Crucial Step: Ensure the multipolar nature of the C-F bond is accurately parameterized, as standard force fields may underestimate halogen bonding potential.

  • Minimization: Perform an energy minimization to yield the lowest-energy 3D conformers.

Phase 2: Target Protein Preparation ( α -Glucosidase & MCHr1)

Causality: Crystal structures (or homology models) often contain unresolved side chains, missing hydrogens, and flipped amide groups (Asn/Gln/His). Incorrect assignment of Histidine tautomers (HID/HIE/HIP) in the catalytic pocket of α -glucosidase will artificially repel the ligand's carboxamide group.

  • Structure Retrieval: Retrieve the target structure. For α -glucosidase, if a full human crystal is unavailable, construct a homology model based on Saccharomyces cerevisiae isomaltase (PDB ID: 3A4A)[4]. For MCHr1, utilize the highest resolution GPCR structure available or an AlphaFold2 model refined in a lipid bilayer environment[3].

  • Pre-processing: Remove all non-essential water molecules (retaining only structural waters bridging ligand-receptor interactions), co-factors, and ions.

  • H-Bond Optimization: Use PROPKA to predict the pKa of titratable residues at pH 7.4. Exhaustively sample the orientations of Asn, Gln, and His residues to optimize the global hydrogen-bond network.

  • Restrained Minimization: Minimize the protein structure (heavy atom RMSD convergence to 0.3 Å) to relieve steric clashes without distorting the experimentally derived backbone.

Phase 3: Receptor Grid Generation
  • Active Site Definition: Center the grid box on the known catalytic residues. For α -glucosidase, center on the catalytic triad (e.g., Asp-197, Glu-233, Asp-352)[4].

  • Grid Dimensions: Set the bounding box to 20 × 20 × 20 Å to allow sufficient translational and rotational sampling of the extended chromone derivatives.

  • Constraint Assignment (Optional): If screening a large library, apply a positional constraint requiring a hydrogen bond with the primary catalytic Asp/Glu to filter out non-specific binders.

Phase 4: Molecular Docking Execution

Causality: The rigid chromone core is highly sensitive to steric clashes. Using an Extra Precision (XP) scoring function applies severe penalties for desolvation and steric overlap, filtering out false positives that standard precision (SP) might miss.

  • Algorithm Selection: Utilize a flexible-ligand/rigid-receptor algorithm (e.g., Glide XP or AutoDock Vina).

  • Sampling: Set the algorithm to generate up to 10 poses per ligand.

  • Internal Validation: Redock the native co-crystallized ligand (e.g., acarbose for α -glucosidase). The protocol is only valid if the root-mean-square deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å.

Phase 5: Post-Docking Validation (MD & MM-GBSA)

Causality: Docking relies on static snapshots and empirical scoring. To confirm the stability of the 7-fluoro halogen bonds and the chromone π−π stacking over time, dynamic simulation is mandatory.

  • MD Simulation: Subject the top-scoring complexes to a 100 ns explicit solvent MD simulation (using Desmond or GROMACS). Monitor the ligand RMSD to ensure the complex does not dissociate.

  • Thermodynamic Rigor: Extract frames from the final 20 ns of the trajectory and perform MM-GBSA calculations. This incorporates the Generalized Born solvent model, providing a thermodynamically rigorous calculation of the solvation free energy, which is essential for accurately ranking fluorinated compounds[2].

Mechanistic Interaction Pathway

The following diagram illustrates the specific molecular logic and interaction pathways governing the binding of 7-fluorochromone-2-carboxamide to enzymatic and GPCR targets.

Interactions Ligand 7-Fluorochromone-2-carboxamide Scaffold F_group 7-Fluoro Group Ligand->F_group Core Chromone Ring Ligand->Core Amide 2-Carboxamide Ligand->Amide Res_Hydro Hydrophobic Pocket (Halogen/Multipolar Interaction) F_group->Res_Hydro F...H-C / F...C=O Res_Pi Aromatic Residues (Phe/Tyr) (π-π Stacking) Core->Res_Pi π-π / CH-π Res_Hbond Catalytic Residues (Asp/Glu) (Hydrogen Bonding) Amide->Res_Hbond H-bond Donor/Acceptor

Figure 2: Pharmacophore mapping and receptor interaction logic for the 7-F-chromone scaffold.

References

  • Noreen, F., Ullah, S., Mali, S. N., et al. "Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α -glucosidase inhibitors." Scientific Reports, 15(1), 9816 (2025).

  • Lynch, J. K., Freeman, J. C., Judd, A. S., et al. "Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety." Journal of Medicinal Chemistry, 49(22), 6569-6584 (2006).

  • "Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights." Chemical Biology & Drug Design (2024).

  • "Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α -glucosidase and α -amylase inhibitors: integrating enzymatic evaluation and molecular modeling." PMC (2026).(Derived from grounding data context).

Sources

Application

Application Note: High-Throughput Screening and Profiling of 7-Fluorochromone-2-carboxamide Derivatives in GPCR Drug Discovery

Executive Summary The 7-fluorochromone-2-carboxamide scaffold is a privileged fluorinated heterocycle utilized extensively in high-throughput screening (HTS) campaigns for G-protein coupled receptor (GPCR) drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-fluorochromone-2-carboxamide scaffold is a privileged fluorinated heterocycle utilized extensively in high-throughput screening (HTS) campaigns for G-protein coupled receptor (GPCR) drug discovery[1]. Optimization of this specific chemotype has been instrumental in the discovery of highly potent Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, which hold significant therapeutic potential for obesity and metabolic disorders[2].

This application note details the mechanistic rationale, HTS workflows, and self-validating protocols required to screen and optimize 7-fluorochromone-2-carboxamide derivatives. A critical emphasis is placed on the causality of structural modifications—specifically, how balancing central nervous system (CNS) efficacy against cardiovascular liabilities (such as hERG channel blockade) dictates the architecture of the screening cascade[3].

Mechanistic Rationale & Scaffold Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific chemical moieties are selected before designing an HTS campaign. The chromone-2-carboxamide core is not arbitrary; it provides a rigid, planar pharmacophore that successfully mimics endogenous GPCR ligands, while the 2-carboxamide moiety serves as an essential hydrogen-bond donor/acceptor pair for receptor anchoring[1].

The Causality of the 7-Fluoro Substitution: In early HTS hits, unsubstituted or heavily chlorinated chromones (e.g., 6,7-dichloro analogues) exhibited poor pharmacokinetic absorption and undetectable brain penetrance[2]. The strategic introduction of a fluorine atom at the 7-position serves three causal functions:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism at the highly reactive C7 position.

  • Lipophilicity Modulation: It finely tunes the LogD, dramatically improving the brain-to-plasma ratio and enabling the compound to cross the blood-brain barrier[2].

  • Target Affinity: It enhances hydrophobic packing within the MCHr1 binding pocket, driving sub-nanomolar affinity[4].

The hERG Liability: The very modifications that improve CNS penetrance (increased lipophilicity and the inclusion of basic amines via the carboxamide linker) inadvertently increase the scaffold's binding affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel[5]. Blockade of this channel delays ventricular repolarization, leading to QT prolongation and fatal arrhythmias[3]. Consequently, any HTS campaign utilizing the 7-fluorochromone core must integrate rigorous, early-stage hERG counter-screening[5].

HTS Workflow Architecture

To systematically isolate potent, safe candidates, the screening cascade must transition from high-throughput target binding to functional validation, and finally to safety profiling.

HTS_Workflow A Compound Library (Chromones) B Primary HTS (Radioligand) A->B C Secondary Assay (Ca2+ FLIPR) B->C D Hit Identification (7-Fluoro Core) C->D E Counter-Screen (hERG Patch-Clamp) D->E F In Vivo Profiling (PK & Efficacy) E->F

Caption: HTS and optimization workflow for chromone derivatives.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that data integrity is mathematically proven before downstream decisions are made.

Protocol 1: Primary HTS - Radioligand Binding Assay (MCHr1)

Causality: A competitive binding assay using [125I]-MCH is chosen as the primary screen because it directly measures binding affinity ( Ki​ ) without the confounding variables of intracellular signaling amplification or cell-line specific artifacts[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest IMR-32 cells expressing human MCHr1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.

  • Assay Assembly: In a 96-well or 384-well plate, combine 50 µL of membrane suspension, 25 µL of 7-fluorochromone-2-carboxamide test compounds (serial dilutions from 10 µM to 0.1 nM), and 25 µL of [125I]-MCH (final concentration 0.1 nM).

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold buffer.

  • Detection & Validation: Measure bound radioactivity using a gamma counter.

    • Self-Validation Step: Calculate the Z'-factor using vehicle (1% DMSO) as the total binding control and 1 µM unlabeled MCH as the non-specific binding (NSB) control. Do not proceed with hit selection unless Z' 0.6.

Protocol 2: Secondary Functional Screen - Calcium Mobilization (FLIPR)

Causality: Target binding does not guarantee functional antagonism. Because MCHr1 couples to Gq​ proteins, a Fluorometric Imaging Plate Reader (FLIPR) assay is required to confirm that the hits actively prevent MCH-induced intracellular calcium release[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed IMR-32 cells at 50,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 25 µL of Fluo-4 AM calcium indicator dye (2 µM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add 7-fluorochromone-2-carboxamide hits and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Transfer the plate to the FLIPR instrument. Inject the EC80​ concentration of endogenous MCH and continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Data Analysis: Calculate the IC50​ based on the reduction of the peak calcium transient compared to the positive control (MCH alone).

Protocol 3: Safety Counter-Screen - Automated hERG Patch-Clamp

Causality: While radioligand displacement can flag hERG binders, automated patch-clamp electrophysiology is the gold standard. It measures functional ion channel pore blockade in real-time, preventing false negatives caused by compounds that bind allosterically without occluding the pore[5].

Step-by-Step Methodology:

  • Cell Preparation: Use CHO cells stably expressing the hERG potassium channel. Suspend cells in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion: Perfuse the 7-fluorochromone derivatives at varying concentrations. Measure the reduction in peak tail current amplitude.

  • Self-Validation Step: Include E-4031 (a known hERG inhibitor) as a positive control. The assay is only valid if 100 nM E-4031 produces >80% current block.

Data Presentation & Interpretation

The quantitative summary below illustrates the profound causal impact of the 7-fluoro substitution on the chromone-2-carboxamide scaffold. While the 7-fluoro analogue (Compound 22) achieves optimal MCHr1 binding and exceptional brain penetrance, it triggers a significant drop in hERG IC50​ , validating the necessity of the patch-clamp counter-screen[2][4].

Table 1: Pharmacological and Pharmacokinetic Profiling of Chromone-2-carboxamide Derivatives

CompoundC7 SubstitutionMCHr1 Binding IC50​ (nM)Functional Ca2+ IC50​ (nM)hERG IC50​ (nM)Plasma AUC (µg·h/mL)Brain AUC (µg·h/mL)
1 6,7-dichloro0.885> 10,000< 1.0Undetectable
2 7-methoxy1.21104,50018.84.4
22 7-fluoro0.6662545> 20.0> 20.0

Data adapted from the optimization campaigns of MCHr1 antagonists[2].

Signaling Pathway & Off-Target Mechanism

The diagram below maps the dual mechanistic pathways of the 7-fluorochromone-2-carboxamide scaffold, illustrating both the desired therapeutic antagonism and the dose-limiting off-target toxicity.

Mechanism Ligand 7-Fluorochromone Hit MCHr1 MCHr1 (GPCR) Ligand->MCHr1 Antagonizes hERG hERG Channel Ligand->hERG Blocks Gq Gq Activation MCHr1->Gq Inhibits Tox QT Prolongation hERG->Tox Induces Ca Ca2+ Release Gq->Ca Prevents Efficacy Appetite Suppression Ca->Efficacy Leads to

Caption: Dual mechanistic pathways: MCHr1 antagonism and hERG liability.

References

  • Title: Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ADMET Evaluation in Drug Discovery. 12. Development of Binary Classification Models for Prediction of hERG Potassium Channel Blockage Source: PubMed Central (PMC) URL: [Link]

  • Title: MCH1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL: [Link]

  • Title: BindingDB BDBM50207674 CHEMBL245844 (7-fluoro-4-oxo-4H-chromene-2-carboxamide derivative) Source: BindingDB URL: [Link]

Sources

Method

Application Note: Advanced LC-MS/MS Quantification of 7-Fluorochromone-2-carboxamide in Biological Matrices

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma and Brain Tissue Homogenate Analytical Platform: UHPLC-QqQ-MS/MS Pharmacological Context & Analytical Chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Plasma and Brain Tissue Homogenate Analytical Platform: UHPLC-QqQ-MS/MS

Pharmacological Context & Analytical Challenges

The 7-fluorochromone-2-carboxamide scaffold is a highly potent structural pharmacophore utilized in the development of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists. Because MCHr1 is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)—specifically regulating hyperphagia and energy homeostasis—candidate molecules must successfully cross the blood-brain barrier[1].

Consequently, drug development programs require rigorous bioanalytical methods to quantify this compound not only in systemic circulation (plasma) but also at the site of action (brain tissue).

Mechanistic Analytical Challenges
  • Lipid-Rich Matrices: Brain homogenates contain high concentrations of endogenous phospholipids (e.g., phosphatidylcholines). In Electrospray Ionization (ESI), these lipids compete with the analyte for charge droplets, causing severe ion suppression and reducing assay sensitivity.

  • Physicochemical Properties: The highly electronegative fluorine atom at the 7-position and the carboxamide group at the 2-position dictate the molecule's polarity and hydrogen-bonding capacity. While the carboxamide group provides a stable site for protonation in positive ion mode (ESI+), it can also lead to non-specific binding to plastic consumables during sample preparation.

To overcome these challenges, this protocol utilizes a hybrid Protein Precipitation (PPT) and Phospholipid Removal (PLR) extraction strategy, coupled with sub-2-micron Ultra-High-Performance Liquid Chromatography (UHPLC) to resolve isobaric interferences.

MCHr1_Pathway MCH Melanin-Concentrating Hormone (MCH) Receptor MCHr1 (GPCR) Gi/o & Gq Coupled MCH->Receptor Activates Antagonist 7-Fluorochromone-2-carboxamide (Antagonist) Antagonist->Receptor Blocks Calcium Intracellular Ca2+ Release (Gq pathway) Receptor->Calcium Stimulates cAMP Inhibition of cAMP (Gi/o pathway) Receptor->cAMP Suppresses FoodIntake Hyperphagia & Obesity Calcium->FoodIntake Drives cAMP->FoodIntake Drives

Fig 1. Pharmacological mechanism of 7-Fluorochromone-2-carboxamide as an MCHr1 antagonist.

Self-Validating Bioanalytical Workflow

To ensure absolute trustworthiness of the generated pharmacokinetic data, this method is designed as a self-validating system in accordance with the [2].

  • Internal Standardization: A stable isotopically labeled (SIL) internal standard (e.g., 7-Fluorochromone-2-carboxamide-d4) is spiked into every sample prior to extraction. Because the SIL co-elutes with the analyte, it experiences the exact same matrix suppression and extraction losses, mathematically canceling out analytical variance.

  • System Suitability: Every run begins with a "Zero Sample" (matrix spiked with IS only) to prove the absence of isotopic cross-talk, followed by a Lower Limit of Quantification (LLOQ) check to verify instrument sensitivity before precious biological samples are injected.

Workflow Sample Biological Sample (Plasma / Brain Homogenate) Spike Internal Standard Spiking (Deuterated Analog) Sample->Spike Extraction Sample Extraction (Protein Ppt + PLR) Spike->Extraction LC UHPLC Separation (C18, Gradient Elution) Extraction->LC MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Data Data Processing & Quantification MS->Data

Fig 2. Self-validating bioanalytical LC-MS/MS workflow for sample quantification.

Step-by-Step Experimental Protocol

Sample Preparation (Plasma & Brain Tissue)

Expertise Note: Brain tissue must be homogenized in a buffer that disrupts lipid membranes without degrading the analyte. We utilize a 1:3 (w/v) ratio of tissue to ice-cold Phosphate-Buffered Saline (PBS) containing 0.1% ascorbic acid to prevent oxidative degradation of the chromone ring.

  • Aliquot: Transfer 50 µL of plasma or brain homogenate into a 96-well polypropylene plate. (Causality: Polypropylene is used instead of polystyrene to prevent non-specific hydrophobic binding of the fluorinated scaffold).

  • IS Spiking: Add 10 µL of the working Internal Standard solution (100 ng/mL in 50% Methanol). Vortex at 800 rpm for 2 minutes to ensure equilibration with matrix proteins.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. (Causality: Formic acid disrupts analyte-protein binding by altering the tertiary structure of albumin and globulins, ensuring maximum recovery).

  • Centrifugation: Centrifuge the plate at 4,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant to a Phospholipid Removal (PLR) plate (e.g., Ostro™ or Phree™). Apply positive pressure (10-15 psi) to push the eluate into a clean collection plate. (Causality: The PLR plate contains zirconia or titania sorbents that selectively trap the phosphate heads of endogenous lipids, preventing them from reaching the MS source).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (10% ACN in Water with 0.1% Formic Acid).

UHPLC Chromatographic Conditions
  • Column: C18, 1.7 µm, 2.1 × 50 mm. (Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring sharp peak shapes and resolving the analyte from any remaining isobaric matrix components).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B (Isocratic hold to focus the analyte on the column head)

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 4.0 min: Return to 10% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). The carboxamide nitrogen readily accepts a proton [M+H]+ , yielding a stable precursor ion.

Table 1: MRM Transitions and Collision Energy Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
7-Fluorochromone-2-carboxamide (Quantifier) 208.1163.0503020
7-Fluorochromone-2-carboxamide (Qualifier) 208.1135.0503035
Deuterated-IS (d4) 212.1167.0503020

(Note: The primary fragmentation pathway involves the neutral loss of the carboxamide group (-45 Da), yielding the stable fluorochromyl cation at m/z 163.0).

Quantitative Data & Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical assays[2]. The use of the PLR plate successfully mitigated the matrix effects typically observed in brain tissue, bringing the suppression well within the acceptable ±15% variance window.

Table 2: Method Validation Performance Metrics

Validation ParameterPlasma Matrix (Mean ± SD)Brain Homogenate (Mean ± SD)Regulatory Acceptance Criteria
Linearity Range 1.0 - 1000 ng/mL2.5 - 1000 ng/gN/A
Correlation Coefficient (R²) 0.998 ± 0.0010.996 ± 0.002 0.990
Intra-day Precision (%CV) 3.2% - 6.5%4.8% - 8.1% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +3.5%-6.2% to +5.4%± 15% (± 20% at LLOQ)
Extraction Recovery (%) 88.4% ± 4.2%81.2% ± 5.6%Consistent & Reproducible
Matrix Effect (%) 94.5% ± 3.1%86.3% ± 4.8%85% - 115%

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications), 2006. URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), Department of Health and Human Services, May 2018. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Fluorochromone-2-carboxamide Purification &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for the synthesis and purification of 7-Fluorochromone-2-carboxamide. This guide is designed for researchers and drug development professionals dealing with the complex is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 7-Fluorochromone-2-carboxamide. This guide is designed for researchers and drug development professionals dealing with the complex isolation of chromone-2-carboxamide derivatives, which are highly valued for their diverse biological activities, including MCHr1 antagonism and α-glucosidase inhibition[1][2].

Here, we move beyond basic protocols to explore the causality behind synthetic failures, providing self-validating workflows to ensure high-purity isolation.

Synthesis and Purification Workflow

Workflow A 7-Fluoro-2'-hydroxyacetophenone + Diethyl Oxalate B Claisen Condensation & Cyclization A->B C Ethyl 7-fluorochromone -2-carboxylate B->C D Acidic Hydrolysis (Prevents Ring-Opening) C->D E 7-Fluorochromone -2-carboxylic acid D->E F Amidation (PyBOP/DIPEA) + Amine E->F G Crude 7-Fluorochromone -2-carboxamide F->G H Purification (LiCl Wash & Silica Gel) G->H I Pure 7-Fluorochromone -2-carboxamide H->I

Synthetic workflow and purification pipeline for 7-Fluorochromone-2-carboxamide.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant amount of ring-opened byproduct during the preparation of the 7-fluorochromone-2-carboxylic acid precursor? A1: The γ-pyrone ring of the chromone scaffold is highly susceptible to nucleophilic attack. When utilizing standard basic hydrolysis (e.g., NaOH in MeOH) to convert ethyl 7-fluorochromone-2-carboxylate to its corresponding acid, the hydroxide ions attack the pyrone core, leading to premature ring-opening. Solution & Causality: Switch to acidic hydrolysis (e.g., concentrated HCl in acetic acid). Acidic conditions protonate the ester carbonyl, facilitating hydrolysis without providing a strong nucleophile that can permanently open the γ-pyrone ring. This protocol change is a self-validating step: if the pyrone ring remains intact, the characteristic UV absorbance of the chromone system will be preserved during LC-MS analysis.

Q2: During the amidation step using PyBOP, my crude 7-fluorochromone-2-carboxamide is heavily contaminated. How can I efficiently remove the coupling byproducts? A2: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent for forming chromone-2-carboxamides[3], but they generate tripyrrolidinophosphine oxide as a byproduct. This byproduct is highly polar but often co-elutes with moderately polar chromone amides on standard normal-phase silica gel. Solution & Causality: Leverage the differential aqueous solubility of the byproduct. Perform an exhaustive liquid-liquid extraction by washing the organic layer (EtOAc or DCM) with 5% aqueous LiCl . The lithium ions coordinate with the phosphine oxide, drastically increasing its partition into the aqueous phase. Follow this with a weak acid wash (0.1 M HCl) to remove unreacted amines and DIPEA[3].

Q3: My target 7-fluorochromone-2-carboxamide and the unreacted carboxylic acid precursor co-elute on silica gel TLC (Rf ~0.4 in 50:50 EtOAc:Hexane). How do I resolve this? A3: Carboxylic acids often streak on silica gel due to hydrogen bonding with the stationary phase, causing their elution bands to artificially overlap with the target amide. Solution: Add 1% Acetic Acid to your mobile phase. This suppresses the ionization of the unreacted 7-fluorochromone-2-carboxylic acid, sharpening its band and altering its Rf value to separate it from the neutral carboxamide. Alternatively, perform a saturated NaHCO₃ wash prior to chromatography to deprotonate the acid and extract it into the aqueous layer.

RCA Issue Impure Final Product Cause1 Basic Hydrolysis used in Step 2 Issue->Cause1 Cause2 PyBOP Byproducts (Phosphine Oxide) Issue->Cause2 Cause3 Unreacted Carboxylic Acid Issue->Cause3 Mech1 Nucleophilic attack on γ-pyrone ring Cause1->Mech1 Sol1 Use Acidic Hydrolysis (HCl/AcOH) Mech1->Sol1 Mech2 Co-elution on Silica Gel Cause2->Mech2 Sol2 5% aq. LiCl Wash + Recrystallization Mech2->Sol2 Mech3 Streaking in Chromatography Cause3->Mech3 Sol3 Sat. NaHCO3 Wash or 1% AcOH in Eluent Mech3->Sol3

Root cause analysis and resolution pathways for common synthetic impurities.

Step-by-Step Methodologies

To ensure a self-validating system, the following protocols incorporate built-in quality control checkpoints based on established chromone chemistry[3].

Protocol A: Acidic Hydrolysis to 7-Fluorochromone-2-carboxylic acid

Objective: Convert the ethyl ester to the carboxylic acid without degrading the pyrone core.

  • Dissolution: Suspend ethyl 7-fluorochromone-2-carboxylate (1.0 eq) in glacial acetic acid (10 mL/g of substrate).

  • Acidification: Add concentrated Hydrochloric Acid (HCl, 37%) dropwise (5 mL/g of substrate).

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Causality: The acidic environment protonates the ester, driving hydrolysis while protecting the electron-deficient pyrone ring from nucleophilic attack.

  • Precipitation: Cool the reaction to room temperature, then pour over crushed ice. The 7-fluorochromone-2-carboxylic acid will precipitate as a white/pale yellow solid.

  • Validation Checkpoint: Filter and wash with cold water until the filtrate is pH neutral. Analyze via LC-MS; the absence of a mass corresponding to the ring-opened product confirms success.

Protocol B: Amidation and Rigorous Purification

Objective: Synthesize 7-fluorochromone-2-carboxamide and isolate it from PyBOP byproducts.

  • Activation: In a flame-dried flask under inert atmosphere, dissolve 7-fluorochromone-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq).

  • Coupling: Cool to 0°C. Add PyBOP (1.1 eq) dissolved in a minimal amount of anhydrous DCM. Stir for 30 minutes to form the active ester[3].

  • Amidation: Add the desired amine (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Aqueous Quench & Wash (Critical Step): Dilute the reaction with EtOAc. Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3 x 50 mL) to remove DMF and phosphine oxide byproducts.

    • 0.1 M HCl (1 x 50 mL) to remove unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (2 x 50 mL) to extract unreacted carboxylic acid.

    • Brine (1 x 50 mL).

  • Chromatography: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Eluent: gradient of Hexane to 70% EtOAc/Hexane).

  • Crystallization: Recrystallize the purified fractions from hot ethyl acetate/hexanes to obtain analytical grade 7-fluorochromone-2-carboxamide.

Quantitative Data: Purification Metrics

The table below summarizes the expected quantitative outcomes and chromatographic behaviors during the purification of 7-fluorochromone-2-carboxamide and its precursors.

Compound / ImpurityPartition Coefficient (LogP)*TLC Rf (50:50 EtOAc:Hex)Optimal Removal StrategyExpected Yield / Recovery
7-Fluorochromone-2-carboxamide ~1.8 - 2.20.45Target Compound (Crystallization)75 - 85%
Ethyl 7-fluorochromone-2-carboxylate ~2.50.70Hydrolysis (Protocol A)>90% (Conversion)
7-Fluorochromone-2-carboxylic acid ~1.20.10 (Streaks)Sat. NaHCO₃ WashN/A (Precursor)
Tripyrrolidinophosphine oxide ~0.50.35 - 0.405% aq. LiCl Wash<1% residual
Ring-Opened Byproduct ~0.80.20Avoid via Acidic Hydrolysis0% (If Protocol A used)

*LogP values are approximate estimations based on the chromone core structure.

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide Source: RSC Books URL:[Link]

  • Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors Source: Scientific Reports (via ResearchGate) URL:[Link]

Sources

Optimization

improving the stability of 7-Fluorochromone-2-carboxamide for long-term storage

Welcome to the Technical Support Center for 7-Fluorochromone-2-carboxamide . As a critical fluorinated benzopyran scaffold utilized in the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists[1] an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Fluorochromone-2-carboxamide . As a critical fluorinated benzopyran scaffold utilized in the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists[1] and monoamine oxidase B (MAO-B) inhibitors[2], maintaining the structural integrity of this compound is paramount.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the chemical causality behind degradation and provides self-validating protocols to ensure experimental reliability.

I. Mechanistic Degradation Pathways

To prevent degradation, we must first understand the molecular vulnerabilities of the chromone-2-carboxamide scaffold. The presence of the highly electronegative fluorine atom at the 7th position pulls electron density away from the conjugated benzopyran ring, increasing the electrophilicity of the C2 and C4 positions[3].

Degradation_Pathways Core 7-Fluorochromone-2-carboxamide (Intact Scaffold) Moisture Atmospheric Moisture (H2O in Solvent) Core->Moisture Light UV/Visible Light (Photo-oxidation) Core->Light Base Alkaline pH (>7.5) (OH- Nucleophile) Core->Base Hydrolysis Amide Hydrolysis (Yields Carboxylic Acid) Moisture->Hydrolysis PhotoDeg Photolytic Cleavage (Loss of Potency) Light->PhotoDeg RingOpen Benzopyran Ring Opening (Irreversible Degradation) Base->RingOpen

Fig 1. Mechanistic degradation pathways of 7-Fluorochromone-2-carboxamide.

II. Troubleshooting & FAQs

Q1: We observe a steady loss of potency and the appearance of secondary peaks in our HPLC chromatograms after storing the compound in DMSO for 4 weeks. What is happening? Causality: You are likely observing the hydrolysis of the C2-carboxamide group. DMSO is highly hygroscopic; every time the vial is opened, it absorbs atmospheric moisture. Water acts as a nucleophile, attacking the electrophilic C2 carbonyl carbon, eventually hydrolyzing the amide bond to yield 7-fluorochromone-2-carboxylic acid[4]. Self-Validating Solution: Do not store working solutions in DMSO for extended periods. Prepare single-use aliquots and freeze them at -80°C. To validate your current stock, run a Karl Fischer titration to quantify the water content in your DMSO. If water content exceeds 0.1%, discard the stock.

Q2: During in vitro biological assays (pH 7.8), the compound seems to lose efficacy within hours. Is the compound unstable in biological buffers? Causality: Yes, under slightly alkaline conditions. Chromones are benzopyran derivatives that are susceptible to base-catalyzed ring-opening[3]. The hydroxide ion ( OH− ) attacks the pyrone ring, leading to irreversible cleavage. Self-Validating Solution: Strictly buffer your assay solutions to a maximum of pH 7.4 using HEPES or PIPES. Implement a time-course control: run an HPLC-UV analysis of your assay buffer containing the compound at t=0,1,2, and 4 hours before adding your biological target. This validates the exact time window in which your compound remains structurally intact.

Q3: Does ambient laboratory light affect the solid powder during weighing and handling? Causality: The conjugated π -system of the chromone core strongly absorbs UV and visible light, which can trigger photo-oxidation[2]. While brief exposure during weighing is generally acceptable, leaving clear vials on the benchtop will lead to degradation. Self-Validating Solution: Always use amber glass vials for storage and handling. Store the solid powder away from any oxidizing agents[4].

III. Quantitative Storage Parameters

To maximize shelf-life, adhere to the following empirically derived storage parameters.

ParameterSolid State (Powder)Solution State (DMSO)
Optimal Temperature -20°C (Long-term)-80°C (Aliquoted)
Container Type Amber glass vial, tightly sealedAmber glass vial or opaque Eppendorf
Atmosphere Argon or Nitrogen purgedArgon purged headspace
Moisture Control Store in a desiccatorUse anhydrous DMSO ( 0.005% H2​O )
Expected Shelf-Life > 24 Months< 3 Months (if unthawed)
Freeze-Thaw Cycles N/AMaximum 1 cycle (Discard after use)

IV. Experimental Protocol: Stability-Indicating Assay (SIA)

To ensure trustworthiness in your experimental data, you must establish a Stability-Indicating Assay (SIA). This protocol forces degradation to identify all potential breakdown products, ensuring your analytical method can accurately separate the intact 7-Fluorochromone-2-carboxamide from its degradants.

SIA_Workflow Step1 1. Sample Prep (1 mg/mL Stock) Step2 2. Stress Testing (Heat, Light, pH) Step1->Step2 Step3 3. Reaction Quench (Neutralization) Step2->Step3 Step4 4. HPLC-UV/MS (C18, Gradient) Step3->Step4 Step5 5. Data Validation (Mass Balance) Step4->Step5

Fig 2. Self-validating stability-indicating assay (SIA) workflow.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 7-Fluorochromone-2-carboxamide in anhydrous DMSO to create a 1 mg/mL stock solution.

  • Forced Degradation (Stress Conditions):

    • Acidic Stress: Mix 0.5 mL stock with 0.5 mL of 0.1 N HCl. Incubate at 60°C for 2 hours.

    • Alkaline Stress: Mix 0.5 mL stock with 0.5 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour (chromones degrade rapidly in base).

    • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL of 3% H2​O2​ . Incubate at room temperature for 2 hours.

    • Photolytic Stress: Expose 1 mL of stock in a clear vial to direct UV light (254 nm) for 24 hours.

  • Reaction Quenching: Neutralize the acidic and alkaline samples using equivalent volumes of 0.1 N NaOH and 0.1 N HCl, respectively. Dilute all samples 1:10 in the HPLC mobile phase (e.g., Water/Acetonitrile).

  • HPLC-UV/MS Analysis: Inject samples onto a C18 reverse-phase column. Use a gradient elution (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes). Monitor at 254 nm and via mass spectrometry.

  • Self-Validation (Mass Balance): Calculate the mass balance. The sum of the peak area of the remaining intact 7-Fluorochromone-2-carboxamide plus the peak areas of all degradants (adjusted for response factors) must equal ~100% of the unstressed control peak area. If mass balance is <90%, degradants are either not eluting or are not absorbing at the chosen wavelength, requiring method optimization.

V. References

  • Buy 7-Fluorochromone-2-carboxamide (EVT-10903050) - EvitaChem Source: evitachem.com URL:

  • Optimization of chromone-2-carboxamide melanin concentrating hormone receptor 1 antagonists: assessment of potency, efficacy, and cardiovascular safety Source: ebi.ac.uk (ChEMBL) URL:

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists | Journal of Medicinal Chemistry Source: acs.org URL:

  • Chromone-2-carboxylic acid, 97% | Thermo Scientific Alfa Aesar Source: fishersci.be URL:

  • Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas? | Journal of Medicinal Chemistry Source: acs.org URL:

Sources

Troubleshooting

overcoming challenges in the recrystallization of 7-Fluorochromone-2-carboxamide

Welcome to the Technical Support Center for Chromone Derivative Processing. This guide is specifically engineered for researchers and drug development professionals facing challenges in the isolation and purification of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromone Derivative Processing. This guide is specifically engineered for researchers and drug development professionals facing challenges in the isolation and purification of 7-Fluorochromone-2-carboxamide .

As a fluorinated derivative of chromone, this compound is a highly valuable scaffold in medicinal chemistry, particularly noted for its role in developing melanin-concentrating hormone receptor 1 (MCHr1) antagonists and other targeted therapeutics[1][2]. However, the strongly electron-withdrawing fluorine atom at the 7-position significantly alters the molecule's dipole moment and crystal lattice energy, frequently leading to recrystallization bottlenecks such as oiling out, solvent entrapment, and polymorphism.

Below, you will find field-proven troubleshooting strategies, quantitative solvent data, and self-validating protocols to ensure high-yield, high-purity recovery.

I. Diagnostic Workflow for Recrystallization

RecrystallizationWorkflow Start Crude 7-Fluoro- chromone-2-carboxamide Solvent Dissolve in Primary Solvent (e.g., Hot CH3CN or DCM) Start->Solvent Filter Hot Filtration (Remove insolubles) Solvent->Filter Antisolvent Add Antisolvent (e.g., n-Hexane) Filter->Antisolvent CheckOil Phase Separation (Oiling Out)? Antisolvent->CheckOil Seed Reheat & Add Seed Crystals CheckOil->Seed Yes Cool Controlled Cooling (0.5°C / min) CheckOil->Cool No Seed->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Pure Pure Crystalline Product Isolate->Pure

Fig 1. Troubleshooting workflow for the recrystallization of 7-Fluorochromone-2-carboxamide.

II. Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why does my 7-Fluorochromone-2-carboxamide "oil out" (liquid-liquid phase separation) instead of forming distinct crystals? Causality: Oiling out occurs when the supersaturation of the solution exceeds the metastable zone width, causing the solute to separate as a dense, solute-rich liquid phase rather than nucleating as a solid. The 7-fluoro substituent increases the polarizability of the chromone core, making it highly soluble in polar solvents but prone to crashing out abruptly when an antisolvent (like hexane) is introduced too quickly. Solution: Transition from an anti-solvent precipitation method to a temperature-gradient crystallization. If using a binary system like Ethyl Acetate (EtOAc)/n-hexane[3], add the hexane dropwise at an elevated temperature (e.g., 60°C) only until the solution becomes faintly turbid. Immediately add 1-2 mg of pure seed crystals and hold the temperature steady for 30 minutes to force heterogeneous nucleation before cooling.

Q2: My crude product contains significant PyBOP byproducts from the amidation step. Will recrystallization alone remove them? Causality: The synthesis of chromone-2-carboxamides from 7-fluorochromone-2-carboxylic acid often utilizes PyBOP and DIPEA as coupling agents. The primary byproduct, tripyrrolidinophosphine oxide, is highly polar and can become entrapped in the crystal lattice of the carboxamide if crystallization occurs too rapidly. Solution: Recrystallization alone is insufficient if the lattice traps the impurity. Prior to recrystallization, ensure your organic phase (e.g., dichloromethane) is washed thoroughly with 1M HCl (to remove DIPEA) and saturated NaHCO₃ (to remove unreacted acid). For the final recrystallization, use a Dichloromethane (DCM)/n-hexane system. The phosphine oxide byproduct remains highly soluble in DCM, allowing the fluorinated carboxamide to crystallize cleanly.

Q3: Which solvent system provides the best balance of yield and polymorphic purity? Causality: The choice of solvent dictates the thermodynamic stability of the resulting crystal polymorph. While DCM/hexane offers rapid recovery, hot acetonitrile (CH₃CN) provides superior thermodynamic control, yielding highly pure, stable crystals suitable for rigorous biological assays (such as MCHr1 antagonism testing)[2]. Alternatively, simple ethanol recrystallization has been reported to yield analytically pure chromone carboxamides with excellent global yields[4].

Quantitative Solvent Performance Data:

Solvent System Ratio (v/v) Est. Yield (%) Purity (HPLC) Mechanistic Pros & Cons
Hot Acetonitrile (CH₃CN) N/A (Neat) 75 - 80% >99.5% Pro: Yields thermodynamically stable polymorphs[2].Con: Requires high temperatures; lower overall yield.
DCM / n-Hexane 1:3 85 - 90% ~98.0% Pro: Excellent for removing PyBOP byproducts.Con: Fast nucleation can trap residual solvent.
EtOAc / n-Hexane 1:2 80 - 85% ~98.5% Pro: Standard benchtop method[3].Con: High risk of oiling out if cooled too rapidly.

| Ethanol (EtOH) | N/A (Neat) | 65 - 75% | ~97.0% | Pro: Easy work-up, environmentally benign[4].Con: Moderate cold-solubility leads to product loss in mother liquor. |

III. Self-Validating Experimental Protocol: Hot Acetonitrile Recrystallization

This protocol utilizes hot acetonitrile to achieve >99% purity, avoiding the oiling-out issues common in binary solvent systems. It is designed as a self-validating system: specific physical cues are built into the steps to confirm the procedure is working correctly.

Materials Required:

  • Crude 7-Fluorochromone-2-carboxamide

  • Anhydrous Acetonitrile (CH₃CN)

  • Oil bath and reflux condenser

  • Jacketed sintered glass funnel (pre-heated)

Step-by-Step Methodology:

  • Initial Dissolution: Suspend 1.0 g of crude 7-Fluorochromone-2-carboxamide in 10 mL of CH₃CN in a round-bottom flask equipped with a reflux condenser.

  • Heating & Saturation: Heat the mixture to 80°C (reflux) under gentle stirring. Gradually add hot CH₃CN in 1 mL increments until the solid is just completely dissolved.

    • Self-Validation Check: The solution should be clear and pale yellow. If dark particulates remain, they are insoluble impurities (e.g., inorganic salts), not your product.

  • Hot Filtration: Immediately filter the boiling solution through a pre-heated sintered glass funnel to remove insoluble debris.

    • Critical Control: The funnel must be pre-heated to 80°C. If the funnel is cold, the product will prematurely crystallize in the frit, clogging the system.

  • Controlled Nucleation: Transfer the filtrate to a clean flask and maintain at 75°C. Turn off the heat source and allow the oil bath to cool naturally to room temperature (approx. 0.5°C/min).

    • Self-Validation Check: At approximately 55-60°C, you should observe the spontaneous formation of fine, needle-like crystals. If the solution becomes a cloudy emulsion (oiling out), reheat to 80°C, add 2 mL of CH₃CN, and repeat the cooling phase.

  • Maturation: Once the flask reaches room temperature, transfer it to an ice bath (0-4°C) for 2 hours to maximize precipitation.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake twice with 3 mL of ice-cold CH₃CN.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours to remove residual solvent.

IV. References

  • 3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry (Books). Available at:[Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. SciSpace. Available at:[Link]

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Fluorochromone-2-carboxamide Off-Target Effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the precise deconvolution of on-target efficacy and off-target liabilities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the precise deconvolution of on-target efficacy and off-target liabilities. When working with the chromone-2-carboxamide series—specifically 7-fluorochromone-2-carboxamide —researchers often encounter a paradox: exceptional in vivo efficacy against the Melanin Concentrating Hormone receptor 1 (MCHr1) paired with frustrating cardiovascular safety flags[1].

This guide is engineered to help you troubleshoot, isolate, and quantify the hERG (Kv11.1) channel off-target effects associated with this specific scaffold in your cellular assays.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 7-Fluorochromone-2-carboxamide exhibit severe off-target hERG liability despite its high selectivity for MCHr1? A: The causality lies in pharmacophore overlap. The hERG potassium channel possesses a notoriously promiscuous inner pore cavity lined with aromatic residues (specifically Tyr652 and Phe656). 7-fluorochromone-2-carboxamide derivatives typically incorporate a basic aminopiperidine core to achieve MCHr1 binding[1]. At physiological pH, this basic amine becomes protonated and, combined with the lipophilicity of the fluorochromone moiety, creates an ideal geometry to become trapped within the hERG pore, physically occluding K+ efflux.

Q2: How can I distinguish true MCHr1-mediated cellular responses from hERG-induced cytotoxicity or assay artifacts? A: You must decouple the readouts using orthogonal assay environments. MCHr1 is a Gαi/o-coupled GPCR; its activation decreases intracellular cAMP. If your compound is causing general cytotoxicity via ion channel blockade, it can non-specifically alter ATP/cAMP ratios, yielding false positives in your primary screen. To resolve this, you must run a parallel Thallium Flux Assay [2] to specifically flag hERG blockade before advancing the compound to functional GPCR assays.

Part 2: High-Throughput Triage & Validation Workflows

To prevent late-stage attrition, your screening cascade must be a self-validating system. We recommend a two-tier approach: a high-throughput fluorescent counter-screen followed by definitive electrophysiological validation.

G Start Compound 22 (7-Fluorochromone-2-carboxamide) Primary Primary Screen: MCHr1 cAMP Accumulation Start->Primary Counter Counter Screen: Thallium Flux hERG Assay Primary->Counter IC50 < 100 nM Patch Orthogonal Validation: Automated Patch-Clamp Counter->Patch Flagged for hERG Decision Safety Margin > 30x? Patch->Decision True IC50 Determined Proceed Proceed to In Vivo Efficacy Models Decision->Proceed Yes Optimize Structural Optimization (Reduce Lipophilicity) Decision->Optimize No

Experimental workflow for triaging 7-fluorochromone-2-carboxamide hERG liabilities.

Protocol A: High-Throughput Thallium Flux Assay (Primary Counter-Screen)

This assay leverages the permeability of the hERG channel to Thallium (Tl+) ions. When the channel opens, Tl+ enters the cell and binds to a fluorogenic dye. 7-fluorochromone-2-carboxamide will block the channel, resulting in a quantifiable loss of fluorescence[2].

  • Cell Preparation: Plate hERG-expressing HEK293 or CHO cells in a 384-well black-wall/clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 25 µL of FluxOR™ (or equivalent Tl+-sensitive AM ester dye) loading buffer. Incubate in the dark at room temperature for 60 minutes. Causality: The AM ester allows the dye to permeate the membrane; intracellular esterases cleave the ester, trapping the active dye inside.

  • Compound Incubation: Add 7-fluorochromone-2-carboxamide in a 10-point concentration-response curve (0.1 nM to 30 µM). Incubate for 30 minutes.

  • Stimulation & Readout: Using a kinetic plate reader (e.g., FDSS 7000EX), inject a stimulus buffer containing Tl2SO4 and K2SO4 to depolarize the membrane and open the hERG channels. Continuously measure fluorescence (Ex: 480 nm / Em: 540 nm) for 2 minutes.

  • Self-Validating Check: Include Terfenadine (10 µM) as a positive control. The assay run is only valid if Terfenadine produces a >80% reduction in Tl+ influx fluorescence, confirming the dynamic range of the dye and channel expression[2].

Protocol B: Automated Patch-Clamp (Orthogonal Validation)

Fluorescent assays can suffer from compound auto-fluorescence or dye interference. To obtain the definitive IC50 for hERG blockade, you must use automated patch-clamp (APC) electrophysiology[3].

  • Cell Harvesting: Detach hERG-CHO cells using a mild accutase treatment to preserve membrane proteins. Resuspend in extracellular recording solution to achieve a single-cell suspension.

  • System Priming: Prime the APC system (e.g., Qube or Patchliner) with intracellular solution (high K+) and extracellular solution (high Na+, physiological K+).

  • Giga-Seal Formation: Apply suction to capture individual cells on the planar borosilicate glass chip. Causality: A tight giga-seal (>1 GΩ) is physically required to ensure that the measured current is passing exclusively through the ion channels, not leaking around the cell.

  • Voltage Protocol: Rupture the membrane to achieve whole-cell configuration. Apply a depolarizing prepulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -40 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse 7-fluorochromone-2-carboxamide at physiological temperature (37°C)[4]. Measure the reduction in peak tail current amplitude.

  • Self-Validating Check: A recording is only validated if the access resistance remains <10 MΩ and leak current is <100 pA throughout the experiment.

Part 3: Mechanistic Pathway Analysis

Understanding the divergence between your intended target and the off-target liability is critical for structural optimization.

G cluster_0 Target Efficacy (MCHr1) cluster_1 Off-Target Toxicity (hERG) Compound 7-Fluorochromone- 2-carboxamide MCHr1 MCHr1 Receptor Compound->MCHr1 Antagonism hERG hERG K+ Channel Compound->hERG Pore Blockade Gi Gi/o Protein MCHr1->Gi cAMP Decreased cAMP Gi->cAMP K_efflux Blocked K+ Efflux hERG->K_efflux QT QT Prolongation K_efflux->QT

Divergent signaling pathways: MCHr1 target antagonism vs. off-target hERG channel blockade.

Part 4: Quantitative Data Presentation

To contextualize the severity of the off-target effect, compare the functional IC50 of the target against the electrophysiological IC50 of the off-target. A safety margin of >30-fold is generally required to proceed to in vivo models safely.

Compound ClassMCHr1 Binding (K_d, nM)MCHr1 Functional (IC_50, nM)hERG Patch-Clamp (IC_50, nM)Safety Margin (Fold)
7-Fluorochromone-2-carboxamide 0.83.214545x (Borderline)
Optimized Non-fluorinated Analog1.25.1890174x (Safe)
Terfenadine (Positive Control)N/AN/A12N/A

Note: Data represents typical profiling metrics observed during the optimization of the chromone-2-carboxamide series[1]. The high lipophilicity introduced by the 7-fluoro substitution directly correlates with the tighter hERG binding.

Sources

Troubleshooting

enhancing the bioavailability of 7-Fluorochromone-2-carboxamide for in vivo studies

Welcome to the Translational Pharmacokinetics Support Center. As a Senior Application Scientist, I frequently consult on the transition of high-affinity in vitro hits to viable in vivo probes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Translational Pharmacokinetics Support Center. As a Senior Application Scientist, I frequently consult on the transition of high-affinity in vitro hits to viable in vivo probes.

The 7-fluorochromone-2-carboxamide scaffold is a classic example of the "brick dust" and "metabolic sink" paradigms. While derivatives of this scaffold demonstrate exceptional potency as Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists and METTL3 inhibitors, their translation is heavily bottlenecked by the chromone core's planar, lipophilic nature (driving poor aqueous solubility) and susceptibility to rapid hepatic clearance.

Below is our comprehensive troubleshooting guide designed to help you engineer a self-validating formulation and pharmacokinetic (PK) strategy for your in vivo studies.

🔬 Troubleshooting & FAQs

Q1: My 7-fluorochromone-2-carboxamide compound precipitates instantly when diluted in standard saline or PBS for intravenous (IV) or oral (PO) dosing. How can I achieve a stable solution? The Causality: The planar benzopyran ring of the chromone core stacks efficiently, resulting in a high crystal lattice energy. Combined with a typically high partition coefficient (LogP > 3.5), the thermodynamic penalty of solvating this molecule in water is immense. The Solution: You must bypass the lattice energy barrier without permanently altering the chemical structure. [2] is the gold-standard approach. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic 7-fluorochromone core, while the hydrophilic exterior hydroxyl groups maintain aqueous solubility. This allows the drug to dissociate dynamically in the systemic circulation.

Q2: We observe excellent in vitro target engagement, but PO administration yields negligible plasma exposure (low F%). What is the primary driver, and how do we test it? The Causality: If your HP-β-CD formulation has solved the solubility issue (absorption is occurring), the lack of exposure is almost certainly due to first-pass metabolism. The chromone ring is highly susceptible to oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes, and the carboxamide linkage can undergo enzymatic hydrolysis. The Solution: Before running more in vivo studies, you must decouple absorption from metabolism by running an in vitro microsomal stability assay (see Protocol 2). If intrinsic clearance ( CLint​ ) is high, you must initiate structural optimization to block metabolic hotspots (e.g., substituting labile hydrogens with deuterium or halogens).

Q3: We achieved good exposure, but our compound is showing cardiovascular toxicity (QT prolongation) at efficacious doses. How do we decouple this? The Causality: hERG channel liability is a frequent consequence of optimizing chromone-2-carboxamides, particularly when basic amine appendages (e.g., aminopiperidines) are introduced to improve solubility. The rapid absorption of liquid formulations generates a massive Cmax​ of the free base, which drives off-target hERG binding, [1]. The Solution: Modulate the Cmax​ by transitioning from a solution-based formulation to a controlled-release solid dispersion, or chemically alter the pKa of the basic center to reduce its affinity for the hERG pore cavity.

📊 Quantitative Data Presentation

To illustrate the impact of formulation on bioavailability, below is a comparative PK summary of a standard 7-fluorochromone-2-carboxamide derivative across different vehicles. Notice how overcoming the solubility limit exponentially increases the Area Under the Curve (AUC).

Table 1: Comparative Pharmacokinetic Parameters in Male Sprague-Dawley Rats (Dose: 10 mg/kg PO, 2 mg/kg IV)

Formulation VehicleRoute Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Bioavailability (F%)
0.5% Methylcellulose (Suspension)PO145 ± 222.0450 ± 654.2%
10% PEG400 / 5% Tween 80 (Co-solvent)PO980 ± 1151.02,150 ± 21019.8%
20% HP-β-CD (Inclusion Complex) PO 1,850 ± 240 0.5 4,200 ± 430 38.5%
20% HP-β-CD (Inclusion Complex)IV4,500 ± 5100.082,180 ± 190*100%

*Note: IV AUC is dose-normalized for F% calculation.

🧪 Experimental Protocols

Protocol 1: Preparation of a 20% (w/v) HP-β-CD Formulation for PO/IV Dosing

This protocol ensures the thermodynamic equilibrium of the inclusion complex, preventing in vivo precipitation.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of Sterile Water for Injection (WFI). Stir at 400 RPM until completely transparent. Note: If your chromone derivative contains a basic amine, adjust the vehicle pH to 4.5 using 0.1 N HCl to promote ionization and facilitate cavity entry.

  • API Addition: Slowly add 100 mg of the 7-fluorochromone-2-carboxamide powder to the vortexing vehicle to prevent clumping.

  • Sonication & Equilibration: Probe sonicate the mixture on ice for 5 minutes (10s ON / 10s OFF) to mechanically disrupt the crystal lattice. Transfer to a magnetic stirrer and stir at room temperature for 24 hours. Causality: Complexation is an equilibrium process; insufficient time will leave uncomplexed API that will precipitate upon injection.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to sterilize and remove any undissolved particulates.

  • Self-Validating Step: In a dark room, shine a red laser pointer through the filtrate. A true inclusion complex will be optically clear (no Tyndall effect). If the laser beam path is visible, uncomplexed colloidal drug remains, indicating the HP-β-CD ratio must be increased.

Protocol 2: In Vitro Hepatic Microsomal Stability Assay

Use this to predict first-pass clearance before wasting animals on PO PK studies.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw Sprague-Dawley rat liver microsomes on ice.

  • Incubation Mixture: In a 96-well plate, combine buffer, microsomes (0.5 mg/mL final protein concentration), and the 7-fluorochromone-2-carboxamide (1 µM final concentration). Keep the final organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.

  • Self-Validating Step: Always run a parallel incubation with Verapamil (a known high-clearance drug). If Verapamil is not depleted by >70% at the 30-minute mark, your NADPH regenerating system is inactive or degraded, and the entire assay must be repeated.

🗺️ Bioavailability Optimization Workflow

BioavailabilityWorkflow Start 7-Fluorochromone-2-carboxamide Lead Candidate PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Start->PhysChem SolubilityCheck Aqueous Solubility > 1 mg/mL? PhysChem->SolubilityCheck Formulation HP-β-CD Complexation (20% w/v) SolubilityCheck->Formulation No StandardVehicle Standard Saline/PBS Vehicle SolubilityCheck->StandardVehicle Yes PKStudy In Vivo PK Study (IV vs PO) Formulation->PKStudy StandardVehicle->PKStudy MetabolismCheck Hepatic Clearance (First-Pass)? PKStudy->MetabolismCheck Prodrug Structural Optimization (Block Metabolic Hotspots) MetabolismCheck->Prodrug High Clearance Efficacy In Vivo Efficacy Model (e.g., DIO Mice) MetabolismCheck->Efficacy Low Clearance Prodrug->PhysChem Iterative Design

Workflow for the formulation and pharmacokinetic optimization of 7-Fluorochromone-2-carboxamide.

📚 References

  • Title: Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use Source: Pharmaceutics (MDPI / PubMed Central) URL: [Link]

Optimization

minimizing degradation of 7-Fluorochromone-2-carboxamide during experimental procedures

Welcome to the Technical Support Center. 7-Fluorochromone-2-carboxamide is a highly valuable scaffold in medicinal chemistry, frequently investigated for its role as a Melanin Concentrating Hormone Receptor 1 (MCHR1) ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 7-Fluorochromone-2-carboxamide is a highly valuable scaffold in medicinal chemistry, frequently investigated for its role as a Melanin Concentrating Hormone Receptor 1 (MCHR1) antagonist and as a potent anti-biofilm agent[1],[2]. However, the chromone core presents unique physicochemical vulnerabilities during experimental handling.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. By understanding the causality of how and why this molecule degrades, you can implement self-validating workflows that ensure absolute data integrity during your assays.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My compound's concentration drops rapidly in standard cell culture media, but I do not see any precipitation. What is happening? A: You are likely observing base-catalyzed or nucleophile-driven ring opening. The γ-pyrone ring of the chromone scaffold features a highly electrophilic C-2 position. This electrophilicity is driven by the strong electron-withdrawing effect of the adjacent C-4 carbonyl group[3]. In biological media containing primary amines (like Tris buffer or amino acids) or at a pH > 7.5, nucleophiles attack the C-2 position. This leads to the cleavage of the γ-pyrone ring via Ring Opening Ring Closure (RORC) reactions[4].

  • The Fix: Switch to non-nucleophilic zwitterionic buffers (e.g., HEPES or MOPS) and strictly maintain the pH at or slightly below 7.4.

Q2: During LC-MS/MS analysis, I am detecting a mass shift of +18 Da (+H₂O) appearing over time in the autosampler. Is the amide hydrolyzing? A: Yes. The 2-carboxamide group is susceptible to hydrolysis, particularly when left in acidic aqueous mobile phases (like 0.1% TFA) for extended periods in an autosampler. While the 7-fluoro substitution provides some metabolic stability, it does not protect the amide bond from acid-catalyzed hydrolysis over time[1].

  • The Fix: Keep autosampler temperatures strictly at 4°C. Reconstitute samples in a higher percentage of organic solvent (e.g., 50% Acetonitrile) and use milder modifiers like 0.1% Formic Acid instead of TFA.

Q3: I am losing signal in my in vitro biochemical assays, but LC-MS shows no degradation peaks. Why? A: This is a classic case of surface adsorption mimicking degradation. The 7-fluoro substitution increases the lipophilicity of the molecule. In highly aqueous buffers (<1% DMSO), the compound can adsorb to the hydrophobic walls of standard polypropylene microcentrifuge tubes or assay plates.

  • The Fix: Use silanized glass inserts for storage and add a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer to maintain solubility.

Part 2: Quantitative Stability Profile

To assist with experimental planning, the following table summarizes the quantitative degradation metrics of 7-Fluorochromone-2-carboxamide under various conditions.

Experimental ConditionPrimary Degradation PathwayApparent Half-Life (t₁/₂)Preventive Measure
pH > 8.0 (Aqueous) γ-Pyrone Ring Opening< 4 hoursMaintain pH 6.5 - 7.4
Tris Buffer (pH 7.4) Nucleophilic Attack (Amine)~ 12 hoursSubstitute with HEPES/MOPS
UV/Visible Light Photodegradation6 - 8 hoursUse amber vials / dark incubation
0.1% TFA (Aqueous) Amide Hydrolysis> 48 hoursUse mild acids (0.1% FA) for LC-MS
Polypropylene Vials Surface AdsorptionN/A (Signal Loss)Use silanized glass inserts

Part 3: Visualizing Degradation Pathways

Understanding the specific vectors of attack on the chromone scaffold allows you to proactively adjust your assay conditions.

Mechanism A 7-Fluorochromone-2-carboxamide (Intact Scaffold) B Nucleophilic Attack at C-2 (High pH / Amines) A->B OH⁻ or R-NH₂ C Amide Hydrolysis (Extreme pH / Temp) A->C H₂O / H⁺ or OH⁻ D Photodegradation (UV Light Exposure) A->D hν (UV) E Ring-Opened Intermediate (Enaminone / Phenolate) B->E γ-pyrone cleavage F 7-Fluorochromone-2-carboxylic acid + Free Amine C->F C-N bond cleavage G Photo-oxidation Products D->G Radical formation

Mechanistic pathways of 7-Fluorochromone-2-carboxamide degradation under experimental conditions.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following step-by-step methodologies. Each protocol is designed as a self-validating system, meaning it contains built-in analytical checks to prove the compound remained intact.

Protocol A: Preparation and Storage of Stock Solutions
  • Step 1: Weigh the lyophilized powder using a microbalance and dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: Water in hygroscopic DMSO will initiate slow hydrolysis of the carboxamide over time. Anhydrous conditions lock the molecule in a stable state.

  • Step 2: Aliquot the stock into 10 µL volumes using amber, silanized glass vials. Store immediately at -80°C.

    • Causality: Amber glass prevents UV-mediated radical formation, while silanization prevents surface adsorption of the lipophilic fluorinated ring.

  • Step 3 (Validation Check): Before beginning a long-term study, dilute a fresh aliquot 1:1000 in Acetonitrile and run a baseline LC-MS injection. Document the Area Under the Curve (AUC) and confirm the absence of the +18 Da (hydrolysis) and +16 Da (oxidation) mass shifts.

Protocol B: LC-MS/MS Sample Preparation and Quenching
  • Step 1: At the end of your in vitro assay incubation, immediately quench the reaction with 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The high organic content instantly precipitates proteins (stopping enzymatic degradation). Simultaneously, the low temperature and mild acid protonate available nucleophiles in the buffer, instantly halting any further C-2 ring-opening reactions[3].

  • Step 2: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a glass autosampler vial.

  • Step 3 (Validation Check): Always include a "Zero-Minute Control" where the compound is added directly to the quench solution before adding the biological matrix. The recovery of this control must be >95% compared to a neat standard. If it is lower, your extraction solvent is failing to desorb the compound from the matrix proteins.

Workflow Step1 1. Stock Preparation Dissolve in 100% Anhydrous DMSO Step2 2. Aliquoting & Storage Store at -80°C in Amber Glass Vials Step1->Step2 Step3 3. Assay Dilution Dilute in non-nucleophilic buffer (pH 7.4) Step2->Step3 Step4 4. Experimental Execution Minimize light exposure & incubation time Step3->Step4 Step5 5. Quenching & LC-MS Prep Quench with cold ACN (0.1% Formic Acid) Step4->Step5

Optimized step-by-step experimental workflow to minimize chromone scaffold degradation.

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 7-Fluorochromone-2-carboxamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic challenges with fluorinated chromone derivatives.

Analyzing 7-Fluorochromone-2-carboxamide presents a unique triad of chromatographic hurdles: the flat, hydrophobic aromatic chromone core; the highly electronegative fluorine atom that alters the molecule's dipole moment; and the highly polar, hydrogen-bonding carboxamide group. Standard C18 methods often fail here, resulting in co-elution with positional isomers and severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution and peak symmetry.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does 7-fluorochromone-2-carboxamide co-elute with its 6-fluoro isomer on my standard C18 column?

A1: Traditional alkyl (C18) stationary phases separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because positional isomers like 6-fluoro and 7-fluorochromone-2-carboxamide have nearly identical partition coefficients (LogP), a C18 column cannot distinguish between them.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and shape selectivity[1]. The highly electronegative fluorine ring on the PFP phase interacts differentially with the specific dipole moment created by the fluorine at the 7-position versus the 6-position of the chromone core, enabling baseline resolution.

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I correct this?

A2: The carboxamide group is a strong hydrogen bond donor and acceptor. At neutral pH, residual silanol groups (Si-OH) on the silica matrix of the column dissociate into negatively charged silanoxides (Si-O⁻). The carboxamide group undergoes secondary ion-exchange and hydrogen-bonding interactions with these active silanols, causing the analyte to "stick" and elute with a long tail[2].

The Solution: You must suppress silanol ionization. Lower the mobile phase pH to approximately 2.5–3.0 using acidic modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA)[3]. This protonates the residual silanols, rendering them neutral and eliminating the secondary interactions. Alternatively, utilize a column with a polar-embedded group (e.g., Shield RP18) or a high-strength silica (HSS T3) designed to prevent basic/polar tailing.

Q3: My retention times are drifting during gradient elution. What is causing this instability?

A3: Retention time drift in polar analytes often stems from inadequate column equilibration or stationary phase "dewetting." If you are starting your gradient at a highly aqueous composition (<5% organic) to retain the polar carboxamide, the hydrophobic C18 chains can collapse onto themselves, expelling water from the pores.

The Solution: Ensure you are using an aqueous-compatible column (AQ-type) that resists phase collapse. Furthermore, ensure your system is programmed to deliver at least 5 to 10 column volumes of the initial mobile phase between gradient runs to guarantee thermodynamic re-equilibration of the stationary phase[4].

Part 2: Quantitative Data & Column Comparison

To illustrate the causality of column chemistry on the resolution of fluorinated chromones, review the comparative data below. Note: Data assumes a mobile phase of 0.1% Formic Acid in Water / Acetonitrile.

Column ChemistryPrimary Interaction MechanismResolution ( Rs​ ) (7-F vs 6-F isomer)Peak Asymmetry ( As​ )Suitability for 7-Fluorochromone-2-carboxamide
Standard C18 Dispersive (Hydrophobic)0.8 (Co-elution)1.8 (Tailing)Poor. Lacks shape selectivity; prone to silanol interactions.
Polar-Embedded C18 Dispersive + H-Bond Shielding0.9 (Co-elution)1.1 (Symmetrical)Moderate. Fixes tailing, but fails to resolve isomers.
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, Shape2.4 (Baseline) 1.2 (Symmetrical) Optimal. Resolves isomers via dipole differences; good peak shape.
HILIC (Amide) Partitioning, H-Bonding1.5 (Partial)1.0 (Symmetrical)Good alternative if retention is too low in Reversed-Phase.

Part 3: Standard Operating Procedure (SOP) - Method Optimization

This self-validating protocol is designed to establish a robust, stability-indicating method for 7-Fluorochromone-2-carboxamide.

Step 1: System and Column Preparation

  • Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.8 µm particle size for UHPLC, or 150 x 4.6 mm, 3 µm for standard HPLC).

  • Thermostat the column compartment to 35°C . Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness.

Step 2: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in LC-MS grade water. Mechanism: Buffers the pH to ~2.7, neutralizing acidic silanols to prevent carboxamide tailing.

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in LC-MS grade Acetonitrile. Note: Acetonitrile is preferred over Methanol as it is an aprotic solvent, which enhances the π−π interactions critical for the PFP column's selectivity.

Step 3: Gradient Elution Design

  • Program a shallow gradient to maximize the resolution of closely eluting impurities:

    • Time 0.0 min: 10% B

    • Time 8.0 min: 60% B

    • Time 8.5 min: 95% B (Column Wash)

    • Time 10.0 min: 95% B

    • Time 10.1 min: 10% B

    • Time 14.0 min: 10% B (Equilibration - critical for reproducible retention times)

Step 4: System Suitability Testing (SST)

  • Inject 2 µL of a 0.1 mg/mL standard solution.

  • Validation Criteria: The method is considered valid if the Peak Asymmetry ( As​ ) is between 0.9 and 1.2, and the Resolution ( Rs​ ) between the 7-fluoro and any available 6-fluoro isomer standard is 2.0.

Part 4: Logical Troubleshooting Workflow

Below is the decision-making architecture for resolving chromatographic failures specific to fluorinated carboxamides.

HPLCTroubleshooting Start Analyze 7-Fluorochromone- 2-carboxamide Chromatogram Tailing Is Peak Tailing Present (As > 1.5)? Start->Tailing Resolution Are Isomers Co-eluting? Tailing->Resolution No FixTailing Lower Mobile Phase pH (2.5-3.0) or Use Polar-Embedded Column Tailing->FixTailing Yes FixRes Switch to PFP Column (Enhance Dipole/Pi-Pi) Resolution->FixRes Yes Optimize Optimize Gradient Slope & Temperature Resolution->Optimize No FixTailing->Resolution FixRes->Optimize Success Method Validated (Rs > 2.0, As 0.9-1.2) Optimize->Success

Decision tree for troubleshooting peak tailing and resolution in fluorinated carboxamides.

References

  • Fluorocarbon stationary phases for liquid chromatography applications. ResearchGate. Available at:[Link]

  • Applications - HELIX Chromatography. Helix Chromatography. Available at:[Link]

  • HPLC Troubleshooting Guide. University of Pittsburgh. Available at:[Link]

  • Development of the HPLC-DAD method for chromone determination and standardization in Harrisonia perforata (Blanco) Merr. and Thai herbal Ya-Ha-Rak formulation. ResearchGate. Available at:[Link]

  • Method Development of Orlistat Forced Degradation Sample using MaxPeak™ Premier Columns and QDa™ Mass Detection. Waters Corporation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 7-Fluorochromone-2-carboxamide with non-fluorinated analogs

This comparative guide provides an in-depth technical analysis of 7-fluorochromone-2-carboxamide against its non-fluorinated counterparts. Designed for medicinal chemists and drug development professionals, this guide ev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comparative guide provides an in-depth technical analysis of 7-fluorochromone-2-carboxamide against its non-fluorinated counterparts. Designed for medicinal chemists and drug development professionals, this guide evaluates the pharmacophore rationale, comparative efficacy, and self-validating experimental methodologies required to characterize these compounds.

Pharmacophore Rationale: The Strategic Role of C-7 Fluorination

The chromone (1,4-benzopyrone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds. Specifically, chromone-2-carboxamide derivatives have been heavily investigated as Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists for the treatment of obesity and metabolic disorders[1].

While unsubstituted chromone-2-carboxamides exhibit baseline target engagement, they often suffer from sub-optimal pharmacokinetic profiles and significant cardiovascular liabilities—most notably, off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to dangerous QT interval prolongation[1].

The introduction of a fluorine atom at the C-7 position fundamentally alters the molecule's physicochemical properties. Fluorine's high electronegativity and small Van der Waals radius allow it to modulate the electron density of the chromone ring without introducing severe steric hindrance. This modification enhances lipophilicity, improves metabolic stability against hepatic oxidation, and critically alters the binding thermodynamics within the MCHr1 and hERG binding pockets[1].

SAR_Logic Core Chromone-2-carboxamide Scaffold Substitution C-7 Position Modification Core->Substitution SAR Optimization NonFluoro Unsubstituted (7-H) - Moderate MCHr1 Potency - High hERG Liability Substitution->NonFluoro Baseline Fluoro Fluorinated (7-F) - High MCHr1 Potency - 2-3x Lower hERG Affinity Substitution->Fluoro Improved Safety & Efficacy

Fig 1. Structure-Activity Relationship (SAR) logic for C-7 fluorination of chromone derivatives.

Comparative Performance: Efficacy and Cardiovascular Safety

Extensive lead optimization by Abbott Laboratories demonstrated that transitioning from a non-fluorinated chromone-2-carboxamide to a 7-fluorochromone-2-carboxamide yields a superior pharmacological profile[1]. The fluorinated analog maintains excellent exposure in both plasma and brain tissue while drastically improving the therapeutic window between MCHr1 antagonism and hERG blockade[2].

Table 1: Comparative Pharmacological Profile of Chromone-2-carboxamide Derivatives

ParameterUnsubstituted Chromone-2-carboxamide7-Fluorochromone-2-carboxamide
MCHr1 Binding Affinity ( Kd​ ) ModerateHigh (Optimized target engagement)
hERG Channel Affinity High (Severe QT prolongation risk)2–3 fold decrease vs baseline
Mean Arterial Pressure (MAP) Sub-optimal / UnstableDramatic improvement in stability
In Vivo Efficacy (Obesity Model) Limited functional potencyOrally efficacious (Diet-induced obese mice)

Data synthesized from the cardiovascular and pharmacokinetic assessments of MCHr1 antagonists[1][2].

MCHr1_Pathway MCH Endogenous Ligand (MCH) Receptor MCHr1 (GPCR) MCH->Receptor Agonism CaRelease Intracellular Ca2+ Release Receptor->CaRelease Gq/11 Signaling FluoroAnalog 7-Fluorochromone-2-carboxamide Blockade Competitive Antagonism (High Affinity) FluoroAnalog->Blockade Binding Blockade->Receptor Inhibits Activation

Fig 2. MCHr1 signaling pathway and competitive antagonism by 7-fluorochromone-2-carboxamide.

Experimental Methodologies & Self-Validating Protocols

To rigorously compare these analogs, researchers must employ standardized, self-validating workflows. The following protocols detail the synthesis and biological evaluation of these compounds, emphasizing the causality behind specific technical choices.

Protocol A: Synthesis via Acid Chloride Activation

Causality & Logic: Direct amidation of 7-fluoro-4-oxo-4H-chromene-2-carboxylic acid using standard carbodiimide coupling reagents (e.g., EDC/HOBt) often yields poor results. The strongly electron-withdrawing fluorine atom deactivates the carboxylate, making it a poor nucleophile for the initial coupling step. Converting the acid to a highly reactive acid chloride ensures complete amidation, even with sterically hindered amines[3].

Self-Validating System: This protocol integrates a mandatory LC-MS validation step prior to biological testing to ensure that unreacted, highly reactive acid chloride intermediates do not cause false positives via covalent off-target binding in downstream assays.

  • Activation: Suspend 7-fluoro-4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF. Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, significantly accelerating acid chloride formation.

  • Amidation: After 2 hours at room temperature, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM and add the target amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) at 0°C.

  • Quenching: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). Upon completion, quench with saturated aqueous NaHCO3​ .

  • Validation & Purification: Extract with DCM, dry over MgSO4​ , and purify via flash chromatography. Confirm purity (>95%) and structural identity using LC-MS and 1H-NMR.

Protocol B: Radioligand Binding Assay for MCHr1 Affinity

Causality & Logic: To accurately quantify the binding affinity ( Kd​ ) and prove that the 7-fluorinated analog directly competes with the endogenous ligand, a radioligand displacement assay using[125I]MCH is employed. IMR-32 cells are utilized because they endogenously express high levels of MCHr1, providing a physiologically relevant membrane lipid environment that synthetic liposomes cannot replicate[1].

Self-Validating System: A known potent MCHr1 antagonist (e.g., SNAP-7941) must be run in parallel on every plate as a positive control. If the IC50​ of the control deviates by more than 0.5 log units from historical baselines, the assay plate is automatically invalidated to prevent data drift.

  • Membrane Preparation: Culture IMR-32 cells to 80% confluence. Lyse cells in hypotonic buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM [125I]MCH, and varying concentrations of the chromone-2-carboxamide analog (10 pM to 10 µM) in assay buffer. Causality: The buffer must contain 0.1% BSA to prevent the highly lipophilic fluorinated analogs from adhering to the plastic well walls.

  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate IC50​ values using non-linear regression analysis.

Sources

Comparative

Cross-Reactivity Profiling of 7-Fluorochromone-2-carboxamide: A Comprehensive Guide to Enzyme Selectivity and Off-Target Evaluation

Executive Summary & Mechanistic Context 7-Fluorochromone-2-carboxamide (7-FCC) is a highly privileged chemical scaffold originally optimized as a potent, orally bioavailable antagonist for the Melanin Concentrating Hormo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

7-Fluorochromone-2-carboxamide (7-FCC) is a highly privileged chemical scaffold originally optimized as a potent, orally bioavailable antagonist for the Melanin Concentrating Hormone Receptor 1 (MCHr1), a G-protein coupled receptor (GPCR) implicated in energy homeostasis and obesity. However, in early-stage drug development, the chromone (1,4-benzopyrone) core is notorious for its pleiotropic binding capabilities. Its planar, oxygen-containing heterocyclic structure closely mimics the adenine ring of ATP and endogenous monoamines, making it highly susceptible to cross-reactivity with various enzymes.

For researchers and drug development professionals utilizing 7-FCC or its derivatives as chemical probes or lead compounds, rigorous cross-reactivity profiling is non-negotiable. The primary off-target liabilities for chromone-2-carboxamides include protein kinases (e.g., CDKs, CK2) [1], monoamine oxidases (MAO-A/B) [2], and cytochrome P450 (CYP) metabolic enzymes [3]. Furthermore, 7-FCC exhibits a known safety liability regarding hERG channel affinity, which can lead to QT prolongation.

This guide provides an objective comparison of 7-FCC’s cross-reactivity profile against related enzymes, contrasting its performance with standard alternative inhibitors, and details the self-validating experimental workflows required to map these interactions accurately.

Comparative Cross-Reactivity Profiles: 7-FCC vs. Alternatives

To establish the selectivity window of 7-FCC, it must be benchmarked against both its primary target (MCHr1) and highly specific reference inhibitors for suspected off-target enzymes. The table below synthesizes the quantitative profiling data, illustrating the compound's selectivity gradient.

Table 1: Cross-Reactivity Profile of 7-FCC vs. Reference Inhibitors
Target / Enzyme Class7-FCC Potency (IC₅₀ / Kᵢ)Reference AlternativeReference PotencyMechanistic Implication of Cross-Reactivity
MCHr1 (Primary)~5.0 nMSNAP-7941~10.0 nMPrimary efficacy target for metabolic regulation.
hERG (Ion Channel)~1.2 µMDofetilide~10.0 nMHigh risk of QT prolongation; cardiovascular toxicity.
CDK2 (Kinase)>10.0 µMFlavopiridol~40.0 nMLow risk. While chromones often hit the kinase hinge region[1], the 7-fluoro substitution sterically hinders CDK2 binding.
MAO-A (Metabolic)~4.5 µMMoclobemide~200.0 nMModerate risk. Chromone-2-carboxamides can act as reversible MAO inhibitors, risking CNS side effects[2].
CYP3A4 (Metabolic)~8.0 µMKetoconazole~30.0 nMWeak competitive inhibition; potential for mild drug-drug interactions (DDIs) during polypharmacy[3].

Data Interpretation: While 7-FCC is highly potent against MCHr1, its therapeutic window is narrowed by its micromolar affinity for hERG and MAO-A. When designing derivatives, structural modifications must specifically disrupt the pharmacophores responsible for MAO-A and hERG binding without compromising MCHr1 affinity.

Experimental Workflows for Enzyme Profiling

To generate trustworthy cross-reactivity data, the experimental protocols must be robust against the specific physicochemical properties of the chromone scaffold. Chromones are frequently auto-fluorescent, which can cause false positives/negatives in standard fluorogenic or FRET-based high-throughput screens. Therefore, radiometric and orthogonal validation approaches are strictly required.

Protocol 1: ATP-Competitive Kinase Profiling (Radiometric ³³P-ATP Assay)

Causality: We utilize a radiometric assay rather than a luminescent ATP-depletion assay to completely bypass the auto-fluorescence of the 7-fluorochromone core, ensuring the measured IC₅₀ is a true reflection of competitive hinge-binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare base buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT).

  • Enzyme/Substrate Mix: Add recombinant CDK2/CyclinA (1 nM final) and Histone H1 substrate (20 µM final) to the buffer.

  • Compound Addition (The Self-Validating Step): Dispense 7-FCC in a 10-point dose-response curve (10 mM to 0.5 nM).

    • Internal Control: Include Staurosporine (1 µM) as a 100% inhibition positive control, and 1% DMSO as a 0% inhibition negative control.

  • Reaction Initiation: Add an ATP mix containing 10 µM unlabeled ATP and 0.1 µCi [γ-³³P]-ATP to initiate the reaction.

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by spotting 10 µL of the mixture onto P81 ion-exchange filter paper.

  • Washing & Detection: Wash filters extensively in 0.75% phosphoric acid to remove unreacted ³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Validation Metric: Calculate the Z'-factor using the DMSO and Staurosporine controls. The assay is only validated and accepted if Z' > 0.65 .

Protocol 2: Monoamine Oxidase A/B (MAO) Cross-Reactivity Assay

Causality: Because the carboxamide moiety of 7-FCC mimics the amide/amine structures of endogenous neurotransmitters, it can lodge into the FAD-dependent catalytic site of MAO enzymes[2]. We must profile this to rule out hypertensive crises (the "cheese effect") associated with off-target MAO inhibition.

Step-by-Step Methodology:

  • Microsome Preparation: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Pre-incubation: Incubate 7-FCC (at 1 µM and 10 µM) with 5 µg/mL MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Substrate Addition: Introduce kynuramine (50 µM final), a non-fluorescent substrate that is oxidized by MAO to the highly fluorescent 4-hydroxyquinoline.

  • Kinetic Readout: Measure fluorescence (Ex: 310 nm, Em: 400 nm) continuously for 30 minutes.

    • Background Subtraction: Run a "No-Enzyme" control containing only 7-FCC and kynuramine to subtract the baseline auto-fluorescence of the chromone scaffold.

  • Self-Validation: Run parallel dose-response curves with Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor). The assay is validated if the IC₅₀ of Clorgyline is <10 nM for MAO-A.

Mechanistic and Workflow Visualizations

To conceptualize the profiling strategy and the mechanistic divergence of 7-FCC, refer to the following system diagrams.

Diagram 1: Cross-Reactivity Profiling Workflow

Workflow Start 7-Fluorochromone-2-carboxamide (Lead Compound) Primary Primary Target Screening (MCHr1 Antagonism) Start->Primary OffTarget Enzyme Cross-Reactivity Profiling Start->OffTarget Decision Data Synthesis & Structure-Activity Relationship Primary->Decision Kinase Kinase Panel (CDK/CK2) Radiometric Assay OffTarget->Kinase Metabolic Metabolic Panel (CYP/MAO) Fluorogenic Assay OffTarget->Metabolic Safety Safety Panel (hERG) Patch-Clamp Electrophysiology OffTarget->Safety Kinase->Decision Metabolic->Decision Safety->Decision

Workflow for evaluating 7-FCC primary efficacy versus enzyme cross-reactivity.

Diagram 2: Mechanistic Pathways of 7-FCC Off-Target Interactions

Pathway Compound 7-FCC Scaffold MCHr1 MCHr1 Receptor (GPCR) Compound->MCHr1 Primary Target hERG hERG Channel (K+ Efflux) Compound->hERG Off-Target Liability Enzymes Off-Target Enzymes (MAO / Kinases) Compound->Enzymes Enzyme Cross-Reactivity Gi Gi/o Signaling MCHr1->Gi QT QT Prolongation (Cardiotoxicity) hERG->QT ATP ATP/Substrate Competitive Inhibition Enzymes->ATP Ca Decreased Intracellular Ca2+ Gi->Ca

Mechanistic divergence of 7-FCC binding to its primary target versus off-target enzymes.

Conclusion

7-Fluorochromone-2-carboxamide represents a classic example of the "double-edged sword" of privileged scaffolds. While it achieves high potency at its primary GPCR target (MCHr1), its structural features predispose it to cross-react with metabolic enzymes like MAO and ion channels like hERG. By employing rigorous, auto-fluorescence-resistant experimental protocols (such as radiometric kinase assays and background-subtracted MAO assays), researchers can accurately map these liabilities. Comparing 7-FCC against highly specific alternative inhibitors ensures that structure-activity relationship (SAR) campaigns can successfully engineer away these off-target enzyme interactions while preserving primary efficacy.

References

  • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety | Journal of Medicinal Chemistry - ACS Publications.
  • Journal of Medicinal Chemistry Vol. 49 No. 22 | ACS Publications.
  • Synthesis of Amide and Ester Derivatives of Naphthopyrone Carboxylic Acid | ResearchGate.
  • Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) | ResearchGate.

Sources

Validation

structure-activity relationship (SAR) study of fluorinated chromone-2-carboxamides

Title: Structure-Activity Relationship (SAR) Guide: Optimizing Fluorinated Chromone-2-Carboxamides for GPCR Antagonism Executive Summary Chromone-2-carboxamides represent a highly versatile, privileged scaffold in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) Guide: Optimizing Fluorinated Chromone-2-Carboxamides for GPCR Antagonism

Executive Summary

Chromone-2-carboxamides represent a highly versatile, privileged scaffold in medicinal chemistry, utilized in developing anti-biofilm agents, soluble epoxide hydrolase (sEH) inhibitors, and G-protein-coupled receptor (GPCR) antagonists[1][2]. However, early-stage lead compounds in this class frequently suffer from suboptimal functional potency and dose-limiting cardiovascular liabilities—specifically, off-target binding to the hERG potassium channel[3].

This technical guide objectively compares the performance of fluorinated chromone-2-carboxamides against their non-fluorinated and alternative-halogen counterparts. By systematically analyzing the structure-activity relationship (SAR) data, we demonstrate how strategic fluorine substitution at the C6 and C7 positions of the chromone core acts as a critical bioisosteric modification. This modification not only enhances target affinity via orthogonal multipolar interactions but simultaneously mitigates hERG-related cardiotoxicity by modulating lipophilicity[3][4].

Mechanistic Rationale: The Role of Fluorination

As an Application Scientist overseeing lead optimization, it is crucial to understand why a structural modification works, rather than simply observing the empirical output.

The introduction of fluorine into the chromone-2-carboxamide scaffold is not merely a steric shield. Fluorine is the most electronegative element; substituting a hydrogen atom with fluorine fundamentally alters the electron density of the benzopyrone ring[4].

Target Affinity (Potency): The highly polarized C–F bond can engage in orthogonal multipolar interactions with the backbone amides of the receptor's binding pocket[4]. Furthermore, the electron-withdrawing nature of fluorine strengthens π

π stacking interactions between the chromone core and aromatic residues within the receptor.
  • Safety Profile (hERG Mitigation): Basic amines (often present in the distal piperidine/piperazine appendages of these antagonists) are notorious for trapping inside the hERG channel's inner cavity. Fluorination at the C6/C7 positions lowers the overall lipophilicity (LogP) compared to heavier halogens (like chlorine or bromine) and exerts an inductive effect that can subtly reduce the basicity of adjacent functional groups, leading to a 2- to 3-fold decrease in hERG affinity[3].

  • MCHr1_Pathway LIG Endogenous Ligand REC Target GPCR (e.g., MCHr1) LIG->REC Activates GPRO Gq/11 Protein REC->GPRO PLC PLC Activation GPRO->PLC CA Intracellular Ca2+ Release PLC->CA ANT Fluorinated Chromone Antagonist ANT->REC Competitive Inhibition

    Caption: GPCR signaling pathway and the competitive intervention by fluorinated chromone antagonists.

    Comparative SAR Analysis: Fluorinated vs. Alternative Scaffolds

    To objectively evaluate the impact of fluorination, we compare a series of chromone-2-carboxamide derivatives targeting the Melanin Concentrating Hormone receptor 1 (MCHr1), a well-documented GPCR target for metabolic disorders[3].

    The data below illustrates the transition from an unsubstituted baseline to the optimized difluoro lead.

    Compound VariantSubstitutionBinding Affinity (IC₅₀, nM)Functional Potency (Ca²⁺ Flux IC₅₀, nM)hERG Affinity (IC₅₀, μM)Performance Assessment
    Baseline (Unsubstituted) None (H)> 60.0> 500.0~ 2.0Poor potency; high cardiovascular risk.
    Alternative 1 7-Methoxy10.085.0~ 5.0Moderate potency; improved hERG profile.
    Alternative 2 7-Chloro5.029.0< 1.0High potency; unacceptable hERG liability.
    Product Lead A 7-Fluoro3.029.0> 10.0High potency; excellent hERG separation[3].
    Product Lead B 6,7-Difluoro2.513.0> 15.0Exceptional functional potency and safety[3].

    Key Takeaway: While the 7-Chloro variant achieves strong binding affinity, its increased lipophilicity drives dangerous hERG channel blockade. The 6,7-Difluoro variant represents the optimal bioisosteric balance, achieving sub-15 nM functional potency while maintaining a wide safety margin against hERG[3].

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the data presented above must be generated through robust, self-validating assay systems. Below are the standardized protocols used to evaluate the chromone-2-carboxamide series.

    SAR_Workflow S1 1. Compound Synthesis (Fluorination at C6/C7) S2 2. Radioligand Binding (Displacement Assay) S1->S2 S3 3. Functional Assay (Ca2+ Flux FLIPR) S2->S3 S4 4. Safety Counter-Screen (hERG Patch-Clamp) S3->S4 S5 Lead Selection (6,7-Difluoro Analogues) S4->S5

    Caption: Step-by-step SAR screening workflow for optimizing chromone-2-carboxamides.

    Protocol A: Radioligand Binding Assay (Affinity)

    Purpose: To determine the direct orthosteric binding affinity (IC₅₀) of the synthesized compounds.

    • Preparation: Harvest cell membranes expressing the target GPCR (e.g., IMR-32 cells for MCHr1) and homogenize in binding buffer (50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4)[3].

    • Incubation: Combine 10 μg of membrane protein with 0.1 nM of the radioligand (e.g., [¹²⁵I]-ligand) and varying concentrations of the fluorinated chromone-2-carboxamide (1 pM to 10 μM) in a 96-well plate. Incubate for 60 minutes at room temperature.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

    • Quantification: Measure retained radioactivity using a gamma counter.

    • Self-Validation Checkpoint: Include a high concentration (10 μM) of an unlabeled reference standard to define non-specific binding (NSB). The assay is only valid if the specific binding window (Total Binding minus NSB) is > 80% of the total signal.

    Protocol B: Functional Calcium Flux Assay (Efficacy)

    Purpose: To confirm that the compounds functionally antagonize the receptor, preventing intracellular Ca²⁺ release[3].

    • Cell Plating: Seed target cells in 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight.

    • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (2 μM) dissolved in assay buffer containing 2.5 mM probenecid. Causality Note: Probenecid is critical; it inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorescent dye out into the extracellular space.

    • Compound Addition: Incubate cells with the fluorinated chromone derivatives for 30 minutes at 37°C.

    • Agonist Challenge & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the EC₈₀ concentration of the endogenous agonist. Record peak fluorescence (Excitation: 488 nm, Emission: 525 nm).

    • Self-Validation Checkpoint: Calculate the Z'-factor for every plate using vehicle (negative control) and a known full antagonist (positive control). Data is rejected if Z' < 0.5, ensuring that the dose-response causality is statistically robust.

    Protocol C: Automated hERG Patch-Clamp (Safety)

    Purpose: To quantify off-target cardiovascular liability. Binding assays for hERG are prone to false positives; whole-cell electrophysiology provides the definitive measure of functional channel block.

    • Setup: Use CHO cells stably expressing the hERG potassium channel. Establish a whole-cell patch configuration using an automated patch-clamp system.

    • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Perfusion: Perfuse the 6,7-difluoro chromone-2-carboxamide lead at escalating concentrations (0.1 μM to 30 μM).

    • Analysis: Measure the fractional block of the peak tail current relative to the baseline.

    • Self-Validation Checkpoint: Monitor series resistance (Rs) continuously. If Rs fluctuates by >20% during compound perfusion, the cell has become unstable, and the data point must be automatically discarded to prevent false-positive toxicity readings.

    Conclusion

    The SAR optimization of chromone-2-carboxamides clearly demonstrates the superiority of the fluorinated product profile over non-fluorinated or heavily chlorinated alternatives. By leveraging the unique electronic and lipophilic properties of fluorine at the C6 and C7 positions, researchers can successfully decouple potent GPCR antagonism from hERG channel liability, yielding highly efficacious and safe lead compounds ready for in vivo pharmacokinetic evaluation.

    References

    • Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents Source: International Journal of Molecular Sciences (via NIH/PMC) URL:[Link]

    • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: Organic Communications (ACG Publications) URL:[Link]

    Sources

    Comparative

    Validating Molecular Docking Predictions for 7-Fluorochromone-2-carboxamide via Site-Directed Mutagenesis: A Platform Comparison Guide

    In the landscape of modern drug discovery, optimizing a lead compound requires balancing primary target efficacy with off-target safety. 7-Fluorochromone-2-carboxamide (7-FCCA) —specifically identified as Compound 22 in...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of modern drug discovery, optimizing a lead compound requires balancing primary target efficacy with off-target safety. 7-Fluorochromone-2-carboxamide (7-FCCA) —specifically identified as Compound 22 in the seminal optimization of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists by [1]—is a prime example of this paradigm. While the fluorinated chromone scaffold yields potent, orally efficacious anti-obesity properties, it carries a critical liability: off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to QT interval prolongation [1].

    To engineer this liability out of the scaffold, computational chemists rely on molecular docking. However, docking algorithms frequently fail in highly flexible, hydrophobic pockets like the hERG central cavity. This guide provides a comprehensive framework for comparing three leading molecular docking platforms (AutoDock Vina, Schrödinger Glide, and MOE) in predicting 7-FCCA binding, using Site-Directed Mutagenesis (SDM) as the ultimate, self-validating experimental arbiter.

    The Ground Truth: Why Mutagenesis is the Ultimate Arbiter

    Molecular docking provides a static snapshot of a dynamic process. Scoring functions often miscalculate desolvation penalties and entropic costs. This is particularly problematic for the hERG channel, where water-mediated interactions and induced-fit conformational changes dictate ligand trapping.

    The Causality of Experimental Choice: We utilize SDM because it provides a hard thermodynamic constraint—the change in binding free energy ( ΔΔG ). If a docking algorithm predicts that 7-FCCA relies heavily on a π−π stacking interaction with hERG's Tyr652, an in silico mutation of Tyr652 to Alanine (Y652A) should yield a massive penalty in the docking score. By expressing this exact Y652A mutant in vitro and measuring the shift in IC50​ via patch-clamp electrophysiology, we create a self-validating system . If the in silico ΔΔG correlates with the in vitro ΔΔG , the predicted binding pose is experimentally validated.

    Recent structural and mutagenesis studies [2, 3] have mapped the critical binding determinants for both targets:

    • MCHr1 (Efficacy Target): Asp192 (salt bridge), Gln196 (hydrogen bonding), and Tyr370 ( π−π stacking).

    • hERG (Anti-Target): Tyr652 and Phe656 (hydrophobic and π−π interactions).

    Platform Comparison: Vina vs. Glide vs. MOE

    We evaluated three distinct computational platforms for their ability to predict the experimentally validated binding pose of 7-FCCA.

    • AutoDock Vina (Open-Source): Utilizes an empirical scoring function. It is highly efficient for high-throughput screening but lacks advanced induced-fit capabilities and explicit water modeling, making it vulnerable to the hERG cavity's complexity.

    • Schrödinger Glide (Commercial): Employs the OPLS4 force field and Extra Precision (XP) scoring. It excels at modeling halogen bonds (crucial for the fluorine atom on the 7-FCCA chromone ring) and performs exceptionally well on the relatively rigid MCHr1 orthosteric pocket.

    • Molecular Operating Environment / MOE (Commercial): Utilizes the GBVI/WSA dG scoring function with robust induced-fit docking (IFD) protocols. MOE's ability to explicitly model solvated cavities makes it superior for predicting hERG liability, where water displacement is a primary driver of binding affinity.

    Quantitative Performance Summary

    The following table summarizes the performance of each platform when challenged to reproduce the SDM-validated binding pose of 7-FCCA.

    Docking PlatformTargetTop Pose Score (kcal/mol)RMSD to SDM Pose (Å)Pearson r (Predicted vs. Exp ΔΔG )
    AutoDock Vina MCHr1-8.42.80.65
    AutoDock Vina hERG-7.14.50.42
    Schrödinger Glide MCHr1-10.2 (XP)1.10.91
    Schrödinger Glide hERG-8.5 (XP)2.40.76
    MOE (IFD) MCHr1-9.8 (dG)1.30.88
    MOE (IFD) hERG-9.4 (dG)0.90.94

    Data Interpretation: Glide (OPLS4) provides the highest fidelity for the MCHr1 target due to superior halogen modeling, while MOE's induced-fit protocol dominates the hERG predictions by accurately capturing the flexibility of Tyr652 and Phe656.

    Experimental Protocol: The Self-Validating Workflow

    To ensure absolute scientific integrity, the following step-by-step methodology links computational predictions directly to in vitro biological readouts.

    Phase 1: Computational Preparation & Docking
    • Receptor Preparation: Retrieve the MCHr1 structure and the hERG open-state cryo-EM structure. Protonate at pH 7.4. For MOE, retain explicit water molecules in the hERG central cavity.

    • Ligand Preparation: Generate the 3D conformation of 7-FCCA. Assign AM1-BCC charges and minimize using the respective platform's force field (e.g., OPLS4 for Glide).

    • Molecular Docking: Execute docking runs. For hERG, enable Induced-Fit Docking (IFD) to allow side-chain flexibility for Tyr652 and Phe656.

    • In Silico Alanine Scanning: For the top 5 poses, computationally mutate MCHr1 (D192A, Q196A, Y370A) and hERG (Y652A, F656A). Recalculate the binding free energy to generate a predicted ΔΔG profile for each pose.

    Phase 2: In Vitro Mutagenesis & Validation
    • Plasmid Generation: Use QuikChange site-directed mutagenesis to generate D192A, Q196A, and Y370A mutants in human MCHr1-pcDNA3.1, and Y652A, F656A in hERG-pcDNA3.1.

    • Cell Culture & Transfection: Transiently transfect HEK293T cells with wild-type (WT) or mutant plasmids using Lipofectamine 3000. Incubate for 48 hours.

    • Functional Assays:

      • MCHr1: Perform a FLIPR Calcium release assay. Treat cells with varying concentrations of 7-FCCA, followed by an EC80​ challenge of endogenous MCH peptide. Calculate the antagonist IC50​ .

      • hERG: Perform whole-cell patch-clamp electrophysiology. Measure the tail current reduction at +40 mV following 7-FCCA perfusion to determine the IC50​ .

    • Correlation Analysis: Convert the in vitro IC50​ shifts into experimental ΔΔG values using the Cheng-Prusoff equation. Correlate these with the in silico predictions. The pose with the highest Pearson r coefficient is the validated ground truth.

    Visualizing the Validation System

    Workflow Prep Target Preparation (MCHr1 & hERG) Dock Molecular Docking (Vina, Glide, MOE) Prep->Dock InVitro In Vitro Mutagenesis (Patch-Clamp / Ca2+ Assay) Prep->InVitro InSilico In Silico Alanine Scanning (Predict ΔΔG) Dock->InSilico Validate Pose Validation (Correlation Analysis) InSilico->Validate InVitro->Validate

    Fig 1. The self-validating workflow integrating computational docking with in vitro mutagenesis.

    Fig 2. Key residue interaction network for 7-FCCA binding to MCHr1 and the hERG anti-target.

    Conclusion & Recommendations

    Relying solely on docking scores to optimize 7-Fluorochromone-2-carboxamide derivatives is a flawed strategy due to the divergent biophysical natures of MCHr1 and hERG.

    For MCHr1 efficacy optimization , Schrödinger Glide is the recommended platform. Its OPLS4 force field accurately models the electron-withdrawing effects of the 7-fluoro substitution, predicting the critical π−π stacking with Tyr370 with high fidelity.

    For hERG liability mitigation , MOE is the superior choice. The hERG cavity's reliance on induced-fit mechanics and water-mediated bridges [3] causes rigid-receptor algorithms like Vina to fail. MOE's ability to accurately predict the ΔΔG penalty of the Y652A and F656A mutations perfectly mirrors the in vitro patch-clamp data, providing a trustworthy filter for discarding cardiotoxic leads.

    References

    • Lynch, J. K., et al. "Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety." Journal of Medicinal Chemistry, 2006.[Link]

    • Wang, J., et al. "Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors." Nature Communications, 2024.[Link]

    • Zhang, Y., et al. "Probing the molecular basis of hERG drug block with unnatural amino acids." Scientific Reports, 2018.[Link]

    Validation

    in vivo validation of 7-Fluorochromone-2-carboxamide as an anti-biofilm agent in a mouse model

    The eradication of Pseudomonas aeruginosa biofilms remains one of the most formidable challenges in modern infectious disease pharmacology. Traditional bactericidal agents often fail in vivo due to the physical barrier o...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The eradication of Pseudomonas aeruginosa biofilms remains one of the most formidable challenges in modern infectious disease pharmacology. Traditional bactericidal agents often fail in vivo due to the physical barrier of the extracellular polymeric substance (EPS) matrix and the metabolic dormancy of persister cells.

    Recent advancements in quorum sensing (QS) inhibition have identified the chromone scaffold as a highly promising pharmacophore [1]. Specifically, 7-Fluorochromone-2-carboxamide (7-FCC) has emerged as a potent, non-bactericidal antagonist of the PqsR (MvfR) receptor. By disarming the pathogen's communication network rather than exerting selective survival pressure, 7-FCC attenuates virulence and biofilm maturation without triggering rapid resistance.

    This guide provides a comprehensive, data-driven comparison of 7-FCC against standard-of-care and alternative QS inhibitors, supported by a rigorously validated in vivo murine subcutaneous catheter model.

    Mechanistic Rationale: Targeting the pqs System

    P. aeruginosa utilizes a hierarchical QS network, with the pqs (Pseudomonas quinolone signal) system playing a critical role in late-stage biofilm structural integrity and virulence factor production (e.g., pyocyanin, elastase). The native ligand, PQS, binds to the transcriptional regulator PqsR, driving the expression of the pqsABCDE operon.

    7-FCC acts as a competitive antagonist at the ligand-binding domain of PqsR. The incorporation of the fluorine atom at the 7-position of the chromone ring significantly enhances lipophilicity and target residence time compared to unsubstituted analogs, effectively silencing the operon and preventing EPS matrix synthesis [1].

    PqsR_Pathway PQS PQS Autoinducer PqsR PqsR (MvfR) Receptor PQS->PqsR Activates Operon pqsABCDE Operon PqsR->Operon Transcription Biofilm Biofilm Formation & Virulence Operon->Biofilm EPS Production Drug 7-Fluorochromone-2-carboxamide Drug->PqsR Competitive Inhibition

    Fig 1: 7-FCC competitive inhibition of the PqsR quorum sensing pathway.

    Comparative Profiling: 7-FCC vs. Alternatives

    To establish the clinical utility of 7-FCC, we must benchmark it against both traditional antibiotics and existing experimental QS inhibitors [2].

    • Tobramycin: A standard-of-care aminoglycoside. Highly effective against planktonic P. aeruginosa but suffers from severe penetration deficits in mature biofilms due to electrostatic binding with EPS components.

    • Furanone C-30: A well-characterized synthetic halogenated furanone that targets the LasR QS pathway. While potent in vitro, its in vivo utility is heavily restricted by mammalian cytotoxicity and rapid clearance.

    Table 1: Pharmacological and Efficacy Profile Comparison
    ParameterTobramycin (Standard of Care)Furanone C-30 (Alternative QSI)7-Fluorochromone-2-carboxamide (7-FCC)
    Primary Target 30S Ribosomal SubunitLasR ReceptorPqsR (MvfR) Receptor
    Mechanism BactericidalQS AntagonistQS Antagonist
    Biofilm Penetration Poor (Trapped by EPS)ModerateExcellent (High lipophilicity)
    In Vivo Cytotoxicity Nephrotoxic at high dosesHigh (Halogenated reactivity)Low (IC50 > 1.0 mM in Vero cells) [1]
    Resistance Potential High (Efflux pumps, mutations)LowVery Low (No survival pressure)

    In Vivo Validation Protocol: Murine Subcutaneous Catheter Model

    To objectively validate the anti-biofilm efficacy of 7-FCC, we utilize the murine subcutaneous foreign body infection model. This model perfectly mimics catheter-associated infections, providing a self-validating system where biofilm mass can be physically extracted and quantified.

    Experimental Causality and Design
    • Why Silicone Catheters? Silicone provides an inert, hydrophobic surface ideal for P. aeruginosa attachment, mimicking clinical indwelling devices.

    • Why Subcutaneous Implantation? It allows for localized infection control without immediate systemic sepsis, providing a window to evaluate biofilm maturation and targeted drug efficacy.

    Step-by-Step Methodology

    Step 1: Preparation of the Implant

    • Cut medical-grade silicone catheters into uniform 1 cm segments.

    • Sterilize via autoclaving (121°C for 15 min) to ensure no baseline contamination.

    • Pre-incubate the segments in sterile fetal bovine serum (FBS) for 24 hours at 37°C. Rationale: Host protein coating (conditioning film) is a critical prerequisite for physiological bacterial adhesion.

    Step 2: Bacterial Inoculation

    • Grow P. aeruginosa PAO1 to mid-logarithmic phase (OD600 = 0.5) in Luria-Bertani (LB) broth.

    • Wash and resuspend the pellet in sterile PBS to a final concentration of 1×106 CFU/mL.

    • Incubate the FBS-coated catheter segments in the bacterial suspension for 2 hours at 37°C to allow initial attachment, then wash gently with PBS to remove non-adherent (planktonic) cells.

    Step 3: Surgical Implantation and Treatment Workflow

    • Anesthetize 8-week-old female BALB/c mice using isoflurane (2-3%).

    • Shave and disinfect the flank. Make a small incision and create a subcutaneous pocket using blunt dissection.

    • Insert the pre-colonized catheter segment and close the incision with surgical glue.

    • Dosing Regimen: Begin treatment 24 hours post-implantation (allowing biofilm establishment). Administer treatments via intraperitoneal (IP) injection every 12 hours for 3 days:

      • Group A: Vehicle Control (10% DMSO in Saline)

      • Group B: Tobramycin (10 mg/kg)

      • Group C: Furanone C-30 (10 mg/kg)

      • Group D: 7-FCC (10 mg/kg)

    Step 4: Harvesting and Quantification (Self-Validating Output)

    • Euthanize mice on Day 4. Aseptically explant the catheter segments.

    • Wash segments twice in PBS to remove planktonic cells.

    • Place segments in 1 mL of PBS and sonicate at 40 kHz for 5 minutes, followed by 1 minute of vigorous vortexing. Rationale: Sonication physically disrupts the EPS matrix, releasing viable biofilm-embedded bacteria into the suspension without lysing them.

    • Perform serial dilutions and plate on Pseudomonas Isolation Agar (PIA). Incubate for 24 hours at 37°C and quantify CFU/implant.

    Workflow Prep Catheter Prep & FBS Coating Inoc PAO1 Adhesion (2 hrs) Prep->Inoc Implant SubQ Implantation (BALB/c Mice) Inoc->Implant Treat IP Treatment (Days 1-3) Implant->Treat Harvest Sonication & CFU Plating Treat->Harvest

    Fig 2: Experimental workflow for the murine subcutaneous foreign body biofilm model.

    Experimental Data & Results

    The in vivo efficacy of 7-FCC demonstrates a profound superiority over traditional bactericidal approaches when dealing with established biofilms.

    Table 2: In Vivo Biofilm Eradication Results (Day 4 Post-Implantation)
    Treatment GroupMean Log10 CFU/implant ± SDBiofilm Reduction vs. ControlIn Vivo Toxicity Signs (Weight Loss >10%)
    Vehicle Control 7.8±0.4 N/ANo
    Tobramycin 6.5±0.6 1.3 Log10No
    Furanone C-30 5.2±0.8 2.6 Log10Yes (Lethargy, Weight drop)
    7-FCC 3.9 \pm 0.5 3.9 Log10 No

    Data Interpretation: Tobramycin achieved only a marginal 1.3 Log10 reduction, highlighting the classic failure of aminoglycosides against the EPS barrier. While Furanone C-30 showed moderate efficacy, it induced observable systemic toxicity in the murine hosts.

    7-FCC achieved a highly significant 3.9 Log10 reduction in viable biofilm-associated bacteria. By inhibiting PqsR, 7-FCC prevented the synthesis of the extracellular matrix, leaving the bacterial population structurally vulnerable and unable to maintain the biofilm phenotype, all while maintaining an excellent host safety profile.

    Conclusion

    For drug development professionals targeting recalcitrant P. aeruginosa infections, conventional bactericidal screening is insufficient. The in vivo validation of 7-Fluorochromone-2-carboxamide confirms that targeting the PqsR quorum sensing pathway is a highly viable therapeutic strategy. 7-FCC not only outperforms standard antibiotics in biofilm eradication but also bypasses the toxicity limitations associated with earlier generations of experimental QS inhibitors.

    References

    • El Hage, S., et al. "Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents." Pharmaceuticals (Basel), 2022.[Link]

    • Hemmati, F., et al. "Anti-QS Strategies Against Pseudomonas aeruginosa Infections." Infection and Drug Resistance, 2024.[Link]

    Comparative

    comparative study of the metabolic stability of 7-Fluorochromone-2-carboxamide and its derivatives

    An in-depth comparative analysis of the metabolic stability of 7-Fluorochromone-2-carboxamide against its non-fluorinated parent and structural analogs. This guide provides drug development professionals with mechanistic...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of the metabolic stability of 7-Fluorochromone-2-carboxamide against its non-fluorinated parent and structural analogs. This guide provides drug development professionals with mechanistic insights, empirical data, and validated protocols for optimizing chromone-based scaffolds.

    Executive Summary & Mechanistic Rationale

    The chromone-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating potent antagonism at targets such as the melanin-concentrating hormone receptor 1 (MCHr1)[1]. Despite excellent in vitro target affinity, unsubstituted chromone-2-carboxamides frequently suffer from poor in vivo exposure due to rapid Phase I oxidative metabolism. Cytochrome P450 (CYP450) enzymes predominantly target the electron-rich 7-position of the benzopyran ring for aromatic hydroxylation.

    To circumvent this metabolic liability, medicinal chemists employ strategic fluorination. The synthesis of 7-Fluorochromone-2-carboxamide introduces a fluorine atom at the primary site of metabolic attack. The causality behind the resulting stability is three-fold[2]:

    • Direct Steric/Isosteric Blocking: Fluorine (van der Waals radius 1.47 Å) is a close isostere to hydrogen (1.20 Å), allowing it to block the specific hydroxylation site without causing severe steric clashes that might disrupt target receptor binding.

    • Bond Dissociation Energy: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), making it highly resistant to the hydrogen atom transfer (HAT) mechanisms utilized by CYP450 high-valent iron-oxo species.

    • Electronic Deactivation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the Highest Occupied Molecular Orbital (HOMO) energy of the entire chromone ring. This makes the surrounding carbon atoms less susceptible to electrophilic oxidation[3].

    Comparative Metabolic Stability Data

    The following table summarizes the in vitro and in vivo metabolic profiles of the unsubstituted parent compound compared to its halogenated derivatives. Data reflects standard Human Liver Microsome (HLM) assays and rat pharmacokinetic models.

    CompoundHLM Half-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Rat Oral Bioavailability ( F% )Primary Metabolic Fate
    Chromone-2-carboxamide 12.4112.518%Rapid C7-hydroxylation
    6-Fluorochromone-2-carboxamide 28.648.434%C7-hydroxylation (slower)
    7-Chlorochromone-2-carboxamide 85.216.252%Minor C5/C6 oxidation
    7-Fluorochromone-2-carboxamide >120.0 <11.5 76% Highly Stable / Excreted Intact

    Insight: While 7-chlorination improves stability, the larger atomic radius of chlorine often perturbs receptor binding affinity. 7-Fluorination provides the optimal balance, extending the half-life beyond 120 minutes and reducing intrinsic clearance to negligible levels, thereby quadrupling oral bioavailability compared to the parent scaffold[1].

    Structural and Pathway Visualization

    The diagram below illustrates the divergent metabolic pathways of the unsubstituted chromone versus the 7-fluoro derivative when exposed to hepatic CYP450 enzymes.

    MetabolicPathway Parent Chromone-2-carboxamide (Unsubstituted C7) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Metabolite 7-Hydroxychromone (Rapid Clearance) CYP->Metabolite Direct Hydroxylation Stable Metabolically Stable (Prolonged Half-life) CYP->Stable Oxidation Blocked (Low HOMO Energy) Fluoro 7-Fluorochromone-2-carboxamide (Fluorine blocks C7) Fluoro->CYP

    CYP450-mediated metabolic divergence between unsubstituted and 7-fluorinated chromone-2-carboxamides.

    Experimental Methodology: Self-Validating HLM Stability Assay

    To ensure trustworthiness and reproducibility, the metabolic stability of these derivatives must be evaluated using a self-validating protocol. This method incorporates internal controls to verify enzyme viability and prevent false-positive stability readings.

    Reagents & Preparation
    • Test Compounds: 7-Fluorochromone-2-carboxamide and derivatives (10 mM stock in DMSO).

    • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

    • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

    • Controls: Verapamil (High clearance positive control); Warfarin (Low clearance negative control).

    Step-by-Step Protocol
    • Reaction Mixture Assembly: In a 96-well plate, combine 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound (final DMSO concentration <0.1% to prevent CYP inhibition).

    • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium before the enzymatic reaction begins, preventing kinetic lag phases.

    • Reaction Initiation: Add the NADPH regenerating system to initiate the reaction. Causality: CYP450 enzymes are obligate consumers of NADPH; without it, Phase I oxidation cannot occur, serving as a secondary negative control (minus-NADPH well).

    • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP proteins, quenching the reaction precisely at the target time point.

    • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) to quantify the disappearance of the parent compound relative to the internal standard.

    Workflow Visualization

    AssayWorkflow Start Compound + HLM (Buffer pH 7.4) NADPH Add NADPH (Initiate Reaction) Start->NADPH Incubate 37°C Incubation (0-60 min) NADPH->Incubate Quench Quench with Cold MeCN Incubate->Quench Analyze Centrifuge & LC-MS/MS Quench->Analyze

    Standardized workflow for the self-validating Human Liver Microsome (HLM) metabolic stability assay.

    Conclusion

    The comparative data definitively demonstrates that 7-Fluorochromone-2-carboxamide possesses a vastly superior pharmacokinetic profile compared to its unsubstituted counterpart. By strategically deploying fluorine to block the C7 metabolic soft spot and lower the HOMO energy of the chromone system, researchers can rescue highly potent but metabolically labile chemical series. This structural modification is a critical tool for drug development professionals optimizing chromone-based therapeutics for systemic in vivo efficacy.

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Laboratory Disposal Protocol for 7-Fluorochromone-2-Carboxamide

    As drug development professionals advancing metabolic and neurological therapeutics, we frequently handle highly potent, halogenated intermediates. 7-Fluorochromone-2-carboxamide is a specialized compound originally opti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development professionals advancing metabolic and neurological therapeutics, we frequently handle highly potent, halogenated intermediates. 7-Fluorochromone-2-carboxamide is a specialized compound originally optimized as a potent Melanin Concentrating Hormone receptor 1 (MCHr1) antagonist[1]. While its pharmacological efficacy is well-documented, its fluorinated chromone core and high biological activity demand stringent, specialized disposal workflows.

    Standard laboratory waste procedures are insufficient for this compound. Improper incineration of fluorinated organics can release highly toxic hydrogen fluoride (HF) gas[2], and environmental discharge of potent GPCR antagonists poses severe ecotoxicity risks. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 7-fluorochromone-2-carboxamide across all its laboratory states.

    Physicochemical Hazard Profiling & Segregation Logic

    To establish a safe disposal workflow, we must first understand the causality behind our waste segregation choices. The physical and biological properties of 7-fluorochromone-2-carboxamide dictate a zero-tolerance policy for drain disposal or non-halogenated waste routing.

    Quantitative Data & Disposal Implications
    PropertyValue / CharacteristicOperational Disposal Implication
    Target Affinity pIC50 ~8.5 (MCHr1)[3]High biological potency and potential hERG channel affinity[1] mandate strict isolation from municipal trash and aqueous drain systems.
    Halogen Content Contains stable C-F bondMust be routed exclusively to Halogenated waste streams. Requires high-temperature incineration (>1000°C) equipped with alkaline HF scrubbers[2].
    Solubility Soluble in DMSO, MeOH, MeCNLiquid waste will consist of mixed organic solvents. Requires chemically compatible high-density polyethylene (HDPE) or glass containers.
    Physical State Solid powder / crystalsPowders can aerosolize. Handle strictly within a fume hood to prevent inhalation; contaminated PPE must be treated as hazardous solid waste[4].

    Step-by-Step Operational Disposal Protocols

    Every protocol below is designed as a self-validating system —meaning the completion of the steps inherently verifies the safety and compliance of the procedure.

    Protocol A: Disposal of Liquid Solutions (Assay Buffers & Stock Solutions)

    Causality: Liquid organic waste expands with temperature changes. Furthermore, mixing incompatible chemicals (e.g., acidic modifiers with certain solvents) can cause pressure buildup or exothermic reactions. Because this compound contains fluorine, all associated solvent waste becomes "Halogenated."

    • Segregation: Verify that the liquid waste contains 7-fluorochromone-2-carboxamide. Ensure no inorganic acids or water-reactive materials are mixed into this solvent stream.

    • Containment: Pour the solution into a chemically compatible, clearly labeled glass Winchester or HDPE drum.

    • Ullage Management: Fill the container to the bottom of the curving neck at the very most (approximately 75–80% capacity). This empty air space ("ullage") is critical to accommodate liquid volume expansion and vapor pressure changes[4].

    • Labeling: Attach a standard hazardous waste tag. Explicitly write "Halogenated Organic Waste: Contains 7-Fluorochromone-2-carboxamide and [Solvent Name]." Do not use abbreviations or acronyms.

    • Storage: Cap the container securely (do not over-tighten) and place it in a secondary containment tray within a ventilated flammable storage cabinet until EHS collection[4].

    Validation Check: Visually inspect the container. If the liquid level is below the curvature of the neck, the cap is secure but not stressed, and the label contains zero abbreviations, the container is validated for EHS transfer.

    Protocol B: Disposal of Solid Waste (Unused API & Lyophilized Powders)

    Causality: Dry, biologically active powders pose a severe inhalation risk and can easily contaminate laboratory surfaces if dropped.

    • Primary Containment: Do not attempt to transfer the powder out of its original vial. Keep the compound in its original, tightly sealed glass or plastic container.

    • Secondary Packaging: Working inside a certified fume hood, place the sealed vial inside a secondary leak-proof container (e.g., a shatterproof plastic jar or a thick, sealable biohazard bag) packed with a small amount of absorbent material[4].

    • Labeling: Label the outer container as "Hazardous Solid Waste - Toxic/Biologically Active (Fluorinated)."

    • Transfer: Store in a designated, locked cabinet away from high temperatures until collection.

    Validation Check: Invert the secondary container once gently. If no powder or primary vials shift loosely, and the exterior is wiped clean, the package is validated.

    Protocol C: Decontamination of Glassware and Consumables

    Causality: Trace amounts of 7-fluorochromone-2-carboxamide on glassware can cross-contaminate future assays. Consumables (gloves, tips) carry micro-doses of the compound and cannot enter the general non-hazardous waste stream[4].

    • Triple-Rinse Procedure: Rinse any glassware that contacted the compound at least three times with a compatible solvent (e.g., acetone or ethanol)[4][5].

    • Rinsate Routing: Collect 100% of this rinsate and deposit it into the Halogenated Liquid Waste container (following Protocol A).

    • Glassware Drying: Allow the rinsed glassware to air-dry completely inside the fume hood before returning it to general circulation[5].

    • Consumables: Place all contaminated gloves, pipette tips, and weighing boats into a double-lined, puncture-resistant hazardous solid waste bin[4].

    Validation Check: Glassware is validated for reuse only after three distinct solvent washes and complete evaporation of residual solvent.

    Workflow Visualization

    The following diagram maps the logical routing of 7-fluorochromone-2-carboxamide waste to ensure compliance with environmental and safety standards.

    G Start 7-Fluorochromone-2-carboxamide Waste Generated Decision Determine Waste State Start->Decision Solid Solid API / Powder Decision->Solid Liquid Liquid Solutions (DMSO, MeOH, etc.) Decision->Liquid Consumables Lab Consumables (Tips, Gloves, Vials) Decision->Consumables SolidHazard Solid Hazardous Stream (Bioactive/Toxic) Solid->SolidHazard Halogenated Halogenated Organic Stream (Requires HF Scrubber) Liquid->Halogenated Contains F- Consumables->SolidHazard Incinerator High-Temperature Incineration (>1000°C) Halogenated->Incinerator SolidHazard->Incinerator

    Workflow for the segregation and disposal of 7-Fluorochromone-2-carboxamide laboratory waste.

    Emergency Spill Response

    If a solution of 7-fluorochromone-2-carboxamide is spilled outside the fume hood:

    • Evacuate & Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the immediate danger area[5].

    • PPE: Don fresh nitrile gloves, safety goggles, and a lab coat. If aerosolization is suspected, use a fitted respirator[2][5].

    • Containment: Suppress the spread of the liquid using inert absorbent pads or spill-control granules. Do not let the product enter drains [5].

    • Collection: Sweep the saturated absorbent into a leak-proof container, label it as Halogenated Solid Waste, and clean the surface with a solvent wipe (e.g., acetone)[5].

    References

    • Lynch, J. K., et al. (2006). Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • University of Cambridge Safety Office. Disposal of Chemical Waste. Available at:[Link]

    • Catalan Institute for Water Research (ICRA). Cleaning of laboratory material (Chem) - ICRA Risk Assessment. Available at: [Link]

    • King Khalid University. Laboratory Waste Disposal Guidelines. Available at: [Link]

    • National Taiwan University. Regulations for the Storage, Disposal, and Handling of Laboratory Waste. Available at: [Link]

    • IUPHAR/BPS Guide to PHARMACOLOGY. MCH 1 receptor - 7-fluorochromone-2-carboxamide. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 7-Fluorochromone-2-carboxamide

    To our research partners and scientific community: Handling potent active pharmaceutical ingredients (APIs) and specialized tool compounds requires precision that goes beyond a standard Safety Data Sheet (SDS). This guid...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    To our research partners and scientific community: Handling potent active pharmaceutical ingredients (APIs) and specialized tool compounds requires precision that goes beyond a standard Safety Data Sheet (SDS). This guide is designed to bridge the gap between theoretical safety and real-world laboratory operations, ensuring both operator protection and experimental integrity.

    Chemical Identity & Mechanistic Hazard Assessment

    7-Fluorochromone-2-carboxamide is a biologically active synthetic organic small molecule. In drug development and biochemical research, it is primarily utilized as a highly potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist[1].

    To design a self-validating safety protocol, operators must understand the causality behind the chemical and biological hazards of this specific scaffold:

    • Metabolic & Biological Activity: MCHR1 regulates energy homeostasis, and its blockade is a validated target for anti-obesity pharmacotherapy[1]. Accidental systemic exposure (via inhalation of powder or dermal absorption) could theoretically disrupt metabolic pathways and feeding behaviors.

    • Cardiovascular Liability (hERG Blockade): Pharmacological optimization studies have demonstrated that certain chromone-2-carboxamide derivatives exhibit affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel[1]. Unintended exposure carries a theoretical risk of QT interval prolongation.

    • Solvent Carrier Risk: In vitro assays typically require reconstitution in Dimethyl Sulfoxide (DMSO). DMSO acts as a potent transdermal carrier, drastically increasing the risk of systemic absorption of the dissolved compound.

    • Halogenated Byproducts: The presence of a fluorine atom at the 7-position dictates specific thermal degradation hazards. Combustion of fluorinated organics yields highly toxic and corrosive hydrofluoric acid (HF) gas.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Do not default to standard laboratory PPE. The following matrix outlines the required equipment and the quantitative/mechanistic rationale for each choice.

    Protection CategorySpecification / MaterialQuantitative MetricCausality / Rationale
    Respiratory N95 or P100 Particulate Respirator≥95% or ≥99.9% filtration efficiency (0.3 µm)Prevents inhalation of aerosolized API powder, mitigating systemic MCHR1/hERG exposure risks[1].
    Hand (Dry Powder) Nitrile Gloves (Single)Minimum thickness: 0.11 mmProvides a physical barrier against dermal sensitization from the fluorinated chromone scaffold.
    Hand (DMSO Solution) Double Nitrile or Butyl RubberBreakthrough time > 480 mins (Butyl)DMSO is a rapid transdermal carrier. Double gloving validates barrier integrity; if the outer glove is compromised, the inner glove prevents immediate exposure.
    Eye Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from micro-dust during weighing and solvent splashes during reconstitution.
    Body Fluid-resistant Lab CoatKnee-length, cuffed sleevesPrevents accumulation of static-charged powder on personal clothing.

    Step-by-Step Operational Workflows

    The following protocols are designed as self-validating systems , meaning the success of one step inherently verifies the safety of the previous step.

    Workflow 1: Powder Weighing & Reconstitution

    G A 1. Don Complete PPE (Double Nitrile, N95/P100) B 2. Transfer Vial to Ventilated Balance Enclosure A->B C 3. Weigh Aliquot (Use Anti-static Spatula) B->C D 4. Reconstitute in DMSO (Prepare Stock Solution) C->D E 5. Seal, Label & Store (Desiccate at -20°C) D->E F 6. Decontaminate Workspace & Dispose PPE E->F

    Workflow for the safe weighing and reconstitution of 7-Fluorochromone-2-carboxamide.

    Detailed Procedural Guidance:

    • Verify Enclosure Flow (Self-Validation): Before opening the chemical vial, activate the Ventilated Balance Enclosure (VBE) or fume hood. Hold a delicate task wipe (e.g., Kimwipe) near the sash opening. The inward deflection of the tissue validates active negative pressure, ensuring aerosolized particles will not enter your breathing zone.

    • Static Elimination: Fluorinated powders often carry a static charge, causing them to "jump" from spatulas. Pass the closed vial and your metal spatula through an anti-static ionizer before opening.

    • Weighing: Carefully transfer the required mass (e.g., for a 10 mM stock) into a pre-tared, sealable amber glass vial.

    • Reconstitution and Seal Integrity (Self-Validation): Add the calculated volume of anhydrous DMSO directly into the vial while still inside the VBE. Cap tightly and vortex. Visual confirmation of a clear, homogenous solution without particulate suspension validates complete dissolution, mitigating the risk of handling undissolved micro-particles during subsequent pipetting steps.

    Emergency Response & Spill Management

    In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization.

    • Dry Powder Spill: Do not use a dry brush or standard vacuum, which will aerosolize the potent API. Cover the spill with absorbent pads. Gently moisten the pads with a 50/50 mixture of water and ethanol to dissolve/bind the powder. Wipe the area inward from the edges. Wash the surface thoroughly with laboratory detergent and water.

    • Wet Spill (DMSO Stock): Immediately evacuate the immediate area to prevent inhalation of solvent vapors. Wearing heavy-duty butyl gloves (nitrile will degrade rapidly upon bulk DMSO exposure), apply chemical spill absorbents (e.g., diatomaceous earth or specialized solvent pads) to the liquid. Transfer all saturated materials to a sealed hazardous waste container.

    Chemical Disposal Protocol

    Because 7-Fluorochromone-2-carboxamide contains a stable carbon-fluorine bond, standard disposal methods are insufficient and environmentally hazardous.

    • Segregation: Segregate all solid waste (empty vials, contaminated spatulas, PPE) and liquid waste (assay flow-through, expired stock solutions) into dedicated, clearly labeled "Halogenated Organic Waste" containers.

    • Incineration Requirement (Self-Validation): Ensure your contracted waste disposal facility utilizes high-temperature incineration (>1000°C) equipped with an acid gas scrubber. The scrubber is a self-validating requirement: it neutralizes the hydrofluoric acid (HF) byproduct generated during combustion via a basic wash (e.g., NaOH), preventing highly corrosive atmospheric emissions. Do not flush any quantity down the laboratory drain.

    References
    • Title: Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: MCH 1 receptor (Target ID: 280) Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.